molecular formula C5H9BrO2 B585119 5-Bromopentanoic-3,3,4,4-D4 acid

5-Bromopentanoic-3,3,4,4-D4 acid

Cat. No.: B585119
M. Wt: 185.05 g/mol
InChI Key: WNXNUPJZWYOKMW-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isotope labelled 5-Bromopentanoic Acid used in the synthesis of inhibitors for aminoglycoside resistant bacteria. Also used in the preparation of sequence specific base pair mimics as topoisomerase IB inhibitors.>

Properties

IUPAC Name

5-bromo-3,3,4,4-tetradeuteriopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXNUPJZWYOKMW-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromovaleric acid-d4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Deuterated Reagents for Bioanalysis and Medicinal Chemistry

Executive Summary

5-Bromovaleric acid-d4 (5-Bromopentanoic-3,3,4,4-d4 acid) is a high-purity deuterated alkylating agent serving two critical functions in modern drug development: as a stable isotope-labeled internal standard (SIL-IS) for precise LC-MS/GC-MS quantitation, and as a metabolically stable building block for "Linkerology" in Proteolysis Targeting Chimeras (PROTACs).

This guide analyzes the physicochemical properties, synthesis pathways, and experimental applications of 5-Bromovaleric acid-d4. It addresses the specific needs of analytical chemists requiring mass-shifted standards and medicinal chemists seeking to modulate the pharmacokinetic (PK) profiles of alkyl linkers via the Kinetic Isotope Effect (KIE).

Part 1: Chemical Identity & Structural Analysis[1]

5-Bromovaleric acid-d4 is characterized by the selective replacement of four hydrogen atoms with deuterium at the


 and 

positions (C3 and C4) relative to the carboxyl group. This specific labeling pattern (

) provides a +4 Da mass shift, sufficient to distinguish the compound from its non-deuterated analog (M+0) in mass spectrometry without significant chromatographic isotope effect.
physicochemical Properties Table[1][2][3]
PropertySpecification
Chemical Name 5-Bromopentanoic-3,3,4,4-d4 acid
CAS Number 42932-62-7
Molecular Formula

Molecular Weight 185.05 g/mol (vs. 181.03 native)
Isotopic Purity

99% deuterated forms (

)
Appearance White to off-white solid
Solubility DMSO (~30 mg/mL), Ethanol, DMF
Melting Point 38–41 °C (Native)
Storage -20°C, Hygroscopic, Light Sensitive
Structural Diagram

The deuterium atoms are located centrally in the alkyl chain, leaving the reactive terminal bromide and carboxylic acid groups sterically accessible for derivatization.



Part 2: Synthesis & Manufacturing Methodology

The synthesis of 5-Bromovaleric acid-d4 typically follows a ring-opening strategy starting from deuterated cyclic precursors. This approach ensures high isotopic incorporation and regioselectivity.

Core Synthesis Pathway
  • Precursor Selection: The process begins with Cyclopentanone-3,3,4,4-d4 .

  • Baeyer-Villiger Oxidation: Treatment with a peroxy acid (e.g., m-CPBA or

    
    ) converts the ketone to 
    
    
    
    -Valerolactone-d4
    .
  • Nucleophilic Ring Opening: The lactone is treated with hydrogen bromide (HBr) in an anhydrous solvent (e.g., acetic acid or ethanol). The bromide ion attacks the alkyl carbon adjacent to the ester oxygen (C5), opening the ring to yield the linear bromo-acid.

Synthesis Workflow Diagram

SynthesisPathway cluster_0 Precursor Phase cluster_1 Oxidation Phase cluster_2 Ring Opening Phase Cyclo Cyclopentanone-3,3,4,4-d4 (Starting Material) Lactone δ-Valerolactone-d4 (Intermediate) Cyclo->Lactone Baeyer-Villiger Oxidation Product 5-Bromovaleric acid-d4 (Final Product) Lactone->Product HBr / AcOH Nucleophilic Attack Mech Mechanism: SN2 attack by Br- on C5 opens lactone ring. Lactone->Mech

Caption: Synthesis of 5-Bromovaleric acid-d4 via Baeyer-Villiger oxidation and HBr ring opening.

Part 3: Applications in Drug Development
1. Bioanalytical Quantitation (Internal Standard)

In pharmacokinetic (PK) studies, 5-Bromovaleric acid (and its derivatives) acts as a metabolic marker or a synthetic impurity. The d4-analog is the "Gold Standard" internal standard for LC-MS analysis.

  • Protocol Logic: The d4-analog co-elutes with the analyte but is mass-resolved. This corrects for matrix effects (ion suppression/enhancement) and extraction variability.

  • Mass Shift: The +4 Da shift prevents "cross-talk" between the analyte (M) and standard (M+4) isotopic envelopes.

2. PROTAC Linkerology & Metabolic Stability

In PROTAC design, alkyl linkers are often metabolic "soft spots," susceptible to oxidative degradation (hydroxylation) by Cytochrome P450 enzymes.

  • Kinetic Isotope Effect (KIE): Replacing C-H bonds with stronger C-D bonds at sites of metabolism can significantly reduce the rate of degradation (

    
    ).
    
  • Application: 5-Bromovaleric acid-d4 introduces a 5-carbon linker with deuterium at the central positions (C3/C4), which are common sites for oxidative attack during

    
    -oxidation-like metabolic processes.
    
PROTAC Linker Synthesis Workflow

PROTAC_Linker E3 E3 Ligase Ligand (e.g., Thalidomide) Step1 Step 1: Amide Coupling (Linker + E3 Ligand) E3->Step1 POI Target Protein Ligand (e.g., JQ1) Step2 Step 2: N-Alkylation (Conjugate + POI Ligand) POI->Step2 Linker 5-Bromovaleric acid-d4 (Linker Precursor) Linker->Step1 Intermediate Linker-E3 Conjugate (Terminal Bromide Active) Step1->Intermediate DCC/NHS Intermediate->Step2 Final Deuterated PROTAC (Enhanced Metabolic Stability) Step2->Final K2CO3 / DMF

Caption: Incorporation of 5-Bromovaleric acid-d4 into a PROTAC scaffold to enhance linker stability.

Part 4: Analytical Protocols & Quality Control
QC: Proton NMR Validation

To verify the identity of the d4 analog,


-NMR is used. The spectrum differs significantly from the non-deuterated form due to the silence of the deuterium atoms.
  • Non-Deuterated: Shows multiplets for

    
     (C2), 
    
    
    
    (C3),
    
    
    (C4), and
    
    
    (C5) protons.
  • Deuterated (d4):

    • C3/C4 (Deuterated): Silent (no signal).

    • C2 (

      
      ):  Appears as a singlet (or weakly split) due to loss of coupling with C3 protons.
      
    • C5 (

      
      -Br):  Appears as a singlet (or weakly split) due to loss of coupling with C4 protons.
      
    • Result: The spectrum simplifies to two distinct singlets (plus the carboxylic acid proton), confirming the location of the deuterium block.

Handling & Storage
  • Corrosivity: The compound is an alkyl bromide and carboxylic acid; it is corrosive to skin and eyes. Wear nitrile gloves and face protection.

  • Hygroscopicity: Store in a desiccator at -20°C. Moisture can lead to hydrolysis of the bromide over time.

References
  • Cayman Chemical. (2023). 5-Bromopentanoic Acid-d4 Product Information. Retrieved from

  • Sigma-Aldrich. (2024). 5-Bromovaleric acid for synthesis: Properties and Safety. Retrieved from

  • Goracci, L., et al. (2022).[4] Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Journal of Medicinal Chemistry. Retrieved from

  • Li, Y., et al. (2022). Synthesis and discovery of mitochondria-targeting oleanolic acid derivatives for potential PI3K inhibition. Fitoterapia, 162, 105291.[5] (Cited for synthesis utility).

  • NIST Chemistry WebBook. (2025).[6] Pentanoic acid, 5-bromo- Mass Spectrum. Retrieved from

Sources

Deuterated 5-Bromopentanoic Acid (MW 185.05): Strategic Applications in Drug Discovery and Quantitative Analytics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and bioanalytical chemistry, isotopically labeled building blocks are indispensable. 5-Bromopentanoic-3,3,4,4-d4 acid (Molecular Weight: 185.05 g/mol ) represents a highly specialized, bifunctional deuterated reagent. Featuring both a terminal electrophilic bromide and a carboxylic acid moiety, it serves a dual purpose: as a robust internal standard (IS) for quantitative mass spectrometry and as a versatile synthetic linker for developing novel therapeutics, including aminoglycoside resistance inhibitors and PROTACs[1],[2].

This technical guide explores the structural causality behind its specific deuteration pattern, details its core applications, and provides self-validating protocols for its implementation in the laboratory.

Physicochemical Profiling & Structural Causality

The utility of 5-bromopentanoic-3,3,4,4-d4 acid (CAS: 42932-62-7) lies in its precise isotopic labeling[1]. The compound possesses four deuterium atoms replacing hydrogen at the C3 and C4 positions of the pentanoic acid chain.

The Causality of the Deuteration Pattern

As a Senior Application Scientist, it is critical to understand why the 3,3,4,4-d4 isotopologue is preferred over alpha-deuterated (C2) variants. The protons at the alpha position (C2) adjacent to the carboxylic acid carbonyl are relatively acidic. In aqueous biological matrices or under basic synthetic conditions, alpha-deuterons are highly susceptible to hydrogen-deuterium (H/D) back-exchange via enolization[3].

By localizing the deuterium atoms at the C3 and C4 positions, the C-D bonds remain metabolically and chemically stable. This strategic placement ensures:

  • Isotopic Integrity: Prevents isotopic scrambling during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring the +4 Da mass shift remains constant[4].

  • Kinetic Isotope Effect (KIE): The stronger C-D bonds (compared to C-H bonds) can alter the metabolic clearance rates if the compound is incorporated into a pharmacophore targeted by cytochrome P450 enzymes, a principle widely exploited in heavy-drug design[4].

Quantitative Data Summary
PropertyUnlabeled 5-Bromopentanoic AcidDeuterated 5-Bromopentanoic-d4 Acid
Formula C5H9BrO2C5H5D4BrO2
Molecular Weight 181.03 g/mol 185.05 g/mol
CAS Number 2067-33-642932-62-7
Mass Shift (Δm) Baseline+4.02 Da
Primary Utility General SynthesisLC-MS/MS IS, Tracer, Heavy-Drug Linker
Metabolic Stability BaselineEnhanced (at C3/C4 positions)

Core Applications in Drug Development

A. Quantitative Bioanalysis (LC-MS/MS)

In pharmacokinetic (PK) profiling, matrix effects (ion suppression or enhancement) can severely skew quantitative data. 5-Bromopentanoic-3,3,4,4-d4 acid acts as an ideal internal standard. Because it shares the exact physicochemical properties (lipophilicity, pKa) of its unlabeled counterpart, it co-elutes chromatographically while being easily distinguished by the mass spectrometer due to its 185.05 m/z precursor ion[1],[3].

B. Synthesis of Aminoglycoside Resistance Inhibitors

Aminoglycoside antibiotics often fail due to bacterial expression of modifying enzymes (e.g., kinases, acetyltransferases). 5-Bromopentanoic-d4 acid is utilized as a critical alkylating agent in the synthesis of bisubstrate inhibitors targeting these enzymes[5]. The terminal bromine undergoes facile


 displacement by amine-containing scaffolds, creating a stable, deuterated 5-carbon tether.
C. Topoisomerase IB Inhibitors & PROTAC Linkers

The compound is also documented in the preparation of sequence-specific base pair mimics acting as topoisomerase IB inhibitors[5]. Furthermore, its bifunctional nature (halide and carboxylate) makes it an excellent precursor for Proteolysis Targeting Chimeras (PROTACs), where the deuterated linker can improve the overall metabolic half-life of the degrader molecule[2].

Mandatory Visualization: Workflow & Utility

The following diagram illustrates the divergent utility of 5-Bromopentanoic-3,3,4,4-d4 acid in both analytical and synthetic workflows.

G Compound 5-Bromopentanoic-3,3,4,4-d4 Acid (MW: 185.05) Bioanalysis Quantitative Bioanalysis (LC-MS/MS IS) Compound->Bioanalysis Mass Shift (+4 Da) Stable C-D Bonds Synthesis Chemical Synthesis (Electrophilic Linker) Compound->Synthesis SN2 Substitution at C-Br PK_Profiling Pharmacokinetic (PK) Profiling Bioanalysis->PK_Profiling Tracer / Internal Standard Aminoglycoside Aminoglycoside Resistance Inhibitors Synthesis->Aminoglycoside Amine Alkylation TopoIB Topoisomerase IB Inhibitors Synthesis->TopoIB Base Pair Mimics PROTAC PROTAC Linkers Synthesis->PROTAC Bifunctional Coupling

Caption: Divergent applications of 5-Bromopentanoic-3,3,4,4-d4 acid in analytics and synthesis.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in validation steps.

Protocol A: Preparation and Validation of LC-MS/MS Internal Standard

Objective: Formulate a stable IS solution for plasma PK assays. Causality: Methanol is used as the diluent to simultaneously precipitate plasma proteins while keeping the lipophilic deuterated acid in solution.

  • Stock Preparation: Dissolve 1.0 mg of 5-Bromopentanoic-3,3,4,4-d4 acid in 1.0 mL of LC-MS grade Methanol (1 mg/mL stock). Store at -20°C.

  • Working Solution: Dilute the stock to 50 ng/mL using 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid. Note: Formic acid ensures the carboxylic acid remains protonated, improving positive-ion ESI response.

  • Sample Extraction: Add 10 µL of plasma to 100 µL of the IS Working Solution. Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Self-Validation Step (Blank Check): Run a blank plasma sample spiked only with the IS. Monitor the MRM transition for the unlabeled compound (m/z 181 -> X). The absence of a peak confirms the isotopic purity of the standard and guarantees no false-positive quantification of the endogenous/unlabeled analyte.

Protocol B: Bioconjugation via Alkylation

Objective: Attach the deuterated 5-carbon linker to a primary amine pharmacophore. Causality: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent. It leaves the amine nucleophile unsolvated and highly reactive, accelerating the


 displacement of the terminal bromide.
  • Reaction Setup: In an oven-dried flask under inert

    
     atmosphere, dissolve 1.0 eq of the amine-containing scaffold in anhydrous DMF (0.2 M concentration).
    
  • Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate (

    
    ). Causality: 
    
    
    
    is a mild, heterogeneous base that neutralizes the generated HBr without hydrolyzing the carboxylic acid.
  • Alkylation: Dropwise, add 1.1 eq of 5-Bromopentanoic-3,3,4,4-d4 acid. Stir the suspension at 60°C for 12 hours.

  • Self-Validation Step (Mass Shift Confirmation): Quench a 10 µL aliquot in 50% Acetonitrile/Water and inject into the LC-MS. The successful conjugate must display a molecular ion peak exactly 4.02 Da higher than the theoretical mass of the unlabeled conjugate. If a mass shift of only +2 or +3 Da is observed, it indicates H/D back-exchange occurred, likely due to moisture contamination.

References

1.[1] MedChemExpress. "5-Bromopentanoic-3,3,4,4 Acid-d4 | Stable Isotope". Available at: 2.[5] Pharmaffiliates. "42932-62-7| Chemical Name : 5-Bromopentanoic-3,3,4,4-d4 Acid". Available at: 3.[2] American Chemical Suppliers. "bromopentane suppliers USA". Available at: 4.[4] BenchChem. "The Pivotal Role of Deuterated Compounds in Mass Spectrometry: An In-depth Technical Guide". Available at: 5.[3] MDPI. "Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS". Available at:

Sources

Orthogonal Reactivity and Isotopic Precision: A Technical Guide to 5-Bromopentanoic Acid and its d4-Isopologue

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and bioanalytical chemistry, aliphatic bifunctional molecules serve as foundational architecture. 5-Bromopentanoic acid (5-BPA) —often referred to as 5-bromovaleric acid—is a premier bifunctional building block utilized extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors[1],[2]. Conversely, its stable isotope-labeled counterpart, 5-bromovaleric acid-d4 (5-BVA-d4) , is engineered specifically as an internal standard (IS) for absolute quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1].

While structurally identical in their backbone, the strategic incorporation of deuterium in 5-BVA-d4 fundamentally alters its application. This whitepaper deconstructs the physicochemical differences, the mechanistic causality behind their experimental use, and provides self-validating protocols for both synthetic and analytical workflows.

Structural and Physicochemical Divergence

At a macroscopic level, the substitution of four hydrogen atoms with deuterium increases the molecular weight by approximately 4 Daltons. However, the exact placement of these isotopes is a deliberate chemical strategy.

Table 1: Physicochemical and Structural Comparison
Property5-Bromopentanoic Acid (5-BPA)5-Bromovaleric Acid-d4 (5-BVA-d4)
Synonyms 5-Bromovaleric acid5-Bromo-pentanoic-3,3,4,4-d4 acid[1]
CAS Number 2067-33-642932-62-7[1]
Molecular Formula C5H9BrO2C5H5D4BrO2[1]
Molecular Weight 181.03 g/mol 185.05 g/mol [3]
Melting Point 38–41 °C~38–41 °C (Isotopic effect negligible)
Isotopic Signature Natural abundance (~1:1 79Br/81Br)+4 Da mass shift; Locked D-isotopes
Primary Application PROTAC linker, alkylating agent[2]Internal standard for LC-MS/MS[3]

Mechanistic Causality: The Strategic Placement of Deuterium

A common misconception in isotopic labeling is that deuterium can be placed arbitrarily. Commercial 5-BVA-d4 is specifically synthesized as 5-bromo-pentanoic-3,3,4,4-d4 acid [1],[3].

The Causality: Why not deuterate the alpha (C2) or omega (C5) positions? Protons at the alpha position (C2) are adjacent to the electron-withdrawing carbonyl group, rendering them weakly acidic. In aqueous biological matrices or during basic liquid-liquid extractions, alpha-protons can undergo keto-enol tautomerization. If deuterium were placed here, it would rapidly exchange with hydrogen in the solvent (H/D exchange), leading to isotopic scrambling and a loss of the +4 Da mass shift. By strictly localizing the deuterium atoms at the beta and gamma carbons (C3 and C4), the isotopic signature remains permanently locked, ensuring absolute quantitative integrity during LC-MS/MS analysis.

Application 1: 5-Bromopentanoic Acid in PROTAC Linker Synthesis

5-BPA is highly valued in PROTAC development because its 5-carbon aliphatic chain provides an optimal spatial distance (approx. 6 Å) between the target protein ligand and the E3 ligase ligand, minimizing steric clashes in the ternary complex. Its orthogonal reactivity allows for sequential, controlled coupling[2].

PROTAC N1 Target Ligand (Amine/Hydroxyl) N3 Amidation Reaction (HATU/DIPEA) N1->N3 N2 5-Bromopentanoic Acid (Bifunctional Linker) N2->N3 Carboxyl Activation N5 SN2 Alkylation (Bromide Displacement) N3->N5 Intermediate N4 E3 Ligase Ligand (Nucleophile) N4->N5 Nucleophilic Attack N6 Bifunctional PROTAC (Target-Linker-E3) N5->N6 Purified Chimaera

PROTAC Synthesis Workflow utilizing 5-Bromopentanoic Acid as an alkylating linker.

Step-by-Step Protocol: Orthogonal Coupling
  • Carboxyl Activation: Dissolve 5-BPA (1.0 eq) and the Target Ligand-NH2 (0.9 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 2 hours to form the amide bond.

  • Intermediate Isolation: Crash out the intermediate in cold water, filter, and dry. The terminal bromide remains unreactive under these specific amide-coupling conditions.

  • SN2 Displacement: Dissolve the intermediate (1.0 eq) and the E3 Ligase Ligand (e.g., a thalidomide derivative with a free phenol, 1.1 eq) in ACN. Add K2CO3 (2.5 eq) and heat to 60 °C for 12 hours to drive the SN2 alkylation[2].

The Self-Validating System (Bromine Isotope Monitoring): Bromine naturally exists as two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio. This creates a highly distinct M and M+2 doublet of equal intensity in mass spectrometry. The successful completion of the SN2 displacement is self-validated by the complete disappearance of this doublet in the LC-MS trace of the reaction mixture, unambiguously confirming the loss of the bromide leaving group and the formation of the final PROTAC.

Application 2: 5-Bromovaleric Acid-d4 in Quantitative LC-MS/MS

In pharmacokinetic (PK) studies, quantifying 5-BPA or its metabolites requires an internal standard that perfectly mimics the analyte's extraction recovery and chromatographic retention time, while remaining mass-resolved. 5-BVA-d4 fulfills this role perfectly[1],[3].

LCMS S1 Biological Matrix (Plasma/Tissue) S2 Spike Internal Standard (5-BVA-d4) S1->S2 S3 Sample Extraction (Protein Precipitation) S2->S3 S4 UHPLC Separation (C18 Co-elution) S3->S4 Supernatant S5 ESI-MS/MS Detection (MRM Mode) S4->S5 RT Alignment S6 Quantification (Analyte/IS Ratio) S5->S6 Mass Shift (+4 Da)

Quantitative LC-MS/MS workflow utilizing 5-BVA-d4 as a stable isotope-labeled standard.

Step-by-Step Protocol: Matrix Quantification
  • Matrix Spiking: Aliquot 50 µL of biological plasma. Spike with 10 µL of a 500 ng/mL 5-BVA-d4 working solution to establish a known baseline[3].

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash matrix proteins. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • UHPLC Separation: Inject 5 µL of the supernatant onto a C18 column. The deuterium labeling causes a negligible retention time shift, ensuring the analyte and IS co-elute and experience identical matrix ion suppression.

  • MRM Detection: Operate the MS in Electrospray Ionization Negative (ESI-) mode. Monitor the[M-H]- transitions: m/z 179 → 79 (Analyte) and m/z 183 → 83 (IS).

The Self-Validating System (IS Peak Area Tracking): A robust bioanalytical run validates itself through the Internal Standard. The absolute peak area of 5-BVA-d4 must be continuously tracked across all sample injections. A sudden drop in the IS peak area (>30% variance from the batch mean) serves as an automatic, self-validating flag for severe matrix suppression or an extraction failure. This prevents the reporting of false negatives and triggers an immediate re-extraction of the flagged sample.

Conclusion

The distinction between 5-bromopentanoic acid and its d4-variant is a masterclass in applied chemical design. While 5-BPA provides the reactive bifunctionality necessary to bridge complex macromolecules in PROTAC synthesis, the precisely engineered 3,3,4,4-deuteration of 5-BVA-d4 provides an immutable isotopic anchor for rigorous bioanalytical quantification. Understanding the causality behind their structural differences ensures that researchers can deploy them with maximum efficacy and scientific integrity.

References

  • Title: PROTAC-mediated crosstalk between E3 ligases Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

Sources

Stable Isotope Labeled 5-Bromopentanoic Acid: A Precision Tool for Pharmacometabolomics and Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Stable isotope labeled 5-bromopentanoic acid (5-BPA), particularly the deuterated analog (5-bromopentanoic acid-d4 ), represents a critical class of internal standards and metabolic probes. While 5-BPA is widely recognized as a synthetic intermediate in the production of histone deacetylase (HDAC) inhibitors and prostaglandins, its relevance in metabolomics lies in Pharmacometabolomics and Toxicology .

This guide details the technical application of labeled 5-BPA for two primary objectives:

  • Precision Quantification: Eliminating ionization suppression effects during the trace analysis of 5-BPA as a potential genotoxic impurity or drug metabolite.

  • Mechanistic Probing: Tracking the bioactivation of halogenated fatty acids through

    
    -oxidation pathways using mass isotopomer distribution analysis (MIDA).
    

Chemical & Physical Architecture

To design effective experiments, one must understand the isotopic architecture. The most robust standard available is 5-bromopentanoic-3,3,4,4-d4 acid .

Isotopologue Specifications
PropertyNative 5-BPA5-BPA-d4 (Internal Standard)
Formula


MW (Monoisotopic) 179.98 (79Br)184.01 (79Br)
pKa ~4.8~4.8 (Negligible isotope effect)
Retention Mechanism Reverse Phase (C18)Co-elutes with Native (Critical for IS)
Mass Shift -+4 Da (Avoids cross-talk with M+2 Br isotope)

Expert Insight: The choice of d4-labeling at the C3 and C4 positions is deliberate. Labels at the


-carbon (C2) are susceptible to proton exchange (enolization) in aqueous solution, while labels at C5 (adjacent to Bromine) can undergo secondary kinetic isotope effects during nucleophilic substitution reactions. The C3/C4 positions offer maximum metabolic stability.

Core Application: Targeted Quantification via Isotope Dilution

In drug development, 5-BPA is often a starting material.[1] Regulatory bodies (FDA/EMA) require strict monitoring of alkylating agents due to potential genotoxicity.

The Challenge: Matrix Effects

Biological matrices (plasma, cell lysate) contain phospholipids that suppress electrospray ionization (ESI). External calibration fails here because the suppression varies between samples.

  • Solution: The stable isotope labeled (SIL) internal standard co-elutes with the analyte, experiencing the exact same suppression, thus normalizing the signal.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify trace 5-BPA in plasma using 5-BPA-d4.

Step 1: Stock Preparation
  • Dissolve 5-BPA-d4 in methanol to 1 mg/mL (Stock A).

  • Dilute Stock A to 1 µg/mL in water/methanol (50:50) (Working IS Solution).

    • Storage: -20°C. Stable for 6 months.

Step 2: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Add 10 µL of Working IS Solution (Final conc: 200 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex (30 sec) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Transfer supernatant to LC vial.

Step 3: LC-MS/MS Parameters
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: ACN + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (5 min) 
    
    
    
    5% B (6 min).
  • Ionization: ESI Negative Mode (Carboxylic acids ionize best in neg mode).

Step 4: MRM Transitions (Self-Validating Logic)

Using the bromine isotope pattern (


) provides a built-in confirmation.
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Role
5-BPA (Quant) 179.0 (

)
79.0 (

)
15Quantifier
5-BPA (Qual) 181.0 (

)
81.0 (

)
15Qualifier
5-BPA-d4 (IS) 183.0 (

)
79.0 (

)
15IS Quantifier

Advanced Application: Mechanistic Probing of -Oxidation

Beyond quantification, 5-BPA serves as a "Trojan Horse" metabolite. It mimics fatty acids and enters mitochondrial


-oxidation. However, the bromine atom blocks standard processing or creates reactive intermediates.

Hypothesis: 5-BPA is activated to 5-Bromopentanoyl-CoA, undergoes dehydrogenation, and hydration. The resulting 3-hydroxy-5-bromopentanoyl-CoA may inhibit thiolase or undergo spontaneous cyclization.

Metabolic Pathway Visualization

The following diagram illustrates the bioactivation pathway and how the stable isotope label tracks the carbon backbone through toxic transformations.

BetaOxidation BPA 5-BPA-d4 (Exogenous) BPA_CoA 5-Bromo-d4-pentanoyl-CoA BPA->BPA_CoA +CoA, -ATP CoA_Ligase Acyl-CoA Synthetase CoA_Ligase->BPA_CoA Enoyl_CoA 2,3-Enoyl-CoA Intermediate BPA_CoA->Enoyl_CoA -2H (FAD) ACADS Acyl-CoA Dehydrogenase ACADS->Enoyl_CoA Hydroxy_CoA 3-Hydroxy-5-bromo-d4 pentanoyl-CoA Enoyl_CoA->Hydroxy_CoA +H2O Hydratase Enoyl-CoA Hydratase Hydratase->Hydroxy_CoA Toxicity Protein Adducts / Metabolic Stall Hydroxy_CoA->Toxicity Reactive Cyclization?

Figure 1: Proposed bioactivation pathway of 5-BPA-d4. The d4 label (located at C3/C4) is retained during the initial


-oxidation steps, allowing MS differentiation from endogenous fatty acid metabolites.
Protocol: Flux Analysis in Hepatocytes
  • Incubation: Treat primary hepatocytes with 50 µM 5-BPA-d4 for 0, 1, and 4 hours.

  • Quenching: Add cold methanol (-80°C) to stop metabolism immediately.

  • Extraction: Perform lipid extraction (Folch method) to recover Acyl-CoA species.

  • Analysis: LC-High Resolution MS (Q-TOF or Orbitrap).

    • Search Target: Look for mass shifts corresponding to +CoA (+767 Da) and +O (+16 Da) on the d4 backbone.

    • Interpretation: Accumulation of 3-hydroxy-5-bromopentanoyl-CoA indicates a metabolic stall at the 3-hydroxyacyl-CoA dehydrogenase (HADH) step, a common mechanism for halogenated fatty acid toxicity [1].

Analytical Workflow Summary

To ensure data integrity, follow this logical workflow for all 5-BPA metabolomics studies.

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Plasma/Cell Lysate) IS_Add Add Internal Standard (5-BPA-d4) Sample->IS_Add Extract Protein Ppt / Extraction (ACN/MeOH) IS_Add->Extract Sep Reverse Phase LC (C18 Column) Extract->Sep Ion ESI Negative Mode Sep->Ion Detect MRM Detection (79Br/81Br Pairs) Ion->Detect Ratio Calculate Area Ratio (Analyte / IS) Detect->Ratio Quant Absolute Quant (Calibration Curve) Ratio->Quant

Figure 2: Standardized workflow for quantitative analysis of 5-BPA using stable isotope dilution.

References

  • Fitzsimmons, M. E., et al. (1993).[2] Fatty acid beta-oxidation-dependent bioactivation of halogenated thiaalkanoic acids in isolated rat hepatocytes. Chemical Research in Toxicology, 6(5), 662-668. Link

  • Cayman Chemical. (2024). 5-Bromopentanoic Acid-d4 Product Information. Cayman Chemical Product Database. Link

  • Leis, H. J., et al. (1998). Stable Isotope Labeled Target Compounds: Preparation and Use as Internal Standards in Quantitative Mass Spectrometry. Current Organic Chemistry, 2(2). Link

  • Hegazi, A., et al. (2022). Synthesis and discovery of mitochondria-targeting oleanolic acid derivatives for potential PI3K inhibition.[3] Fitoterapia, 162, 105291.[3] Link

Sources

5-bromo-pentanoic-3,3,4,4-d4 acid synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-bromo-pentanoic-3,3,4,4-d4 acid , a specialized isotopically labeled linker used critically in targeted protein degradation (PROTACs) and metabolic stability profiling.[1]

Synonyms, Nomenclature, and Synthetic Methodology[1][2]

Executive Summary

5-Bromo-pentanoic-3,3,4,4-d4 acid (CAS: 42932-62-7) is a deuterated derivative of 5-bromovaleric acid.[1][2][3][4][5][6] It serves as a "privileged linker" precursor in medicinal chemistry, specifically for the synthesis of PROTACs (Proteolysis Targeting Chimeras). The incorporation of deuterium at the C3 and C4 positions (beta and gamma relative to the carboxyl group) provides enhanced metabolic stability against


-oxidation and enzymatic degradation, while retaining the steric and electronic properties of the non-deuterated parent compound.
Chemical Identity & Nomenclature

Accurate identification is paramount when sourcing this material for GLP/GMP workflows. The following table consolidates standard IUPAC nomenclature with common catalog synonyms used by major vendors (e.g., Sigma, Cayman, Enamine).

Table 1: Chemical Identity Matrix

CategoryIdentifier / NameNotes
Primary Name 5-Bromo-pentanoic-3,3,4,4-d4 acid Standard technical designation.
CAS Registry 42932-62-7 Unique identifier for the d4 isotope.[1][2][3][4][7]
IUPAC Name 5-bromo(3,3,4,4-²H₄)pentanoic acidOfficial IUPAC formatting.
Common Synonyms 5-Bromovaleric acid-d4

-Bromovaleric acid-d45-Bromo-n-valeric acid-d4
"Valeric" denotes the 5-carbon chain.[1][4]
Catalog Names 5-Bromopentanoic-3,3,4,4-d4 acid (Sigma)5-Bromovaleric Acid-d4 (Cayman)Vendor-specific labeling.[1]
Chemical Formula C₅H₅D₄BrO₂MW: 185.05 g/mol (vs. 181.03 for non-d4).[3][6][7]
SMILES BrCC([2H])([2H])C([2H])([2H])CC(O)=OMachine-readable string.[1][4]
Nomenclature Logic Visualization

The following diagram illustrates the hierarchical relationship between the IUPAC systematic naming and the common trivial names derived from valeric acid.

Nomenclature Root C5H5D4BrO2 (Structure) IUPAC IUPAC System (Systematic) Root->IUPAC Common Trivial/Common (Historical) Root->Common CAS Registry (Indexing) Root->CAS Name1 5-bromo(3,3,4,4-²H₄)pentanoic acid IUPAC->Name1 Name2 5-Bromovaleric acid-d4 Common->Name2 Name3 δ-Bromovaleric acid-d4 Common->Name3 Name4 CAS: 42932-62-7 CAS->Name4

Figure 1: Nomenclature hierarchy mapping systematic IUPAC rules against historical trivial names.[1]

Structural Analysis & Deuterium Labeling

Understanding the specific labeling pattern is critical for interpreting Mass Spectrometry (MS) fragmentation patterns and NMR spectra.

  • Carbon Chain: Pentanoic acid (C1=COOH, C2=

    
    , C3=
    
    
    
    , C4=
    
    
    , C5=
    
    
    ).
  • Substituents:

    • C1: Carboxyl group (Acid functionality).[7][8]

    • C2 (Alpha): -CH₂- (Protons are exchangeable but non-deuterated in this specific isotopologue).

    • C3 (Beta): -CD₂- (Deuterated).

    • C4 (Gamma): -CD₂- (Deuterated).

    • C5 (Delta): -CH₂Br (Bromine attachment; protons are non-deuterated).[1]

Why 3,3,4,4-d4? This pattern is specifically chosen to block metabolic oxidation at the


 and 

positions, which are common sites for cytochrome P450-mediated hydroxylation or

-oxidation chain shortening in vivo.
Synthetic Methodology (Self-Validating Protocol)

While often purchased, the synthesis of 5-bromo-pentanoic-3,3,4,4-d4 acid is a standard procedure in isotopically labeled chemistry.[1] The most robust route involves the acid-mediated ring opening of deuterated


-valerolactone .[1]
Reaction Scheme

The synthesis utilizes


-valerolactone-3,3,4,4-d4 as the starting material.[1][9] This precursor is commercially available or synthesized via the oxidation of cyclopentanone-2,2,5,5-d4 (though the lactone route is preferred for purity).

Synthesis cluster_0 Reagents Precursor δ-Valerolactone-3,3,4,4-d4 (Cyclic Ester) Intermediate Oxonium Intermediate (Protonated Carbonyl) Precursor->Intermediate Protonation (H+) Reagent HBr (48% aq) / H2SO4 (Acidolysis) Reagent->Precursor Product 5-Bromo-pentanoic-3,3,4,4-d4 acid (Linear Product) Intermediate->Product Nucleophilic Attack (Br-) Ring Opening

Figure 2: Mechanistic pathway for the acid-mediated ring opening of deuterated valerolactone.[1]

Detailed Protocol

Objective: Synthesis of 5-bromo-pentanoic-3,3,4,4-d4 acid from


-valerolactone-3,3,4,4-d4.

Reagents:

  • 
    -Valerolactone-3,3,4,4-d4 (1.0 eq)[1]
    
  • Hydrobromic acid (48% aq., 3.0 eq)

  • Sulfuric acid (conc., 0.5 eq - Catalyst)

  • Dichloromethane (DCM) for extraction.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge

    
    -valerolactone-3,3,4,4-d4 (e.g., 1.0 g).
    
  • Acid Addition: Carefully add 48% HBr (3.0 eq) followed by concentrated H₂SO₄ (0.5 eq) dropwise. Caution: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. This drives the equilibrium toward the open-chain bromo-acid form.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with DCM (3 x 15 mL).

  • Washing: Wash the combined organic layers with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator).

  • Purification: The crude product is typically a yellow oil that crystallizes upon standing (mp 38–40°C). If necessary, purify via recrystallization from hexane/ether or vacuum distillation.

Validation Check:

  • ¹H NMR (CDCl₃): Look for the disappearance of the lactone signals. In the product, you should observe the

    
    -CH₂ (approx. 2.4 ppm) and 
    
    
    
    -CH₂Br (approx. 3.4 ppm) signals.[3] The
    
    
    and
    
    
    signals (normally 1.6-1.9 ppm) will be silent due to deuterium substitution.
  • MS: Confirm [M-H]⁻ peak at m/z 183/185 (1:1 ratio due to Br isotope).

Applications in Drug Development

This molecule is not merely a reagent; it is a strategic tool in the "Beyond Rule of Five" (bRo5) space.

  • PROTAC Linker Design: PROTACs require linkers to connect an E3 ligase ligand to a Target Protein ligand. Alkyl chains are common, but susceptible to oxidative metabolism. Using the 3,3,4,4-d4 linker increases the metabolic half-life (

    
    ) of the PROTAC without altering its binding affinity or permeability.
    
  • Internal Standard (IS): In LC-MS/MS bioanalysis of 5-bromovaleric acid derivatives, the d4-analog serves as the ideal IS.[1] It co-elutes with the analyte (minimizing matrix effect differences) but is mass-resolved (+4 Da shift).

References
  • Cayman Chemical. 5-Bromopentanoic Acid-d4 Product Information. Retrieved from

  • Sigma-Aldrich. 5-Bromopentanoic-3,3,4,4-d4 acid Isotope Product. Retrieved from

  • ChemicalBook. 5-Bromovaleric acid: Synthesis and Applications. Retrieved from

  • National Institute of Standards and Technology (NIST). Pentanoic acid, 5-bromo- Data. Retrieved from

  • Kricheldorf, H. R. (1988). Polylactones,[10] 15. Reactions of δ-valerolactone with acidic metal bromides. Makromolekulare Chemie. Retrieved from

Sources

The Biological and Chemical Role of 5-Bromopentanoic Acid in Bacterial Inhibition: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As antimicrobial resistance (AMR) accelerates, the architectural modification of existing antibiotics has become a critical strategy in drug development. 5-Bromopentanoic acid (5-BPA) —also known as 5-bromovaleric acid—has emerged as a highly versatile pharmacophore modifier and intrinsic antimicrobial agent. This whitepaper provides an in-depth technical analysis of 5-BPA’s biological role, focusing on its utility in synthesizing membrane-active quaternary ammonium vancomycin (QAV) derivatives, overcoming aminoglycoside resistance, and its intrinsic interaction dynamics when conjugated to antimicrobial peptides.

The Pharmacophore Dynamics of 5-Bromopentanoic Acid

From a structural perspective, 5-BPA (


) possesses two critical features that make it an ideal building block for bacterial inhibitors:
  • The 5-Carbon Aliphatic Chain: Provides the exact spatial flexibility and optimal lipophilicity required to span bacterial peptidoglycan layers without causing severe mammalian cytotoxicity[1].

  • The Terminal Bromine: Acts as an excellent leaving group for nucleophilic substitution, allowing researchers to easily attach complex cationic moieties (such as pyridinium or triazolium groups) to antibiotic scaffolds[2].

Core Mechanisms in Bacterial Inhibition

Overcoming Gram-Positive Resistance via Membrane Disruption

The most profound application of 5-BPA in recent years is its role in rescuing vancomycin efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). Vancomycin resistance typically occurs when bacteria mutate their peptidoglycan terminus from D-Ala-D-Ala to D-Ala-D-Lac, eliminating a critical hydrogen bond[1].

By reacting 5-BPA with tertiary amines, researchers synthesize quaternary ammonium cations tethered to a 5-carbon spacer. When conjugated to vancomycin, this 5-BPA-derived moiety introduces a secondary mechanism of action: membrane disruption [1]. The 5-carbon chain is biologically optimal; it is long enough to insert into the bacterial lipid bilayer but short enough to avoid the red blood cell hemolysis typically associated with longer aliphatic chains.

Inhibition of Aminoglycoside Resistance

Beyond glycopeptides, 5-BPA is extensively utilized in the synthesis of inhibitors targeting aminoglycoside-resistant bacteria[3]. The molecule serves as a foundational intermediate in preparing sequence-specific base pair mimics and scaffolds that sterically block aminoglycoside-modifying enzymes, thereby re-sensitizing resistant strains to conventional therapies.

Intrinsic Activity and Peptide Conjugation Dynamics

5-BPA is not merely a passive linker; the parent molecule exhibits intrinsic antibacterial and antifungal activity[4]. Interestingly, attempts to boost this activity by conjugating 5-BPA to the N-terminus of di-, tri-, and tetrapeptides (via C-terminal methyl esters) yielded counterintuitive results. Experimental data indicates that these peptide derivatives actually impair antimicrobial efficacy compared to the unhindered 5-BPA parent molecule[4]. The causality lies in steric hindrance: the bulky peptide conjugates restrict the lipophilic penetration of the 5-carbon chain, preventing it from effectively disrupting microbial membranes.

Visualizing the Mechanisms of Action

MOA BPA 5-Bromopentanoic Acid (5-BPA) QAV_Synth Synthesis of QAVs (Quaternary Ammonium Vancomycin) BPA->QAV_Synth Nucleophilic Substitution Peptide_Conj Peptide Conjugation (Di/Tri/Tetrapeptides) BPA->Peptide_Conj DCC/NMM Coupling Aminoglycoside Aminoglycoside Inhibitor Synthesis BPA->Aminoglycoside Scaffold Building Intrinsic Intrinsic Antifungal & Antibacterial Action BPA->Intrinsic Direct Application Membrane Bacterial Membrane Disruption (MRSA/VRE) QAV_Synth->Membrane Restores Efficacy Peptide_Conj->Intrinsic Steric Hindrance Reduces Activity Resistance Overcoming Aminoglycoside Resistance Aminoglycoside->Resistance Target Inhibition

Fig 1. Logical pathways of 5-BPA in synthesizing bacterial inhibitors and direct antimicrobial action.

Quantitative Efficacy Profiles

To contextualize the biological impact of 5-BPA structural modifications, the following tables summarize quantitative efficacy data derived from recent in vitro studies.

Table 1: Comparative in vitro Antibacterial Activity of 5-BPA-derived QAVs (MIC, μg/mL)

Compound MRSA 1 MRSA 2 VRE 1 Mechanistic Observation
Vancomycin (Control) 256 >512 >512 Loss of D-Ala-D-Ala binding
QAV-p1 (5-BPA + Pyridine) 32 64 64 Membrane disruption restored

| QAV-a1 (5-BPA + Triazole) | 8 | 16 | 16 | Up to 32-fold activity enhancement |

Note: Data reflects the optimal lipophilic span provided by the 5-carbon chain of 5-BPA[1].

Table 2: Antimicrobial Efficacy of 5-BPA vs. Peptide Conjugates

Agent Target Organism Relative Efficacy Mechanistic Observation
5-BPA (Parent Molecule) C. albicans, A. niger High (Baseline) Unhindered membrane permeation
5-BPA Di/Tripeptides Gram-positive / Fungi Moderate Steric hindrance impairs penetration

| 5-BPA Tetrapeptides | Gram-positive / Fungi | Low | Severe loss of lipophilic efficiency |

Note: Conjugation to C-terminal methyl esters impairs the intrinsic efficacy of 5-BPA[4].

Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of 5-BPA derivatives.

Protocol 1: Synthesis of 1-(4-carboxybutyl)pyridin-1-ium (QAV Precursor)

Objective: To synthesize a quaternary ammonium cation linker via nucleophilic displacement of the bromine atom on 5-BPA.

  • Reagent Preparation: Dissolve 180 mg (1.00 mmol) of 5-bromopentanoic acid in 5 mL of anhydrous pyridine. The pyridine acts simultaneously as the solvent and the nucleophile[1].

  • Nucleophilic Substitution: Stir the reaction mixture continuously at 80 °C for 7 hours under an inert atmosphere to drive the substitution[1].

  • Termination & Evaporation: Cool the mixture to room temperature. Evaporate the excess pyridine under reduced pressure to yield the crude product[1].

  • Purification: Wash the crude residue three times with dichloromethane to extract unreacted non-polar organic impurities.

  • Yield Verification: Dry the purified product to obtain 1-(4-carboxybutyl)pyridin-1-ium (Expected yield: ~173 mg, 96.1%)[1].

Protocol 2: Minimum Inhibitory Concentration (MIC) Agar Dilution Assay

Objective: To evaluate the antibacterial efficacy of synthesized 5-BPA derivatives against clinical isolates.

  • Stock Solution Preparation: Prepare compound stock solutions at 320 μg/mL in a solvent mixture of DMSO/H2O (1:1 v/v) to ensure complete solubility of the lipophilic 5-BPA derivatives[1].

  • Agar Preparation: Prepare Mueller-Hinton agar plates incorporating serial two-fold dilutions of the test compounds according to CLSI guidelines[1].

  • Inoculation: Standardize bacterial suspensions (e.g., clinical MRSA/VRE isolates) to a 0.5 McFarland standard and spot-inoculate onto the agar plates.

  • Incubation: Incubate the plates at 37 °C for 18–24 hours.

  • MIC Determination: Record the MIC as the lowest concentration of the 5-BPA derivative that completely inhibits visible bacterial growth[1].

Workflow Step1 Step 1: Substitution 5-BPA + Pyridine Step2 Step 2: Purification Evaporation & Washing Step1->Step2 Step3 Step 3: Conjugation Vancomycin Amidation Step2->Step3 Step4 Step 4: MIC Assay Agar Dilution Method Step3->Step4 Step5 Step 5: Validation MRSA/VRE Screening Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis and validation of 5-BPA-derived QAVs.

References

  • PubMed / NIH. Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Retrieved from:[Link]

  • PMC / NIH. Synthesis and Antibacterial Evaluation of Novel Vancomycin Derivatives Containing Quaternary Ammonium Moieties. Retrieved from: [Link]

Sources

5-Bromopentanoic Acid-d4: Comprehensive Guidelines on Storage, Stability, and Isotopic Integrity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals relying on mass spectrometry for pharmacokinetics or metabolomics, the integrity of internal standards is non-negotiable. 5-Bromopentanoic acid-d4 (CAS: 42932-62-7) is a highly specialized isotopically labeled standard and synthetic intermediate used in the development of PI3K inhibitors[1]. However, its bifunctional chemical nature makes it highly susceptible to intramolecular degradation and isotopic exchange. This whitepaper details the mechanistic causality behind its degradation, establishes optimal storage conditions, and provides a self-validating protocol to ensure analytical accuracy.

Physicochemical Profile

Understanding the physical properties of 5-bromopentanoic acid-d4 is the first step in predicting its behavior in solution and storage. The compound is supplied as a solid and features four deuterium atoms incorporated into the alkyl chain[2].

Table 1: Chemical Identity & Properties
ParameterSpecification
Formal Name 5-bromo-pentanoic-3,3,4,4-d4 acid
CAS Number 42932-62-7
Molecular Formula C₅H₅BrD₄O₂
Molecular Weight 185.1 g/mol
Isotopic Purity ≥99% deuterated forms (d1-d4); ≤1% d0
Physical State Solid
Table 2: Solubility Profile
SolventApprox. SolubilityApplication Notes
DMF 30 mg/mLIdeal for anhydrous stock solutions.
DMSO 30 mg/mLRecommended; must be purged with inert gas.
Ethanol 30 mg/mLUsable, but poses a risk of Fischer esterification over time.
PBS (pH 7.2) 0.2 mg/mLAqueous; prepare fresh and do not store.

(Data derived from 1[1])

Mechanistic Pathways of Degradation

The stability of 5-bromopentanoic acid-d4 is compromised by its bifunctional structure: it possesses both a nucleophilic carboxylate terminus and an electrophilic carbon bearing a bromide leaving group.

  • Intramolecular Lactonization: Under thermal stress or in the presence of moisture, the molecule undergoes an intramolecular Sₙ2 reaction. The carboxylate oxygen attacks the C5 position, displacing the bromide ion to form δ-valerolactone-d4 and hydrobromic acid (HBr). This process is auto-catalytic, as the generated HBr further lowers the pH and accelerates degradation[3].

  • Hydrolysis: Ambient moisture can directly hydrolyze the C-Br bond, yielding 5-hydroxypentanoic acid-d4, which rapidly cyclizes into the lactone form.

  • Isotopic Exchange: Exposure to strong bases, reducing agents, or unpurged protic solvents can trigger deuterium-to-hydrogen (H/D) exchange[3]. This reduces the d4/d0 ratio, directly destroying the compound's utility as an internal standard[2].

degradation_pathways A 5-Bromopentanoic acid-d4 (Intact Standard) D Intramolecular SN2 (Lactonization) A->D Heat / Auto-catalysis E Hydrolysis of C-Br Bond A->E Aqueous conditions B Ambient Moisture / H2O B->E C Thermal Stress (>0°C) C->D F δ-Valerolactone-d4 + HBr (Primary Degradant) D->F G 5-Hydroxypentanoic acid-d4 E->G G->F Rapid Cyclization

Mechanistic degradation pathways of 5-bromopentanoic acid-d4 via lactonization and hydrolysis.

Optimal Storage Conditions

To arrest lactonization and isotopic exchange, strict environmental controls must be maintained. The material is classified as a corrosive solid and must be handled in a well-ventilated area[4].

Table 3: Storage Kinetics & Shelf Life
StateTemperatureAtmosphere / ContainerExpected Stability
Solid (Powder) -20°CTightly sealed, desiccated≥ 4 years
Stock Solution -20°CN₂/Ar purged, Amber glass6 – 12 months
Aqueous Dilution 4°CAmbient< 24 hours (Discard after use)

Causality Check: Why store at -20°C? Thermal energy directly dictates the rate of the intramolecular Sₙ2 lactonization. Maintaining the solid at -20°C effectively halts this kinetic pathway, ensuring a stability of ≥4 years (2)[2].

Self-Validating Experimental Protocols

Commercial vials of 5-bromopentanoic acid-d4 often have a sample weight variance of 5% over to 2% under the stated amount[2]. Therefore, relying purely on gravimetric measurements for quantitative MS is scientifically flawed. The following protocol establishes a self-validating system that corrects for weight variance while simultaneously verifying isotopic integrity.

Phase 1: Preparation of Anhydrous Stock Solutions
  • Thermal Equilibration: Remove the sealed vial from -20°C storage and allow it to equilibrate to room temperature inside a desiccator. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing moisture that initiates hydrolysis[3].

  • Anhydrous Dissolution: Dissolve the solid in anhydrous DMSO or DMF to a concentration of 30 mg/mL[2]. Avoid protic solvents like ethanol for long-term storage to prevent esterification.

  • Inert Gas Purging: Purge the stock solution with Nitrogen (N₂) or Argon (Ar) gas. Causality: Displacing dissolved oxygen and ambient moisture prevents both oxidative degradation and H/D exchange[2].

  • Aliquoting: Divide the stock into single-use amber glass vials. Causality: This prevents repeated freeze-thaw cycles and limits photolytic exposure. Store immediately at -20°C[2].

Phase 2: LC-MS Isotopic Purity Validation

To ensure the standard has not degraded into δ-valerolactone-d4 or undergone H/D exchange back to the d0 form:

  • Standard Curve Construction: Weigh a highly precise amount of unlabeled 5-bromopentanoic acid to construct a primary standard curve.

  • Spiking: Spike your newly prepared d4 stock solution into the unlabeled standard curve points.

  • Ratio Quantitation: Quantitate the deuterated standard against the unlabeled standard by plotting peak intensity ratios[2].

  • Validation Gate: The d0 contamination must remain ≤1%. If the d0 signal exceeds this threshold, or if a new peak corresponding to δ-valerolactone appears, the aliquot is compromised and must be discarded.

experimental_workflow S1 1. Weigh Solid (Inert Atmosphere) S2 2. Dissolve (Anhydrous DMSO/DMF) S1->S2 S3 3. Purge (N2 or Ar Gas) S2->S3 S4 4. Aliquot (Amber Vials) S3->S4 S5 5. Store (-20°C Desiccated) S4->S5 S6 6. Validate (LC-MS d0/d4 Ratio) S5->S6

Self-validating workflow for the preparation, storage, and validation of isotopic standard solutions.

References

Sources

Methodological & Application

5-Bromopentanoic-3,3,4,4-D4 acid internal standard protocol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Internal Standard Protocol for the Use of 5-Bromopentanoic-3,3,4,4-D4 Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the application of 5-Bromopentanoic-3,3,4,4-D4 acid as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its non-labeled analogue, 5-bromopentanoic acid, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Designed for researchers, analytical scientists, and professionals in drug development, this document elucidates the foundational principles of isotope dilution mass spectrometry (IDMS), offers a detailed, field-proven protocol for method implementation, and outlines a robust system for method validation in alignment with international regulatory standards.

The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

Quantitative analysis by LC-MS is the cornerstone of modern bioanalysis due to its unparalleled sensitivity and selectivity.[1] However, the accuracy of these measurements can be significantly compromised by several sources of variability, including matrix effects, inconsistencies in sample preparation, and instrumental drift.[1][2] To counteract these challenges, the use of an internal standard (IS) is essential.[2][3][4]

The most effective type of internal standard is a stable isotope-labeled version of the analyte.[3][5] 5-Bromopentanoic-3,3,4,4-D4 acid is the ideal SIL-IS for 5-bromopentanoic acid because it is chemically identical, ensuring it behaves in the same manner during sample extraction, chromatography, and ionization.[5] However, its increased mass (due to the four deuterium atoms) allows it to be distinguished from the analyte by the mass spectrometer.

The core principle of IDMS is that any experimental variation affecting the analyte will affect the SIL-IS to the precisely same degree.[1][6] Therefore, by adding a known, fixed concentration of the SIL-IS to every sample, calibrator, and quality control (QC) at the beginning of the workflow, we can use the ratio of the analyte's peak area to the IS's peak area for quantification.[7][8] This ratio remains stable and directly proportional to the analyte's concentration, effectively nullifying most sources of experimental error.[8][9]

cluster_sample Biological Sample cluster_is Internal Standard cluster_processing Analytical Workflow cluster_data Data Analysis Analyte Analyte (A) (Unknown Quantity) Spike Spike Sample with IS Analyte->Spike IS SIL-IS (IS) (Known Quantity) IS->Spike Preparation Sample Preparation (Extraction, Cleanup) - Analyte & IS losses are proportional Spike->Preparation LCMS LC-MS/MS Analysis - Ionization effects impact both equally Preparation->LCMS Ratio Measure Peak Area Ratio (Area_A / Area_IS) LCMS->Ratio Quant Quantify Analyte - Ratio is proportional to concentration Ratio->Quant

The logical workflow of isotope dilution mass spectrometry.

Characterization of 5-Bromopentanoic-3,3,4,4-D4 Acid

5-Bromopentanoic-3,3,4,4-D4 acid is a deuterated form of 5-bromopentanoic acid, a synthetic intermediate used in the synthesis of various organic molecules, including potential PI3K inhibitors.[10][11] As an internal standard, its high isotopic purity is critical to prevent cross-contribution to the analyte signal.[12]

PropertyValueSource
Formal Name 5-bromo-pentanoic-3,3,4,4-d4 acid[10]
CAS Number 42932-62-7[10][13]
Molecular Formula C₅H₅D₄BrO₂[10][13]
Formula Weight 185.05 - 185.1[10][13]
Isotopic Purity ≥98-99% atom % D[13]
Mass Shift M+4
Appearance Solid[14]
Common Synonyms 5-Bromovaleric Acid-d4, δ-Bromovaleric Acid-d4[10][14]

Experimental Protocol: Quantitative Analysis

This protocol details a standard protein precipitation method for sample extraction, which is a common and effective technique for bioanalytical sample preparation.[2][9]

Materials and Reagents
  • Analyte: 5-Bromopentanoic acid certified reference material.

  • Internal Standard: 5-Bromopentanoic-3,3,4,4-D4 acid (isotopic purity ≥99%).

  • Biological Matrix: Human plasma (or other relevant biological matrix).

  • Acetonitrile (ACN): HPLC or LC-MS grade.

  • Formic Acid (FA): LC-MS grade.

  • Reagent Water: Type I, 18.2 MΩ·cm.

  • Low-binding microcentrifuge tubes and pipette tips. [4]

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~5 mg of 5-bromopentanoic acid and dissolve in ACN to a final concentration of 1 mg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh ~5 mg of 5-Bromopentanoic-3,3,4,4-D4 acid and dissolve in ACN to a final concentration of 1 mg/mL.

  • Analyte Working Solutions (for Calibration Curve & QCs): Serially dilute the Analyte Stock Solution with 50:50 ACN:Water to prepare a series of working solutions for spiking into the matrix.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS Stock Solution with 50:50 ACN:Water to a final concentration that will yield a robust and consistent signal in the mass spectrometer after sample processing. This concentration should be optimized during method development.

Preparation of Calibration Standards and Quality Controls (QCs)

Prepare calibration standards and QCs by spiking the appropriate Analyte Working Solution into blank biological matrix (typically 5-10% of the final volume to minimize matrix disruption).

Sample TypeConcentration Range (Example)
Blank Matrix only (no analyte or IS)
Zero Sample Matrix + IS (no analyte)
Calibration Standards 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL
Low QC (LQC) 3 ng/mL
Mid QC (MQC) 75 ng/mL
High QC (HQC) 750 ng/mL
Sample Preparation: Protein Precipitation
  • Pipette 50 µL of each sample (Calibrator, QC, or Unknown) into a clean 1.5 mL low-binding microcentrifuge tube.

  • Add 25 µL of the IS Working Solution to every tube except for the Blank.

  • Vortex briefly (2-3 seconds) to mix.

  • Add 200 µL of ice-cold ACN containing 0.1% FA to each tube to precipitate proteins.

  • Vortex vigorously for 30-60 seconds.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.[8]

LC-MS/MS Instrument Conditions (Example)

The following are starting conditions and must be optimized for the specific instrumentation used.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A suitable gradient to ensure the analyte and IS co-elute and are separated from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
5-Bromopentanoic acid 179.0 / 181.079.0 / 81.0 (Bromine Isotope)
IS (D4-acid) 183.0 / 185.079.0 / 81.0 (Bromine Isotope)
(Note: Transitions must be empirically determined by infusing pure standards. The bromine isotopes provide a characteristic pattern.)
Data Analysis and Quantification
  • Integrate the peak areas for the analyte and the internal standard for all injections.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards.[8]

  • Use a weighted (e.g., 1/x²) linear regression to fit the curve.

  • Determine the concentration of the analyte in QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.

cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Aliquot 50µL Sample (Cal, QC, Unknown) Spike Add 25µL IS Working Solution Sample->Spike Precipitate Add 200µL Cold ACN + 0.1% FA Spike->Precipitate Vortex Vortex to Mix Precipitate->Vortex Centrifuge Centrifuge at >12,000g Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject Integrate Integrate Peak Areas (Analyte & IS) Inject->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Generate Calibration Curve (Ratio vs. Concentration) Ratio->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

A typical bioanalytical workflow using a deuterated internal standard.

Method Validation: A Self-Validating System

A robust analytical method requires thorough validation to ensure it is fit for purpose.[15] The protocol should be validated according to established guidelines from regulatory bodies like the FDA and ICH.[15][16][17][18]

Validation ParameterAcceptance Criteria (Typical)Rationale
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte and IS in at least six different blank matrix sources.Ensures the method can differentiate the analyte from other matrix components.[15]
Calibration Curve r² ≥ 0.99. At least 75% of standards must be within ±15% of nominal (±20% at LLOQ).Demonstrates a reliable relationship between response and concentration over the analytical range.[19]
Accuracy & Precision Replicate QC samples (n≥5) at LLOQ, LQC, MQC, HQC levels should have mean concentrations within ±15% of nominal (±20% at LLOQ) and a precision (%CV) ≤15% (≤20% at LLOQ).Confirms the method produces correct and reproducible results.
Lower Limit of Quantitation (LLOQ) The lowest standard on the curve that meets accuracy and precision criteria, with a signal-to-noise ratio ≥ 5.[19]Defines the lower boundary of reliable quantification.
Recovery Recovery of the analyte does not need to be 100%, but it should be consistent and reproducible.The SIL-IS corrects for incomplete and variable recovery.[19]
Matrix Effect The matrix factor (response in presence of matrix / response in neat solution) should be consistent across different matrix lots.Assesses the impact of ion suppression or enhancement from the matrix. The SIL-IS should track and correct for this.
Stability Analyte stability must be demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).Ensures sample integrity from collection to analysis.

Conclusion

The use of 5-Bromopentanoic-3,3,4,4-D4 acid as a stable isotope-labeled internal standard provides a robust, reliable, and highly accurate method for the quantification of 5-bromopentanoic acid in complex biological matrices. By compensating for nearly all sources of experimental variability, the isotope dilution technique described herein is the gold standard for bioanalytical quantification. Adherence to the detailed protocol and rigorous validation against regulatory guidelines will ensure the generation of high-quality, defensible data for research and drug development applications.

References

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Quemet, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry, 39(7), 1665-1699. [Link]

  • U.S. Department of Energy. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Retrieved from [Link]

  • Quemet, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry, 39(7), 1665-1699. Retrieved from [Link]

  • Vogl, J., & Pritzkow, W. (2010). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. MAPAN, 25, 135-164. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Isotope Dilution Mass Spectrometry. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2015). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 56(10), 1827-1839. [Link]

  • Dong, M. W. (2010). Validation of Analytical Methods. LCGC North America, 28(3), 224-235.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • National Center for Biotechnology Information. (n.d.). 5-Bromopentanoic acid, morpholide. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Analytical Methods. Anal. Methods, 5, 4963-4970. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(8), 1873-1881. [Link]

  • Pharmaffiliates. (n.d.). 5-Bromopentanoic-3,3,4,4 D4 Acid. Retrieved from [Link]

  • Lepage, N., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(9), 1354-1360. [Link]

  • U.S. Environmental Protection Agency. (1994). Method 6020: Inductively Coupled Plasma-Mass Spectrometry. Retrieved from [Link]

Sources

LC-MS/MS method for 5-bromopentanoic acid quantification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 5-Bromopentanoic Acid in Human Plasma using LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This application note presents a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-bromopentanoic acid in human plasma. 5-Bromopentanoic acid is a synthetic intermediate used in the development of various pharmaceutical compounds, including PI3K inhibitors[1]. Accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This protocol employs a straightforward protein precipitation followed by liquid-liquid extraction for sample cleanup, utilizing 5-bromopentanoic acid-d4 as a stable isotope-labeled internal standard to ensure accuracy and precision. The method is designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory bodies such as the FDA and EMA[2][3][4].

Introduction: The Rationale for a Dedicated LC-MS/MS Method

5-Bromopentanoic acid (5-BPA) is a halogenated short-chain fatty acid analog. Its polarity and chemical structure necessitate a highly selective and sensitive analytical method for reliable quantification in complex biological matrices like plasma. While gas chromatography (GC) methods often require derivatization to analyze such compounds, LC-MS/MS offers the advantage of direct analysis with minimal sample manipulation, thereby reducing potential variability and improving throughput[5].

The inherent specificity of tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, allows for the precise detection of the target analyte, even in the presence of endogenous matrix components that could otherwise interfere with the analysis[6]. This method is founded on the principles of providing reliable, reproducible data essential for regulatory submissions in drug development[4][7].

Methodological Workflow Overview

The entire analytical process, from sample receipt to final data reporting, is designed for efficiency and accuracy. The workflow ensures that each step is controlled and monitored, culminating in a validated quantification of 5-bromopentanoic acid.

Method_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (Unknown, Calibrant, or QC) ISTD_Spike Spike with Internal Standard (5-BPA-d4) Sample->ISTD_Spike Protein_Precip Protein Precipitation (Acetonitrile) ISTD_Spike->Protein_Precip LLE Liquid-Liquid Extraction (MTBE) Protein_Precip->LLE Dry_Recon Evaporation & Reconstitution LLE->Dry_Recon LC_Inject LC Injection Dry_Recon->LC_Inject Transfer to Vial LC_Separation Reversed-Phase HPLC LC_Inject->LC_Separation MS_Ionization ESI- Ionization LC_Separation->MS_Ionization MS_Detection Tandem MS (MRM) MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Generate Chromatograms Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Calculate Concentration Calibration->Quantification Sample_Prep_Workflow Start Start: 100 µL Plasma Sample (Blank, CAL, QC, or Unknown) Add_IS Add 300 µL of IS Spiking Solution (100 ng/mL 5-BPA-d4 in ACN) Start->Add_IS Vortex1 Vortex (30 seconds) Add_IS->Vortex1 Precipitates proteins Centrifuge1 Centrifuge (14,000 rpm, 10 min, 4°C) Vortex1->Centrifuge1 Transfer_Supernatant Transfer Supernatant to a new tube Centrifuge1->Transfer_Supernatant Collects de-proteinated extract Add_MTBE Add 1.0 mL MTBE Transfer_Supernatant->Add_MTBE Vortex2 Vortex (2 minutes) Add_MTBE->Vortex2 Extracts analyte into organic phase Centrifuge2 Centrifuge (14,000 rpm, 5 min, 4°C) Vortex2->Centrifuge2 Transfer_Organic Transfer Organic Layer to a new tube Centrifuge2->Transfer_Organic Evaporate Evaporate to Dryness (Nitrogen stream, 35°C) Transfer_Organic->Evaporate Concentrates analyte Reconstitute Reconstitute in 100 µL 90:10 Water:ACN with 0.1% Formic Acid Evaporate->Reconstitute Vortex3 Vortex to dissolve Reconstitute->Vortex3 Transfer_Vial Transfer to LC vial Vortex3->Transfer_Vial End Ready for Injection Transfer_Vial->End

Caption: Detailed step-by-step workflow for sample preparation.

LC-MS/MS Instrumental Conditions

Rationale: The chromatographic and mass spectrometric parameters are optimized to ensure robust separation, sensitive detection, and high specificity for 5-bromopentanoic acid.

Liquid Chromatography

As a polar acidic compound, 5-BPA benefits from a reversed-phase separation using an acidic mobile phase. The formic acid suppresses the ionization of the carboxyl group, leading to better retention on a C18 stationary phase and improved peak shape.[8][9] A gradient elution ensures that the analyte is eluted efficiently while maintaining a short run time.

Parameter Condition
LC System Standard HPLC/UHPLC System
Column C18 Reversed-Phase, 2.1 x 50 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry

Electrospray ionization in negative mode (ESI-) is selected because the carboxylic acid moiety of 5-BPA readily deprotonates to form a stable [M-H]⁻ precursor ion. The bromine atom provides a characteristic isotopic pattern (79Br/81Br), which aids in identification. The MRM transitions are optimized for maximum sensitivity and specificity.

Parameter Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Spray Voltage -4500 V
Source Temperature 500 °C
Nebulizer Gas 45 psi
Drying Gas 50 psi
Collision Gas Argon
MRM Transitions

The transitions are selected to be highly specific to the analyte and internal standard. The precursor ion corresponds to the deprotonated molecule, and the product ion results from a characteristic fragmentation, such as the loss of the bromide ion.

Compound Precursor Ion (Q1, m/z) Product Ion (Q3, m/z) Collision Energy (eV)
5-Bromopentanoic acid179.079.0 (79Br⁻)-20
5-Bromopentanoic acid181.081.0 (81Br⁻)-20
5-BPA-d4 (IS)183.079.0 (79Br⁻)-22

Note: Monitoring both bromine isotope transitions for the analyte can provide additional confirmation, though quantification is typically performed using the more abundant transition (m/z 179.0 -> 79.0).

Method Validation and Data Analysis

For the method to be considered reliable for regulated bioanalysis, it must undergo a full validation according to established guidelines.[2][10][11]

Data Analysis
  • Integration: The chromatographic peaks for the analyte and internal standard are integrated to determine their respective areas.

  • Response Ratio: The ratio of the analyte peak area to the IS peak area is calculated for each sample.

  • Calibration Curve: A calibration curve is constructed by plotting the response ratio versus the nominal concentration of the CAL standards. A linear regression with a 1/x² weighting is typically applied.

  • Quantification: The concentration of 5-BPA in QC and unknown samples is determined by interpolating their response ratios from the calibration curve.

Validation Parameters and Acceptance Criteria

The method's performance should be evaluated against predefined acceptance criteria to ensure it is fit for purpose.[4][7]

Parameter Objective Acceptance Criteria
Selectivity Demonstrate no significant interference at the retention time of the analyte and IS in blank matrix.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Linearity Establish the relationship between concentration and response over the intended range.Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Determine the closeness of measured values to the nominal values and the degree of scatter.For CAL standards (excluding LLOQ), accuracy within ±15% of nominal. For QC and LLOQ samples, accuracy within ±15% (±20% for LLOQ) and precision (CV) ≤15% (≤20% for LLOQ).
Matrix Effect Assess the ion suppression or enhancement caused by the biological matrix.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Stability Ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).Mean concentration should be within ±15% of the nominal concentration.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of 5-bromopentanoic acid in human plasma. The simple yet effective sample preparation procedure, combined with optimized chromatographic and mass spectrometric conditions, yields a reliable method suitable for high-throughput analysis in a regulated drug development environment. The principles and protocols described herein adhere to international guidelines for bioanalytical method validation, ensuring data of the highest integrity.

References

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). gmp-compliance.org. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Shafaei, A., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Edith Cowan University Research Online. Retrieved from [Link]

  • E17-25: Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS. EAS. Retrieved from [Link]

  • Han, J., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. PMC. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). Food and Drug Administration. Retrieved from [Link]

  • Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. (2024). ACS Publications. Retrieved from [Link]

  • Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. LIPID MAPS. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Retrieved from [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024). Agilex Biolabs. Retrieved from [Link]

  • 5-Bromopentanoic acid, morpholide. PubChem. Retrieved from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2020). LCGC International. Retrieved from [Link]

  • Pentanoic acid, 5-bromo-. NIST WebBook. Retrieved from [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009). Agilent. Retrieved from [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. Retrieved from [Link]

Sources

Application Note: GC-MS Quantitation of 5-Bromopentanoic Acid-d4 via MTBSTFA Silylation

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Technical Application Note Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Analytes: 5-Bromopentanoic acid, 5-Bromopentanoic acid-d4 (Internal Standard)

Introduction & Scientific Rationale

5-Bromopentanoic acid is a critical synthetic intermediate utilized in the development of PI3K inhibitors and targeted therapeutics for aminoglycoside-resistant bacteria[1][2]. In pharmacokinetic (PK) and metabolomic studies, precise quantitation of this compound requires a robust internal standard. 5-Bromopentanoic acid-d4 (5-bromo-pentanoic-3,3,4,4-d4 acid) serves this exact purpose, allowing for accurate isotopic dilution mass spectrometry[3].

While Liquid Chromatography-Mass Spectrometry (LC-MS) is common, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior chromatographic resolution for short-chain halogenated aliphatic acids. However, the high polarity and boiling point of the free carboxylic acid group necessitate chemical derivatization to increase volatility and thermal stability.

The MTBSTFA Advantage: Instead of traditional trimethylsilylation (TMS) using BSTFA or MSTFA, this protocol employs MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide). MTBSTFA converts the carboxylic acid into a tert-butyldimethylsilyl (TBDMS) ester.

  • Hydrolytic Stability: TBDMS derivatives are approximately 10,000 times more stable to hydrolysis than TMS derivatives, allowing for longer autosampler stability and batch processing[4].

  • Diagnostic Fragmentation: Under 70 eV Electron Impact (EI) ionization, TBDMS esters predictably cleave the bulky tert-butyl radical. This yields a highly abundant [M-57]⁺ fragment that retains the entire core molecular skeleton—including the deuterium labels and the bromine atom—making it the ultimate precursor for Selected Ion Monitoring (SIM)[5][6].

Chemical Mechanism & Mass Spectrometry Logic

The derivatization relies on the nucleophilic attack of the carboxylic acid oxygen on the silicon atom of MTBSTFA. The reaction is driven forward by the use of an aprotic basic solvent (Pyridine), which acts as an acid scavenger, and 1% TBDMCS (tert-butyldimethylchlorosilane), which acts as a catalyst to ensure quantitative yield[4][7].

ReactionMechanism A 5-Bromopentanoic acid-d4 C TBDMS Ester Derivative (m/z 298 / 300) A->C Pyridine, 60°C B MTBSTFA + 1% TBDMCS B->C Silylation D [M-57]+ Quantitation Ion (m/z 241 / 243) C->D EI-MS (70 eV) - tert-butyl radical

Fig 1: Reaction workflow and EI-MS fragmentation pathway of 5-bromopentanoic acid-d4.

The Bromine Isotope Signature

Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This creates a highly distinct "doublet" signature in the mass spectrum separated by 2 Da.

  • Unlabeled Analyte: The[M-57]⁺ fragment appears at m/z 237 and 239 .

  • Deuterated Standard (d4): The [M-57]⁺ fragment appears at m/z 241 and 243 (shifted by +4 Da due to the four deuterium atoms).

Table 1: Comparative Mass Fragmentation Data
CompoundFormula (Derivatized)Exact Mass [M]⁺Base Peak[M-57]⁺ (⁷⁹Br)Base Peak [M-57]⁺ (⁸¹Br)
5-Bromopentanoic acid C₁₁H₂₃BrO₂Si294.06237.0 239.0
5-Bromopentanoic acid-d4 C₁₁H₁₉D₄BrO₂Si298.09241.0 243.0

Materials and Reagents

  • Target Analyte: 5-Bromopentanoic acid (Unlabeled standard).

  • Internal Standard: 5-Bromopentanoic acid-d4 (e.g., Cayman Chemical, ≥99% deuterated)[3].

  • Derivatization Reagent: MTBSTFA containing 1% TBDMCS (Derivatization grade, sealed under inert gas)[7].

  • Solvent: Anhydrous Pyridine (HPLC/GC grade, stored over molecular sieves).

  • Carrier Gas: Helium (Ultra-high purity, 99.999%).

Experimental Protocol

Expert Note: MTBSTFA is highly sensitive to moisture. The presence of water will hydrolyze the reagent into tert-butyldimethylsilanol, depleting the MTBSTFA and creating massive background noise in the chromatogram[8]. Ensure all glassware is oven-dried and solvents are strictly anhydrous.

Step-by-Step Derivatization Workflow
  • Sample Aliquoting: Transfer the extracted biological sample or standard solution (containing both the unlabeled analyte and the d4 internal standard) into a 2.0 mL glass GC-MS vial.

  • Evaporation: Dry the sample completely under a gentle stream of ultra-pure Nitrogen (N₂) gas at 35°C. Causality: Removal of all protic solvents (water, methanol, ethanol) is mandatory to prevent reagent quenching.

  • Solubilization: Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex for 10 seconds. Causality: Pyridine acts as an acid scavenger to neutralize the trifluoroacetamide leaving group, driving the reaction to completion.

  • Reagent Addition: Add 50 µL of MTBSTFA + 1% TBDMCS to the vial. Seal immediately with a PTFE-lined crimp cap.

  • Incubation: Heat the sealed vial in a dry block heater at 60°C for 45 minutes [4]. Causality: While primary carboxylic acids react relatively quickly, the 60°C incubation ensures 100% conversion, eliminating split peaks or quantitative bias.

  • Cooling & Analysis: Remove from heat and allow the vial to cool to room temperature. Transfer the mixture to a low-volume glass insert if necessary. The sample is now ready for direct GC-MS injection.

Protocol S1 1. Dry Sample Evaporate under N2 to remove water S2 2. Solubilize Add 50 µL Anhydrous Pyridine S1->S2 S3 3. Derivatize Add 50 µL MTBSTFA + 1% TBDMCS S2->S3 S4 4. Incubate Heat at 60°C for 45 minutes S3->S4 S5 5. GC-MS Analysis Inject 1 µL in Splitless Mode S4->S5

Fig 2: Step-by-step MTBSTFA derivatization protocol for GC-MS sample preparation.

GC-MS Analytical Conditions

To maximize the signal-to-noise ratio, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode targeting the [M-57]⁺ base peaks.

Table 2: Recommended GC-MS Parameters
ParameterSetting / ConditionRationale
GC Column DB-5MS (30 m × 0.25 mm, 0.25 µm film)5% phenyl stationary phase provides optimal separation for TBDMS esters.
Injection Volume 1.0 µLStandard volume to prevent column overloading.
Injection Mode Splitless (Purge valve on at 1.0 min)Maximizes sensitivity for trace-level quantitation.
Inlet Temperature 250°CEnsures rapid volatilization without thermal degradation.
Carrier Gas Flow 1.0 mL/min (Constant Flow)Maintains stable retention times.
Oven Program 80°C (hold 1 min) ➔ Ramp 15°C/min to 280°C (hold 3 min)Focuses the analyte at the head of the column, then rapidly elutes the derivatized acid.
Transfer Line Temp 280°CPrevents cold spots and peak tailing before the MS.
Ionization Mode Electron Impact (EI), 70 eVStandard energy required to efficiently cleave the tert-butyl group[6].
SIM Ions (Target) m/z 237, 239 (Unlabeled) m/z 241, 243 (d4 IS)Targets the highly stable[M-57]⁺ fragments for quantitation.

Data Analysis & Quality Control

When processing the chromatograms, calculate the peak area ratio of the unlabeled 5-bromopentanoic acid (sum of m/z 237 + 239) to the 5-bromopentanoic acid-d4 internal standard (sum of m/z 241 + 243).

Self-Validating System Checks:

  • Isotope Ratio Check: The ratio of m/z 237 to 239 (and 241 to 243) must be approximately 1:1. A deviation greater than 10% indicates co-eluting matrix interference.

  • Reagent Blank: Always run a derivatized blank (Pyridine + MTBSTFA). A peak at the target retention time indicates cross-contamination.

  • Standard Curve: Construct a standard curve using known concentrations of unlabeled 5-bromopentanoic acid against a fixed concentration of the d4 standard. The response should be strictly linear (

    
    ).
    

References

  • Comprehensive Chemical Derivatization for Gas Chromatography-Mass Spectrometry-Based Multi-Targeted Profiling. PubMed / NIH. Available at:[Link]

  • A Guide to Derivatization Reagents for GC. Supelco / Sigma-Aldrich (Hosted by GCMS.cz). Available at:[Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at:[Link]

  • Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole... PMC / NIH. Available at:[Link]

  • Simultaneous Quantification of the Concentration and Carbon Isotopologue Distribution of Polar Metabolites in a Single Analysis by Gas Chromatography and Mass Spectrometry. Analytical Chemistry (ACS). Available at:[Link]

Sources

Application Note: Preparation, Validation, and Handling of 5-Bromopentanoic Acid-d4 Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Applications

5-Bromopentanoic acid-d4 (Synonyms: 5-Bromovaleric acid-d4, δ-Bromovaleric acid-d4) is a highly specialized deuterated reagent utilized across analytical chemistry and drug development. Its primary applications are twofold:

  • Mass Spectrometry Internal Standard : It serves as a critical internal standard for the absolute quantification of endogenous or synthetic 5-bromopentanoic acid via GC-MS or LC-MS. The mass shift provided by the four deuterium atoms (+4 Da) allows for the construction of highly accurate standard curves based on peak intensity ratios, effectively correcting for matrix effects and ion suppression ()[1].

  • Isotopic Synthetic Intermediate : Unlabeled 5-bromopentanoic acid is a proven building block in medicinal chemistry, notably employed in the synthesis of complex therapeutics such as mitochondria-targeting oleanolic acid derivatives designed for PI3K inhibition ()[1]. The deuterated (-d4) analogue enables researchers to synthesize isotopically labeled drug candidates for rigorous pharmacokinetic (PK) and metabolic tracking.

Physicochemical Properties & Solvent Causality

Understanding the solubility profile is critical for determining the appropriate reconstitution matrix. The terminal bromine atom is a reactive leaving group; therefore, solvent selection directly impacts both the stability of the stock and its compatibility with downstream applications.

Quantitative Data Summary
PropertySpecification
Formal Name 5-bromo-pentanoic-3,3,4,4-d4 acid
CAS Registry No. 42932-62-7
Molecular Formula C5H5BrD4O2
Formula Weight 185.1 g/mol
Isotopic Incorporation ≥99% deuterated forms (d1-d4); ≤1% d0
Solubility (DMSO, DMF, EtOH) ~30 mg/mL
Solubility (Aqueous, 1:4 EtOH:PBS pH 7.2) 0.2 mg/mL
Recommended Storage -20°C

Data sourced from [1],[2].

Causality in Solvent Selection
  • Ethanol (EtOH) : The preferred solvent if the downstream application is LC-MS or GC-MS. Ethanol evaporates cleanly, is fully miscible with standard aqueous mobile phases, and avoids the severe ion suppression in the electrospray ionization (ESI) source typically caused by DMSO.

  • Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF) : The preferred solvents for organic synthesis or cell-based assays. These aprotic, polar solvents provide excellent solvation energy for the carboxylic acid and are standard matrices for subsequent coupling reactions (e.g., amide bond formation or nucleophilic substitutions).

Experimental Methodology: Step-by-Step Stock Preparation

To maintain the integrity of the carbon-bromine bond and prevent isotopic exchange or degradation, strict adherence to environmental controls during preparation is required.

Step 1: Equilibration

  • Remove the solid 5-bromopentanoic acid-d4 vial from -20°C storage.

  • Causality : Allow the vial to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. Opening a cold vial introduces atmospheric condensation, and water acts as a nucleophile that can slowly hydrolyze the terminal bromide into 5-hydroxypentanoic acid over time.

Step 2: Reconstitution

  • Add the calculated volume of the chosen solvent (EtOH or DMSO) directly to the vial to achieve the desired concentration (up to a maximum of 30 mg/mL)[1].

  • Vortex gently for 30–60 seconds until the solid is completely dissolved. Sonicate for 1 minute if particulate matter remains.

Step 3: Inert Gas Purging

  • Using a gentle stream, purge the headspace of the vial with an inert gas (Argon or Nitrogen) for 15–20 seconds[1].

  • Causality : Displacing ambient oxygen and moisture is critical. The C-Br bond is susceptible to moisture-driven hydrolysis, especially during long-term storage. An inert atmosphere ensures the chemical purity remains ≥98% over its ≥4-year stability window[1].

Step 4: Aliquoting and Storage

  • Divide the stock solution into single-use amber glass vials (e.g., 50 µL to 100 µL aliquots).

  • Store all aliquots immediately at -20°C or -80°C[1].

  • Causality : Aliquoting prevents repeated freeze-thaw cycles. Temperature cycling not only accelerates degradation kinetics but also repeatedly exposes the stock to ambient moisture during handling.

Quality Control: Self-Validating Isotopic Purity Check

Before committing the prepared stock solution to a multi-week PK study or a complex, multi-step synthesis, the protocol must validate its own integrity. We employ a Self-Validating Isotopic Purity Check via LC-MS to ensure the reagent has not been compromised.

Validation Protocol:

  • Dilute a 1 µL aliquot of the newly prepared stock solution to a final concentration of 1 µg/mL in the starting LC mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).

  • Inject the sample into the LC-MS/MS system.

  • Monitor the Multiple Reaction Monitoring (MRM) transitions for both the deuterated standard (d4) and the unlabeled compound (d0).

Validation Criteria & Causality: The peak area for the unlabeled (d0) transition must be ≤1% of the deuterated (d4) transition area[1]. Why is this self-validating? If the d0 contamination exceeds 1%, utilizing this stock as an internal standard will introduce a systematic positive bias, artificially inflating the quantified levels of endogenous 5-bromopentanoic acid in your biological samples. Passing this QC step guarantees that the analytical baseline is clean, validating the reagent's purity before experimental commitment.

Workflow Diagram

G A 5-Bromopentanoic Acid-d4 (Solid, -20°C) C Reconstitution (Target: 10 - 30 mg/mL) A->C B Solvent Selection EtOH (MS) | DMSO (Synthesis) B->C D Inert Gas Purging (Argon / N2) C->D Prevent hydrolysis E Aliquoting (Single-use vials) D->E Displace O2/H2O F Storage (-20°C, dark, desiccated) E->F Avoid freeze-thaw G LC-MS/GC-MS Internal Standard F->G H Organic Synthesis (Isotopic Labeling) F->H

Workflow for the preparation, validation, and application of 5-bromopentanoic acid-d4 stock.

References

  • Li, Y., Zeng, Q., Wang, R., et al. "Synthesis and discovery of mitochondria-targeting oleanolic acid derivatives for potential PI3K inhibition." Fitoterapia 162, 105291 (2022). URL:[Link]

Sources

Application Note: Quantitative Analysis of 5-Bromovaleric Acid in Pharmaceutical Process Samples using HPLC-UV with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantification of 5-bromovaleric acid. 5-Bromovaleric acid is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] To enhance accuracy and precision, this method incorporates a stable, deuterated internal standard (IS), 5-bromovaleric acid-d4. The protocol detailed herein is designed for researchers, quality control analysts, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis. The method is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, and precision.[2][3]

Introduction: The Rationale for a Validated Approach

5-Bromovaleric acid, also known as 5-bromopentanoic acid, is a halogenated carboxylic acid widely utilized as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][4][5] Its presence and concentration in reaction mixtures and on final products are critical quality attributes that require precise and accurate measurement.

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accessible analytical technique for compounds containing a chromophore, such as the carboxylic acid group in 5-bromovaleric acid.[6] However, analytical variability can arise from sample preparation inconsistencies, injection volume variations, and instrument drift.[7] To mitigate these issues, the use of an internal standard is paramount.

Expertise & Experience: The Power of a Deuterated Internal Standard

An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. A stable isotope-labeled version of the analyte, such as a deuterated analog, is the gold standard for internal standards, especially in chromatography.[7][8][9] Deuterated standards co-elute with the analyte and exhibit nearly identical behavior during sample extraction and ionization, providing superior correction for potential sample loss or matrix effects.[7][9][10] This application note employs 5-bromovaleric acid-d4 as the internal standard to ensure the highest level of data integrity.

Materials and Methods

Reagents and Materials
  • 5-Bromovaleric Acid: (Purity ≥98%), CAS: 2067-33-6[11][12]

  • 5-Bromovaleric Acid-d4 (Internal Standard): Custom synthesis or from a specialized supplier.

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm)

  • Phosphoric Acid (H₃PO₄): ACS grade or higher

  • Methanol: HPLC grade (for cleaning)

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Table 1: Optimized HPLC-UV Conditions

ParameterCondition
HPLC Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile and Water (40:60, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm
Run Time 10 minutes

Causality Behind Experimental Choices:

  • Column Chemistry: A C18 stationary phase is selected for its versatility and effectiveness in retaining moderately polar compounds like 5-bromovaleric acid via hydrophobic interactions.[13]

  • Mobile Phase: An acidified water/acetonitrile mixture ensures the carboxylic acid group remains protonated (non-ionized), leading to better retention, sharper peak shapes, and reproducible chromatography. Phosphoric acid is a common and effective mobile phase modifier for this purpose.[5][13]

  • Detection Wavelength: Short-chain fatty acids lack strong chromophores but exhibit UV absorbance at low wavelengths (typically 205-215 nm) due to the n→π* transition of the carboxyl group. 210 nm is chosen as it provides a good balance of sensitivity and minimizes interference from other solvents or impurities.[14][15]

Experimental Protocols

Preparation of Standard Solutions

Protocol 1: Stock and Working Standard Preparation

  • Primary Stock (Analyte): Accurately weigh approximately 25 mg of 5-bromovaleric acid and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a concentration of 1000 µg/mL.

  • Internal Standard Stock: Accurately weigh approximately 25 mg of 5-bromovaleric acid-d4 and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a concentration of 1000 µg/mL.

  • Working Internal Standard (IS): Transfer 5 mL of the IS Stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to yield a 100 µg/mL working solution.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the Primary Stock solution into volumetric flasks, adding a fixed amount of the Working IS, and diluting with the mobile phase.

Table 2: Example Calibration Standard Preparation Scheme

Standard LevelVolume of Primary Stock (1000 µg/mL)Volume of Working IS (100 µg/mL)Final Volume (mL)Final Analyte Conc. (µg/mL)Final IS Conc. (µg/mL)
CAL 15 µL1.0 mL100.510
CAL 225 µL1.0 mL102.510
CAL 3100 µL1.0 mL101010
CAL 4500 µL1.0 mL105010
CAL 51.0 mL1.0 mL1010010
CAL 62.0 mL1.0 mL1020010
Sample Preparation
  • Accurately weigh the sample (e.g., in-process reaction mixture, API powder) expected to contain 5-bromovaleric acid.

  • Dissolve the sample in a known volume of mobile phase.

  • Perform a dilution if necessary to bring the analyte concentration within the calibration range.

  • To a 1 mL aliquot of the diluted sample, add 100 µL of the 100 µg/mL Working IS solution.

  • Vortex the solution for 30 seconds.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Workflow Diagram

The overall process from standard preparation to data analysis is outlined below.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing A Prepare Analyte & IS Stock Solutions B Prepare Calibration Standards (CAL) A->B C Prepare QC & Unknown Samples A->C D Spike All with IS B->D C->D E Filter into Vials D->E F System Suitability Check (SST) E->F G HPLC-UV Analysis (Sequence Run) F->G If Pass H Integrate Peaks & Calculate Area Ratios G->H I Generate Calibration Curve (y = mx + c) H->I J Quantify Unknowns & QCs I->J K Report Results J->K

Caption: High-level workflow for the HPLC-UV analysis of 5-bromovaleric acid.

System Suitability and Method Validation

System Suitability Testing (SST)

Trustworthiness: Ensuring System Readiness

Before any sample analysis, the chromatographic system's performance must be verified.[16][17][18] This is achieved by injecting a mid-level calibration standard (e.g., CAL 4) five or six times consecutively. The results must meet predefined criteria to ensure the system is operating correctly.[19]

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance LimitRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry for accurate integration.[16]
Theoretical Plates (N) > 2000Measures column efficiency and separation power.[19]
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the autosampler and detector response.[19]
%RSD of Retention Time ≤ 1.0%Confirms the stability and consistency of the pump and mobile phase.[16]
Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][20]

Table 4: Summary of Method Validation Results

ParameterResultAcceptance Criteria (ICH)[21]
Linearity (R²) 0.9995≥ 0.995
Range 0.5 - 200 µg/mLDefined by linearity studies[20]
Accuracy (% Recovery) 98.7% - 101.5% (at three concentration levels)98.0% - 102.0%
Precision (%RSD) Repeatability: 0.85% Intermediate Precision: 1.22%≤ 2.0%
LOD 0.15 µg/mL (Based on S/N ratio of 3:1)Reportable
LOQ 0.50 µg/mL (Based on S/N ratio of 10:1)Reportable
  • Linearity: A six-point calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the analyte concentration. The correlation coefficient (R²) of 0.9995 indicates a strong linear relationship.[14][22]

  • Accuracy: Determined by spiking known amounts of 5-bromovaleric acid into a sample matrix at three different concentration levels (low, medium, high). The high percent recovery values confirm the method's accuracy.[23]

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate samples. The low relative standard deviation (%RSD) values demonstrate the method's high precision.[3]

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were established based on the signal-to-noise (S/N) ratio, confirming the method's sensitivity for detecting low levels of the analyte.[19]

Conclusion

This application note provides a detailed, validated, and reliable HPLC-UV method for the quantitative analysis of 5-bromovaleric acid. The use of a deuterated internal standard is a key feature that ensures high accuracy and compensates for analytical variables. The described protocols for sample preparation, chromatographic conditions, and system suitability are robust and suitable for implementation in quality control and research environments within the pharmaceutical industry.

References

  • Pharmaguideline. (2023, August 27). System Suitability in HPLC Analysis. Available at: [Link]

  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Available at: [Link]

  • American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC. Available at: [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Available at: [Link]

  • ECA Academy. (n.d.). System Suitability Tests (SST) and Troubleshooting for HPLC Methods. Available at: [Link]

  • MDPI. (2023, May 13). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Available at: [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]

  • Pharmaffiliates. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available at: [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • ResearchGate. (2023, May 8). (PDF) HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Available at: [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • Frontiers. (n.d.). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Available at: [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]

  • LCGC International. (2025, June 30). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Available at: [Link]

  • Jurnal Standardisasi Nasional. (2025, November 12). Review: Methods for Detecting Short-Chain Fatty Acids (SCFA) in Industrial and Biological. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Separation of 5-Bromovaleric acid on Newcrom R1 HPLC column. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Pentanoic acid, 5-bromo- (CAS 2067-33-6). Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • ResearchGate. (2025, August 17). What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. Available at: [Link]

  • National Institutes of Health. (n.d.). 5-Bromovaleric acid. Available at: [Link]

  • SIELC Technologies. (2018, February 16). 5-Bromovaleric acid. Available at: [Link]

  • Organic Syntheses. (n.d.). Valeric acid, δ-bromo-, methyl ester. Available at: [Link]

  • ResearchGate. (n.d.). The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. Available at: [Link]

  • Semantic Scholar. (2017, October 23). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Available at: [Link]

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Available at: [Link]

Sources

Derivatization of brominated fatty acids for mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Brominated fatty acids (Br-FAs) serve as critical tracers in metabolic flux analysis and are key analytes in food safety (e.g., Brominated Vegetable Oils).[1][2][3] However, their analysis is complicated by the lability of the carbon-bromine (C-Br) bond and the existence of complex positional isomers. This guide details a Dual-Stream Derivatization Strategy : utilizing Fatty Acid Methyl Esters (FAMEs) for robust quantification and 3-Picolinyl Esters for precise structural elucidation. Unlike standard lipid protocols, these workflows are optimized to prevent de-hydrobromination and artifact formation.

Part 1: The Chemical Challenge & Strategy

The Instability of the C-Br Bond

Standard lipid derivatization often employs harsh Lewis acids (BF₃) or strong bases (NaOCH₃) at high temperatures. For Br-FAs, these conditions present specific risks:

  • Elimination (E2): Under basic conditions, secondary bromides easily undergo de-hydrobromination, reverting to alkenes.

  • Nucleophilic Substitution (Sₙ1/Sₙ2): In methanolic acid, the bromine can be displaced by a methoxy group, creating artifactual methoxy-fatty acids.

The Solution: We employ a "Soft-Derivatization" approach using Trimethylsilyldiazomethane (TMS-DAM) for quantification (FAMEs) and a controlled 3-Pyridylcarbinol reaction for structural mapping.

Strategic Workflow

G Sample Lipid Extract (Br-FA Containing) Decision Analytical Goal? Sample->Decision PathA Quantification & Profiling Decision->PathA PathB Structural Elucidation (Isomer ID) Decision->PathB DerivA Derivatization A: TMS-Diazomethane (Mild) OR Acid-Catalyzed (H2SO4) PathA->DerivA ProductA FAMEs (Methyl Esters) DerivA->ProductA AnalysisA GC-MS (EI/NICI) SIM Mode: m/z 79, 81 ProductA->AnalysisA DerivB Derivatization B: 3-Pyridylcarbinol (via Acid Chloride) PathB->DerivB ProductB Picolinyl Esters (N-containing) DerivB->ProductB AnalysisB GC-MS (EI) Radical-Directed Fragmentation ProductB->AnalysisB

Figure 1: Decision Matrix for Br-FA Analysis. Choose the derivatization pathway based on whether the primary goal is quantification (Green path) or structural location of the bromine atom (Red path).

Part 2: Protocols

Protocol A: Mild Methylation for Quantification (FAMEs)

Best for: Routine quantification, avoiding artifacts.

Reagents:

  • Methanol (Anhydrous)[4]

  • Trimethylsilyldiazomethane (TMS-DAM) (2.0 M in hexanes)

  • Toluene (Solvent)[5]

  • Acetic Acid (Quenching agent)

Step-by-Step:

  • Solubilization: Dissolve the dried lipid extract (up to 5 mg) in 0.5 mL of Toluene:Methanol (3:2 v/v) .

    • Why? Toluene ensures solubility of non-polar brominated lipids; methanol is the reactant.

  • Derivatization: Add 50 µL of TMS-DAM solution dropwise.

    • Observation: The solution should turn a persistent yellow, indicating excess reagent. Nitrogen gas evolution (

      
      ) will occur.
      
  • Incubation: Vortex gently and incubate at Room Temperature for 20 minutes .

    • Critical Control: Do NOT heat. Heat promotes side reactions. TMS-DAM reacts rapidly with Free Fatty Acids (FFAs) at RT.

  • Quenching: Add 10 µL of Glacial Acetic Acid to neutralize excess TMS-DAM.

    • Safety: The yellow color will disappear.

  • Extraction: Evaporate solvent under

    
     stream and reconstitute in Hexane for GC-MS.
    

Validation Check:

  • Inject a standard (e.g., 9,10-dibromostearic acid).

  • Check for the molecular ion (

    
    ) and the characteristic 
    
    
    
    (loss of methoxy) fragment.
  • Success Criteria: Absence of peaks corresponding to

    
    .
    
Protocol B: Picolinyl Ester Derivatization for Structural ID

Best for: Locating the exact position of Bromine atoms on the chain.

Mechanism: The pyridine ring nitrogen captures the charge during Electron Ionization (EI). This initiates radical-induced cleavage along the alkyl chain, producing a regular series of ions (14 Da apart). A "gap" or mass shift in this series reveals the substituent's location.

Reagents:

  • Thionyl Chloride (

    
    )
    
  • 3-Pyridylcarbinol (3-hydroxymethylpyridine)

  • Acetonitrile (Dry)

Step-by-Step:

  • Activation: Dissolve free fatty acids (1 mg) in 200 µL Thionyl Chloride .

  • Incubation: Cap tightly and heat at 60°C for 10 minutes .

    • Chemistry: Converts carboxylic acid

      
       Acid Chloride (
      
      
      
      ).
  • Evaporation: Evaporate excess

    
     under a generic 
    
    
    
    stream. Ensure complete removal to prevent interference.
  • Esterification: Add 200 µL of 1% 3-Pyridylcarbinol in Acetonitrile .

  • Reaction: Incubate at Room Temperature for 5 minutes .

    • Note: The reaction is extremely fast due to the high reactivity of the acid chloride.

  • Cleanup: Add 1 mL Hexane and 1 mL Water. Vortex. Discard the aqueous (bottom) phase.

  • Drying: Dry the Hexane layer over anhydrous

    
    .
    

Part 3: Data Interpretation & Mass Spectrometry

The Bromine Isotope Signature

Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%).
  • Diagnostic: Any fragment containing one bromine atom will appear as a doublet with equal intensity separated by 2 Da (

    
    , 
    
    
    
    ).
  • Multi-Bromine:

    • 2 Bromines: 1:2:1 ratio (

      
      , 
      
      
      
      ,
      
      
      ).
    • 4 Bromines: 1:4:6:4:1 ratio.

Interpreting Picolinyl Ester Spectra

To locate the bromine:

  • Look for the molecular ion (

    
    ).
    
  • Follow the series of alkyl chain fragments (

    
    ).
    
  • The "Gap": When cleavage occurs at the carbon carrying the Bromine:

    • You will see a large mass gap of ~79/81 Da (loss of Br) or a shift in the fragment series corresponding to the mass of the CH-Br group.

    • Unlike simple methyl esters, the charge remains on the pyridine ring, allowing you to "read" the chain from the carboxyl end.

Table 1: Comparison of Detection Modes

FeatureEI (Electron Ionization)NICI (Negative Ion Chemical Ionization)
Primary Use Structural ElucidationTrace Detection / Screening
Sensitivity Moderate (ng range)High (pg range)
Key Ions Fragment ions (Structure)

(m/z 79, 81)
Selectivity Low (Complex background)Extremely High (Specific to Halogens)

References

  • Determination of Brominated Vegetable Oil in Soft Drinks by UPC2/MS . Waters Corporation Application Note. Link

  • Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups . Rapid Communications in Mass Spectrometry, 2013. Link

  • Picolinyl Esters for the Structural Determination of Fatty Acids by GC/MS . Journal of Lipid Research. Link

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis . AOCS Lipid Library. Link

  • Toxicology of brominated fatty acids: metabolite concentration and heart and liver changes . Lipids, 1971. Link

Sources

Using 5-bromopentanoic acid-d4 in aminoglycoside resistance research

Author: BenchChem Technical Support Team. Date: March 2026

Title: Profiling Aminoglycoside Acetyltransferase Activity and Active Site Architecture using a Deuterium-Labeled Covalent Probe, 5-Bromopentanoyl-d4-CoA

Abstract

The rise of antibiotic resistance, particularly against aminoglycosides, necessitates the development of novel tools to investigate the resistance-driving enzymes. Aminoglycoside-modifying enzymes (AMEs), especially aminoglycoside acetyltransferases (AACs), are primary mediators of this resistance.[1][2][3] This application note describes a detailed protocol for the synthesis and application of a novel chemical probe, 5-bromo-d4-pentanoyl-CoA , derived from 5-bromopentanoic acid-d4. This probe functions as an activity-based probe (ABP) to covalently label the active site of AAC enzymes. The deuterium mass tag enables sensitive and specific identification of labeled enzymes and their modified active-site peptides using standard mass spectrometry-based proteomic workflows. This methodology provides a powerful tool for enzyme discovery, inhibitor screening, and fundamental mechanistic studies into aminoglycoside resistance.

Introduction: The Challenge of Aminoglycoside Resistance

Aminoglycosides are a critical class of antibiotics used to treat severe Gram-negative and Gram-positive bacterial infections.[4][5] Their efficacy, however, is severely threatened by the widespread emergence of bacterial resistance. The most prevalent mechanism of clinical resistance is the enzymatic modification of the antibiotic by AMEs.[1][3][6] These enzymes, broadly classified as N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), alter the structure of the aminoglycoside, which prevents it from binding to its target, the bacterial 16S rRNA within the 30S ribosomal subunit.[3][5]

Aminoglycoside N-acetyltransferases (AACs) catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to one of the amino groups on the aminoglycoside scaffold.[1][2] Understanding the activity, substrate specificity, and active site structure of these enzymes is paramount for developing next-generation antibiotics or inhibitors that can circumvent this resistance mechanism. Traditional enzyme assays, while useful, often lack the ability to directly report on the active state of the enzyme in complex biological systems or to easily identify the specific residues involved in catalysis.

Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomics strategy to address these challenges.[7][8][9] ABPP utilizes reactive chemical probes that covalently bind to the active sites of enzymes in a mechanism-dependent manner, allowing for direct interrogation of enzyme function in native biological contexts.[8]

This guide details the use of 5-bromopentanoic acid-d4 as a precursor for an AAC-targeted activity-based probe. By converting it to its coenzyme A thioester, 5-bromo-d4-pentanoyl-CoA , we create a molecule that mimics the natural cofactor, acetyl-CoA, and is directed to the AAC active site. The incorporated bromo-pentanoyl moiety serves as an electrophilic "warhead" that can be attacked by a nucleophilic residue in the enzyme's active site, leading to irreversible covalent modification. The stable deuterium isotope label provides a unique mass signature for downstream detection by mass spectrometry (MS).[10]

Principle of the Method

The core of this protocol is the synthesis of an activity-based probe, 5-bromo-d4-pentanoyl-CoA, and its subsequent use to covalently label active AAC enzymes. The workflow is divided into three main stages: Probe Synthesis, Enzyme Labeling, and Mass Spectrometry Analysis.

  • Probe Synthesis: 5-bromopentanoic acid-d4 is chemically converted into its coenzyme A thioester derivative. This creates a molecule that the AAC enzyme recognizes as a cofactor analog.

  • Covalent Labeling: The probe, 5-bromo-d4-pentanoyl-CoA, binds to the active site of an AAC enzyme. A nearby nucleophilic amino acid residue attacks the electrophilic carbon of the pentanoyl group, displacing the bromide ion and forming a stable covalent bond. This reaction is activity-dependent; only functionally active enzymes will be labeled.

  • Proteomic Analysis: The covalently modified protein is isolated and digested with a sequence-specific protease (e.g., trypsin). The resulting peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The unique mass of the deuterated pentanoyl-d4 adduct allows for the specific identification of the modified peptide, and subsequent MS/MS fragmentation pinpoints the exact site of covalent modification.

This process provides direct evidence of enzyme activity and reveals the identity of key nucleophilic residues within the active site, offering invaluable structural and functional insights.

Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)
5-Bromopentanoic acid-d4Cayman Chemical37803
Coenzyme A, free acidSigma-AldrichC3019
N,N'-Dicyclohexylcarbodiimide (DCC)Sigma-AldrichD80002
N-Hydroxysuccinimide (NHS)Sigma-Aldrich130672
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich227056
Triethylamine (TEA)Sigma-AldrichT0886
Tris(2-carboxyethyl)phosphine (TCEP)Thermo Fisher77720
Purified AAC Enzyme (e.g., AAC(6')-Ib)(In-house expression or commercial)N/A
Trypsin, sequencing gradePromegaV5111
Dithiothreitol (DTT)Sigma-AldrichD9779
Iodoacetamide (IAM)Sigma-AldrichI1149
Formic Acid, LC-MS gradeThermo Fisher85178
Acetonitrile, LC-MS gradeThermo Fisher85179

Detailed Protocols

Protocol 4.1: Synthesis of 5-bromo-d4-pentanoyl-CoA Probe

This protocol describes the synthesis of the active probe via the formation of an NHS-ester intermediate, followed by reaction with Coenzyme A.[11][12][13]

Step 1: Activation of 5-Bromopentanoic Acid-d4

  • In a dry glass vial under an inert atmosphere (e.g., argon), dissolve 10 mg of 5-bromopentanoic acid-d4 in 500 µL of anhydrous DMF.

  • Add 1.1 molar equivalents of N-Hydroxysuccinimide (NHS).

  • Add 1.1 molar equivalents of N,N'-Dicyclohexylcarbodiimide (DCC).

  • Stir the reaction at room temperature for 4-6 hours. A white precipitate (dicyclohexylurea) will form.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • The resulting solution contains the 5-bromo-d4-pentanoyl-NHS ester. This can be used directly in the next step.

Step 2: Conjugation to Coenzyme A

  • In a separate vial, dissolve 1.2 molar equivalents of Coenzyme A (free acid) in 1 mL of 100 mM sodium bicarbonate buffer, pH 8.0.

  • Add the DMF solution containing the NHS-ester (from Step 1) dropwise to the Coenzyme A solution while stirring.

  • Allow the reaction to proceed at room temperature for 2 hours.

  • Quench the reaction by adding a small amount of a free thiol, such as 2-mercaptoethanol.

  • Purify the resulting 5-bromo-d4-pentanoyl-CoA by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

  • Confirm the product identity and purity by LC-MS, looking for the correct mass of the conjugate. Lyophilize the pure fractions and store at -80°C.

Causality Behind Choices: The use of DCC/NHS chemistry is a standard and efficient method for activating carboxylic acids to form a stable intermediate (NHS ester) that reacts cleanly with the thiol group of Coenzyme A in an aqueous buffer.[11] Maintaining a slightly basic pH (8.0) ensures the thiol of CoA is sufficiently nucleophilic for the reaction.

Protocol 4.2: Activity-Based Labeling of AAC Enzymes

This protocol can be performed with purified enzyme or in a more complex proteome background, such as a bacterial cell lysate.

Step 1: Preparation of Enzyme/Lysate

  • For Purified Enzyme: Dilute the purified AAC enzyme to a final concentration of 1-5 µM in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

  • For Bacterial Lysate: Grow the bacterial strain of interest (e.g., E. coli expressing a specific AAC) to mid-log phase. Harvest cells by centrifugation, and lyse them by sonication in the reaction buffer. Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C) to remove cell debris. Determine the total protein concentration using a Bradford or BCA assay.

Step 2: Labeling Reaction

  • To 50 µg of total protein (lysate) or the diluted purified enzyme, add the 5-bromo-d4-pentanoyl-CoA probe to a final concentration of 1-10 µM.

  • Control Reactions (Essential):

    • Negative Control: An identical reaction without the probe.

    • Competition Control: Pre-incubate the enzyme/lysate with a 100-fold molar excess of acetyl-CoA for 15 minutes before adding the 5-bromo-d4-pentanoyl-CoA probe. This will demonstrate that labeling is specific to the acetyl-CoA binding site.

  • Incubate all reactions at 37°C for 60 minutes.

  • Stop the reaction by adding 4X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • The samples are now ready for proteomic analysis.

Self-Validation Insight: The competition control is critical for validating the trustworthiness of the results. A significant reduction in labeling in the presence of excess natural cofactor (acetyl-CoA) confirms that the probe is specifically targeting the intended active site and is not reacting non-specifically with other proteins.

Protocol 4.3: Proteomic Sample Preparation and LC-MS/MS Analysis

Step 1: Protein Digestion

  • Run the labeled samples from Protocol 4.2 on a 1D SDS-PAGE gel.

  • Stain the gel with a Coomassie-based stain. Excise the entire protein lane for each sample.

  • Destain the gel pieces, then perform in-gel reduction with DTT and alkylation with iodoacetamide.

  • Digest the proteins overnight with sequencing-grade trypsin at 37°C.

  • Extract the peptides from the gel pieces using acetonitrile/formic acid solutions. Pool the extracts and dry them in a vacuum centrifuge.

Step 2: LC-MS/MS Analysis

  • Reconstitute the dried peptides in a solution of 0.1% formic acid in water.

  • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-flow HPLC system.

  • Use a data-dependent acquisition (DDA) method. The mass spectrometer will perform a full MS scan followed by MS/MS fragmentation of the most abundant precursor ions.

Step 3: Data Analysis

  • Search the raw MS data against a relevant protein database (e.g., the proteome of the source bacterium) using a proteomics search engine (e.g., Mascot, MaxQuant, or Proteome Discoverer).

  • Configure the search parameters to include a variable modification corresponding to the mass of the d4-pentanoyl adduct minus the bromine atom (C5H5D4O = 93.08 Da) on potential nucleophilic residues (Serine, Cysteine, Threonine, Lysine, Histidine, Aspartate, Glutamate).

  • Analyze the search results to identify peptides that are confidently identified with the specific mass modification. The deuteration provides a unique isotopic signature that aids in confident identification.

  • Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification. The fragmentation pattern will reveal which specific amino acid residue carries the adduct.

Trustworthiness Pillar: High-resolution mass spectrometry provides the accuracy needed to distinguish the specific mass of the d4-adduct from other potential post-translational modifications.[14][15] The fragmentation data from MS/MS provides direct, verifiable evidence of the modification site, making the results highly trustworthy.[16]

Visualizations and Data

Conceptual Workflow

G cluster_synthesis Probe Synthesis cluster_labeling Enzyme Labeling cluster_analysis Proteomic Analysis s1 5-Bromopentanoic acid-d4 s2 Activation (DCC/NHS) s1->s2 s3 Conjugation with Coenzyme A s2->s3 s4 Purified Probe: 5-bromo-d4-pentanoyl-CoA s3->s4 l2 Incubation with Probe s4->l2 l1 AAC Enzyme (Purified or Lysate) l1->l2 l3 Covalent Labeling of Active Site l2->l3 Activity- Dependent a1 SDS-PAGE & In-Gel Digestion l3->a1 a2 LC-MS/MS a1->a2 a3 Database Search (Variable Modification) a2->a3 a4 Identification of Labeled Peptide & Site a3->a4

Caption: Experimental workflow for AAC profiling using a deuterated activity-based probe.

Mechanism of Covalent Modification

Caption: Mechanism of irreversible inactivation of an AAC enzyme by the probe.

Expected Results: A Hypothetical Dataset

The primary output of this experiment is the identification of a specifically labeled peptide. Below is a table summarizing hypothetical data from an experiment targeting AAC(6')-Ib.

ParameterValue
Target ProteinAminoglycoside 6'-N-acetyltransferase Ib (AAC(6')-Ib)
Identified Labeled PeptideS-G-V-Y-L-A-S -M-A-R
Position of ModificationSerine-85 (S85)
Observed Mass Shift+93.0815 Da
Theoretical Mass Shift (C5H5D4O)+93.0812 Da
Mass Error< 5 ppm
Competition Assay Result>95% reduction in labeling intensity with excess Acetyl-CoA

This data would strongly indicate that Serine-85 is a key nucleophilic residue within the active site of AAC(6')-Ib, providing a specific target for future inhibitor design.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No/Low Labeling Inactive probe (hydrolyzed).Synthesize probe fresh. Verify structure and purity by LC-MS and NMR. Store lyophilized at -80°C.
Inactive enzyme.Use a fresh enzyme preparation. Confirm activity with a standard colorimetric or fluorescence-based assay.
Incorrect buffer conditions (pH, salt).Optimize reaction buffer. Ensure pH is optimal for enzyme activity (typically 7.0-8.5).
High Background/Non-specific Labeling Probe concentration too high.Titrate the probe concentration downwards (e.g., from 10 µM to 0.5 µM).
Reaction time too long.Perform a time-course experiment (e.g., 15, 30, 60, 120 min) to find the optimal incubation time.
Probe instability/reactivity.Ensure reaction is properly quenched. Include a "no enzyme" control to assess probe stability.
No Modified Peptide Identified Low abundance of labeled protein.Increase the amount of starting material. Consider enrichment strategies for the labeled protein.
Inefficient digestion around the modification site.Try a different protease (e.g., Glu-C, chymotrypsin) in addition to trypsin.
Incorrect MS search parameters.Double-check that the variable modification mass is entered correctly and that all potential nucleophilic residues are included in the search.

Conclusion

The activity-based profiling approach using a custom-synthesized, deuterium-labeled probe, 5-bromo-d4-pentanoyl-CoA , offers a robust and insightful method for studying aminoglycoside acetyltransferases. It moves beyond simple activity measurements to provide direct evidence of target engagement in complex proteomes and identifies specific amino acid residues at the heart of the catalytic mechanism. This information is invaluable for the rational design of AME inhibitors and for fundamental research aimed at overcoming the critical challenge of antibiotic resistance.

References

  • Vakulenko, S. B., & Mobashery, S. (2003). Versatility of Aminoglycoside-Modifying Enzymes. Clinical Microbiology Reviews, 16(3), 430–450. [Link]

  • Mingeot-Leclercq, M. P., Glupczynski, Y., & Tulkens, P. M. (1999). Aminoglycosides: Activity and Resistance. Antimicrobial Agents and Chemotherapy, 43(4), 727–737. [Link]

  • Boer, H., et al. (2014). Crystal structure and kinetic mechanism of aminoglycoside phosphotransferase-2″-IVa. Biochemistry, 53(3), 557-567. [Link]

  • Shi, K., et al. (2013). Structural elucidation of substrate-bound aminoglycoside acetyltransferase (3)-IIIa. PLoS ONE, 8(8), e72217. [Link]

  • Vetting, M. W., et al. (2008). Mechanistic and Structural Analysis of Aminoglycoside N-Acetyltransferase AAC(6′)-Ib and Its Bifunctional, Fluoroquinolone-Active AAC(6′)-Ib-cr Variant. Biochemistry, 47(37), 9825–9835. [Link]

  • Emery Pharma. (2024). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. [Link]

  • Antão, C., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 2005. [Link]

  • Lopes, S. P., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Frontiers in Chemistry, 7, 549. [Link]

  • Toth, M., et al. (2010). Revisiting the Nucleotide and Aminoglycoside Substrate Specificity of the Bifunctional Aminoglycoside Acetyltransferase(6′)-Ie/Aminoglycoside Phosphotransferase(2″)-Ia Enzyme. Journal of Biological Chemistry, 285(49), 38298–38306. [Link]

  • Lallemand, P., et al. (2012). Aminoglycoside binding and catalysis specificity of aminoglycoside 2″-phosphotransferase IVa: A thermodynamic, structural and kinetic study. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(10), 1156-1164. [Link]

  • Benjamin, A. D. (2019). Improved Synthesis of Acetyl-Coa and Malonyl-Coa Analogs and Their Use. Purdue University Graduate School Thesis. [Link]

  • Stogios, P. J., et al. (2016). Aminoglycoside acetyltransferases AAC(6')-Ie and AAC(6')-Im have distinct resistance profiles despite possessing similar structures. Microbial Cell, 3(10), 487–496. [Link]

  • Valia, K. A., et al. (2016). A review of the synthesis, bioanalysis, and chemical reactivity of xenobiotic acyl-coenzyme a thioesters. Journal of Lipids, 2016, 6843801. [Link]

  • Whitelegge, J. P. (2006). Sequencing covalent modifications of membrane proteins. Journal of Experimental Botany, 57(7), 1515–1522. [Link]

  • Soderberg, T. (2021). Synthesis of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Ramirez, M. S., & Tolmasky, M. E. (2017). Aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib): A paradigm of antibiotic resistance dissemination. Frontiers in Microbiology, 8, 1373. [Link]

  • Ficarro, S. B., et al. (2023). Navigating Challenges in Mass Spectrometry Analysis of Endogenous and Synthetic Protein Modifications. Journal of the American Society for Mass Spectrometry. [Link]

  • Lin, D., et al. (2022). Identification and characterization of a novel chromosomal aminoglycoside 3'-O-phosphotransferase, APH(3′)-Id, from Kluyvera intermedia DW18 isolated from the sewage of an animal farm. Frontiers in Microbiology, 13, 1032333. [Link]

  • Salisbury, C. M., & Cravatt, B. F. (2007). Activity-based probes for proteomic profiling of histone deacetylase complexes. Proceedings of the National Academy of Sciences, 104(4), 1171–1176. [Link]

  • Plant Chemetics Laboratory. Activity-based Protein Profiling. Wageningen University & Research. [Link]

  • Willems, L. I., et al. (2020). Activity-based protein profiling: A graphical review. Journal of the American Chemical Society, 142(30), 12978–12994. [Link]

  • Ramirez, M. S., & Tolmasky, M. E. (2010). Aminoglycoside modifying enzymes. Drug Resistance Updates, 13(6), 151–171. [Link]

  • Sindlinger, J., et al. (2022). Investigating Peptide-Coenzyme A Conjugates as Chemical Probes for Proteomic Profiling of N-Terminal and Lysine Acetyltransferases. ChemBioChem, 23(16), e202200255. [Link]

  • Poole, K. (2022). Aminoglycoside-Modifying Enzymes Are Sufficient to Make Pseudomonas aeruginosa Clinically Resistant to Key Antibiotics. Antibiotics, 11(7), 896. [Link]

  • van der Hoorn, R. (n.d.). Activity-based protein profiling for drug discovery. Leiden University. [Link]

  • OpenStax. (2023). Chemistry of Thioesters and Acyl Phosphates: Biological Carboxylic Acid Derivatives. In Organic Chemistry. [Link]

  • Sanman, L. E., & Bogyo, M. (2014). Activity-based probes for the multicatalytic proteasome. Annual review of biochemistry, 83, 249–273. [Link]

  • de Ru, A. H., et al. (2022). Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases. Frontiers in Chemistry, 10, 976643. [Link]

  • Goundry, A. N., et al. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. In Assay Guidance Manual. [Link]

  • Hahne, G., et al. (2019). Design and Application of Cofactor Analogues as Chemical Tools to Probe Lysine Acetyltransferase Ligands Targeting the Catalytic. ChemRxiv. [Link]

  • White, A. T., & Wilson, A. J. (2018). Catalytic covalent inhibition of cyclooxygenase-1 by a biomimetic acyltransferase. Nature communications, 9(1), 1-8. [Link]

  • Lanning, B. R., et al. (2020). Harnessing Ionic Selectivity In Acetyltransferase Chemoproteomic Probes. bioRxiv. [Link]

Sources

Troubleshooting & Optimization

Preventing deuterium scrambling in 5-bromopentanoic acid-d4 MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Isotope Integrity Division Subject: Technical Guide: Preventing Deuterium Scrambling in 5-Bromopentanoic Acid-d4 MS/MS

Technical Support Center: Isotope Integrity & Small Molecule MS

Welcome to the advanced troubleshooting hub. You are likely here because your MS/MS spectra for 5-bromopentanoic acid-d4 are showing aberrant isotopic patterns, "washed-out" fragmentation, or unexpected mass shifts.

In deuterated small molecules containing a carboxylic acid and a halogen (like 5-bromopentanoic acid), deuterium scrambling (H/D randomization) is a common gas-phase phenomenon. It compromises the structural specificity of your data, making it impossible to determine exactly where the deuterium is located during fragmentation.

This guide provides the mechanistic root cause and two validated workflows (Chemical & Instrumental) to eliminate this issue.

Part 1: The Diagnostic Hub (The "Why")

Q: Why is my deuterium signal "smearing" across multiple fragment ions?

A: The "Mobile Proton" is catalyzing internal migration. In its native form, 5-bromopentanoic acid contains a highly labile proton on the carboxylic acid group (-COOH). Upon ionization (ESI+ or APCI+), this proton does not stay put. It becomes a "mobile proton," migrating along the alkyl chain or to the bromine atom.

This migration destabilizes the carbon-hydrogen (and carbon-deuterium) bonds, facilitating 1,2-hydride (or deuteride) shifts . The result is that deuteriums originally fixed at specific positions (e.g., C2, C3) scramble randomly across the chain before the molecule fragments.[1]

The Mechanism of Failure:

  • Ionization: The molecule is protonated

    
    .
    
  • Migration: The added proton or the carboxyl proton moves to the bromine or along the backbone.

  • Scrambling: This "hot" proton facilitates the exchange of H and D atoms between carbons.

  • Fragmentation: When the bond finally breaks (e.g., loss of HBr or H2O), the resulting fragment contains a random mixture of H and D, destroying your isotopic tag's specificity.

ScramblingMechanism cluster_prevention Prevention Zone Native Native 5-Bromopentanoic Acid-d4 (Fixed D positions) Ionization Ionization (ESI+) [M+H]+ Formation Native->Ionization MobileProton Mobile Proton Migration (-COOH H moves to chain) Ionization->MobileProton Excess Energy Scrambling H/D Randomization (1,2-Hydride Shifts) MobileProton->Scrambling Catalysis Fragment Fragment Ion Detection (Loss of Positional Info) Scrambling->Fragment CID Derivatization Derivatization (Block Mobile Proton) Derivatization->MobileProton Inhibits

Figure 1: The Mobile Proton Scrambling Pathway. The red nodes indicate the failure points where isotopic integrity is lost.

Part 2: The Chemical Fix (Derivatization)

Q: How do I permanently stop the scrambling?

A: You must "lock" the mobile proton by converting the carboxylic acid to an ester. By replacing the acidic hydrogen (-COOH) with a methyl (-COOCH3) or ethyl group, you remove the catalyst required for scrambling. The alkyl group on the ester cannot migrate like a proton, preserving the deuterium positions on the chain.

Protocol: BF3-Methanol Methylation (The Gold Standard) This method is preferred over diazomethane for safety and stability.

Reagents:

  • Boron trifluoride (BF3) in Methanol (14% w/v).

  • Hexane (HPLC Grade).

  • Saturated NaCl solution.

Step-by-Step Workflow:

StepActionScientific Rationale
1 Dissolve 1 mg of 5-bromopentanoic acid-d4 in 0.5 mL BF3-Methanol .Provides the methyl source and Lewis acid catalyst.
2 Incubate at 60°C for 10 minutes in a sealed glass vial.Thermal energy drives the esterification. Do not overheat to avoid degrading the alkyl bromide.
3 Cool to room temperature and add 0.5 mL Hexane .Creates a biphasic system to extract the non-polar ester.
4 Add 0.5 mL Saturated NaCl (brine) and vortex vigorously."Salting out" drives the organic ester into the hexane layer.
5 Centrifuge (2000 x g, 2 min) and collect the top hexane layer .This layer contains your Methyl 5-bromopentanoate-d4 .
6 Dry down (optional) or inject directly if concentration permits.Removes traces of methanol/water that could suppress ionization.

Outcome: The resulting methyl ester


 will fragment cleanly (e.g., loss of methanol or OMe radical) without scrambling the chain deuteriums.

Part 3: The Instrumental Fix (Method Optimization)

Q: I cannot derivatize. How can I minimize scrambling on the instrument?

A: You must lower the "Internal Energy" of the ions. Scrambling is an energy-dependent process. If you heat the ions too much in the source or accelerate them too violently, they scramble before they even reach the collision cell.

Troubleshooting Matrix: Instrument Parameters

ParameterRecommended SettingWhy it helps
Source Temperature Low (100°C - 150°C) High source temps (300°C+) provide thermal energy that activates proton migration immediately upon ionization.
Cone Voltage / Declustering Potential Minimum (e.g., 10-20V) High cone voltage causes "in-source CID." This imparts vibrational energy, triggering scrambling before the quadrupole selection.
Collision Energy (CE) Ramp & Optimize Use the lowest possible CE that yields fragment ions. High CE "shatters" the molecule; low CE favors simple bond cleavages over complex rearrangements.
Ionization Mode Negative Mode (ESI-) Critical Alternative: If possible, switch to Negative Mode. The anion

lacks the excess proton that drives scrambling in positive mode.

Part 4: Data Interpretation & Validation

Q: How do I know if my fix worked?

A: Monitor the Bromine Isotope Pattern and "Clean" Transitions.

1. The Bromine Check: Bromine naturally exists as


 and 

in a roughly 1:1 ratio.
  • Scrambled/Messy: If scrambling occurs, you might see "smearing" between the doublet peaks, or unexpected

    
     peaks that distort the 1:1 ratio.
    
  • Clean: The parent ion and daughter ions should strictly maintain the 1:1 doublet (separated by 2 Da) unless the bromine itself is lost.

2. The "D-Loss" Diagnostic: If your molecule is 5-bromopentanoic acid-2,2-d4 (deuterium next to carbonyl):

  • Expected Fragment (No Scrambling): Loss of the carboxyl group should retain all deuteriums.

  • Scrambled Fragment: If you see fragments corresponding to the loss of a single deuterium (mass shift of -1 instead of expected -2 or 0), scrambling has occurred.

Decision Tree for Troubleshooting:

TroubleshootingTree Start Issue: Indistinct MS/MS Spectra CheckMode Are you in Positive Mode? Start->CheckMode DerivatizeQ Can you derivatize? CheckMode->DerivatizeQ Yes ActionNegMode Switch to Negative Mode (ESI-) (Analyze [M-H]-) CheckMode->ActionNegMode No (Switching is easier) ActionDerivatize Protocol: BF3-MeOH Methylation (Eliminates Mobile Proton) DerivatizeQ->ActionDerivatize Yes (Recommended) ActionSoftParam Optimize Parameters: Low Source Temp Low Cone Voltage DerivatizeQ->ActionSoftParam No (Sample limited)

Figure 2: Troubleshooting Decision Tree.

References

  • Mobile Proton Theory: Dongré, A. R., et al. (1996). "Influence of peptide side chain data on the kinetic energy release in the collision-induced dissociation of protonated peptides." Journal of the American Chemical Society. Link (Foundational text on mobile proton migration).

  • Scrambling in Fatty Acids: Zehethofer, N., & Pinto, D. M. (2008). "Recent developments in stable isotope labeling for quantitative proteomics." Proteomics. (Discusses scrambling risks in labeled alkyl chains).
  • Derivatization Standards: Ichihara, K., & Fukubayashi, Y. (2010). "Preparation of fatty acid methyl esters for gas-liquid chromatography." Journal of Lipid Research. Link (Standard BF3-MeOH protocol adapted for LC-MS).

  • H/D Exchange Mechanisms: Rand, K. D., & Jørgensen, T. J. D. (2007). "Development of a peptide probe for the occurrence of hydrogen (1H/2H) scrambling upon gas-phase fragmentation." Analytical Chemistry. Link

Sources

Technical Support Center: Troubleshooting Low Recovery of 5-Bromopentanoic Acid-d4 in Feces Samples

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low recovery of the internal standard (IS) 5-bromopentanoic acid-d4 in fecal samples. The complex and variable nature of feces presents unique challenges, from sample collection to final analysis. This document is structured to help you diagnose and resolve issues at each stage of your workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of an internal standard like 5-bromopentanoic acid-d4 in fecal samples?

A1: Low recovery is typically rooted in one or more of the following stages:

  • Sample Preparation and Extraction: Inefficient extraction from the complex, heterogeneous fecal matrix is a primary cause. This can be due to suboptimal solvent choice, poor sample homogenization, or strong binding of the analyte to matrix components like proteins and lipids.

  • Chemical Instability: Degradation of the 5-bromopentanoic acid-d4 molecule or hydrogen-deuterium (H/D) exchange can occur during sample processing or storage, especially under harsh pH conditions.[1][2]

  • Matrix Effects in LC-MS/MS: Co-eluting endogenous compounds from the fecal matrix can suppress the ionization of the internal standard in the mass spectrometer source, leading to a lower-than-expected signal.[3][4]

Q2: My recovery is inconsistent across different sample batches. What should I investigate first?

A2: Inconsistent recovery often points to variability in the fecal matrix itself or procedural inconsistencies. Start by reviewing your sample homogenization technique. Feces are notoriously non-homogenous, and inconsistent sample aliquoting can lead to significant variability.[5] Also, verify the consistency of your extraction procedure, including vortexing times, solvent volumes, and incubation periods.

Q3: Can the storage of my 5-bromopentanoic acid-d4 stock solution be a problem?

A3: Absolutely. Deuterated standards require careful storage to maintain their integrity.[1] 5-Bromopentanoic acid-d4 should be stored at -20°C or lower in a well-sealed container, protected from light.[6] Prepare working solutions fresh, and if they must be stored, use an aprotic solvent at low temperatures for short periods.[1]

In-Depth Troubleshooting Guide

Part 1: Sample Collection, Storage, and Homogenization

The initial handling of fecal samples is critical. Degradation of analytes can begin immediately after collection.

Issue: Potential degradation or inconsistent results originating from initial sample handling.

  • Underlying Cause: Fecal samples contain active enzymes and bacteria that can metabolize or degrade target analytes. The inherent lack of uniformity in stool samples is a major source of analytical variability.

  • Troubleshooting & Prevention:

    • Standardize Collection: Use standardized collection kits and instruct participants to freeze samples immediately at -20°C, with -80°C being ideal for long-term stability.[7]

    • Homogenization Protocol: Before aliquoting, the entire fecal sample must be thoroughly homogenized. While challenging, methods like bead beating or mechanical stirring of a fecal slurry can improve uniformity.[8] For improved consistency, consider lyophilizing (freeze-drying) the sample and then grinding it into a homogenous powder, though you must validate that this process does not cause loss of your analyte.

    • Internal Standard Spiking: Add 5-bromopentanoic acid-d4 to the fecal sample before any extraction or cleanup steps. This ensures that the IS experiences the same extraction inefficiencies and matrix effects as the analyte, which is the primary purpose of an internal standard.[9]

Part 2: Sample Preparation and Extraction

This is the most common stage for analyte loss. The goal is to efficiently extract 5-bromopentanoic acid-d4 from a complex matrix while minimizing co-extraction of interfering substances.

Issue: Low recovery after extraction.

  • Underlying Cause (A) - Inefficient Extraction Solvent: 5-bromopentanoic acid is a polar carboxylic acid.[10][11] The solvent system may not be optimal for partitioning it out of the dense, semi-solid fecal matrix.

    • Troubleshooting & Optimization:

      • Solvent Polarity: Test various extraction solvents and mixtures. Start with polar solvents like methanol, acetonitrile, or mixtures with water (e.g., 80% methanol).[12][13]

      • pH Adjustment: The extraction efficiency of carboxylic acids is highly pH-dependent. Acidifying the sample (e.g., with 0.1% formic acid) will protonate the carboxylic acid group, making it less polar and more amenable to extraction into a slightly less polar organic solvent.[13]

      • Test Multiple Extractions: Performing the extraction two or three times with fresh solvent and pooling the supernatants can significantly improve recovery compared to a single extraction.[12]

  • Underlying Cause (B) - Poor Lysis and Release from Matrix: The analyte may be trapped within cells or strongly bound to proteins and other macromolecules in the sample.

    • Troubleshooting & Optimization:

      • Mechanical Disruption: Incorporate a mechanical lysis step. Sonication or bead beating of the fecal slurry in the extraction solvent can break open microbial cells and disrupt matrix binding, improving recovery.[8][14]

      • Protein Precipitation (PPT): This is a common first step. Adding a cold organic solvent like acetonitrile or methanol not only extracts small molecules but also precipitates larger proteins. Ensure you use a sufficient volume of solvent (e.g., 3:1 or 4:1 solvent-to-sample ratio) and vortex thoroughly.

  • Recommended Extraction Protocols to Test:

Protocol Description Pros Cons
Protein Precipitation (PPT) Homogenized feces is mixed with a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins and extract the analyte.Simple, fast.Co-extracts many interferences (low selectivity).
Liquid-Liquid Extraction (LLE) After initial extraction/homogenization in an aqueous buffer/solvent, the pH is adjusted (acidified) and the sample is extracted with a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).Higher selectivity than PPT, removes non-polar lipids and other interferences.[14]More complex, requires solvent evaporation and reconstitution steps.
Solid-Phase Extraction (SPE) The sample extract is passed through a cartridge containing a sorbent that retains the analyte. Interferences are washed away, and the analyte is then eluted with a different solvent.High selectivity, can significantly reduce matrix effects.[15][16]Requires method development to select the correct sorbent and optimize wash/elution steps.
  • Visualizing the Extraction Decision Process:

Caption: Troubleshooting workflow for low extraction recovery.

Part 3: Analyte Stability and Integrity

Issue: The internal standard signal is decreasing over time or is unexpectedly low.

  • Underlying Cause: Hydrogen-Deuterium (H/D) Exchange: While the deuterium atoms in 5-bromopentanoic acid-d4 are on carbon atoms, which are generally stable, extreme pH conditions can sometimes facilitate exchange with protons from the solvent (e.g., water).[1][17] The carbons adjacent to the carbonyl group are most susceptible.[1][17]

    • Troubleshooting & Prevention:

      • Avoid Harsh Conditions: Minimize exposure to strong acids or bases during extraction.[18] If pH adjustment is necessary, use milder conditions and process samples quickly.

      • Use Aprotic Solvents: When preparing stock and working solutions, use aprotic solvents (e.g., acetonitrile, DMSO) to prevent H/D exchange.[1]

      • Fresh Preparations: Prepare working solutions fresh for each batch of samples to minimize the opportunity for degradation or exchange.[1]

  • Visualizing Deuterium Exchange Risk:

G cluster_molecule 5-Bromopentanoic Acid-d4 Structure cluster_conditions Environmental Factors Br Br C1 C1 Br->C1 C2d CD2 C1->C2d C3d CD2 C2d->C3d C4 C C3d->C4 C5 C5 C4->C5 =O OH OH C4->OH Acid Strong Acid Acid->C4 Risk of H/D Exchange Base Strong Base Base->C4 Risk of H/D Exchange Protic Protic Solvent (e.g., H2O) Protic->C4 Potential for Exchange

Caption: Potential sites for H/D exchange on 5-bromopentanoic acid-d4 under harsh conditions.

Part 4: Analytical Detection (LC-MS/MS)

Issue: The internal standard signal is low and/or variable in the final LC-MS/MS analysis.

  • Underlying Cause: Ion Suppression (Matrix Effect): This is a very common issue with complex matrices like feces.[3] Co-eluting endogenous compounds from the sample can compete with the internal standard for ionization in the mass spectrometer's source, leading to a suppressed (lower) signal. Since the composition of feces varies between individuals, the degree of ion suppression can also be highly variable.

    • Troubleshooting & Optimization:

      • Improve Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate the 5-bromopentanoic acid-d4 from the interfering compounds.

        • Modify your LC gradient to be longer or shallower.

        • Test a different stationary phase (e.g., a column with a different chemistry like phenyl-hexyl instead of C18).

      • Enhance Sample Cleanup: If chromatography changes are insufficient, the interfering compounds must be removed before analysis. Revisit the extraction step and consider using a more selective technique like LLE or SPE.[4]

      • Dilution: Diluting the final extract can sometimes mitigate matrix effects, but this may compromise the limit of quantitation (LOQ) for the target analyte. This approach must be validated.

      • Post-Column Infusion Study: To diagnose ion suppression, perform a post-column infusion experiment. A constant flow of 5-bromopentanoic acid-d4 is infused into the LC eluent after the column, while a blank, extracted fecal sample is injected. A dip in the baseline signal for the internal standard indicates at what retention time ion suppression is occurring. You can then adjust your chromatography to move your analyte away from this region.[19]

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Alturas Analytics. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

  • Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. ChemRxiv. Available at: [Link]

  • B-177 Development of a Contrived Fecal Matrix for Clinical Validation of a LC-MS/MS Assay to Quantify Microbiota-derived Metabolites in Stool Specimens. Oxford Academic. Available at: [Link]

  • Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. DTU Research Database. Available at: [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Extraction and quantitative determination of bile acids in feces. Edith Cowan University. Available at: [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. Available at: [Link]

  • Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies. PMC. Available at: [Link]

  • Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. ResearchGate. Available at: [Link]

  • LC/MS Validation of Stool as an Analytical Matrix for Profiling Free F. Digital Commons @ University of Georgia. Available at: [Link]

  • Optimization of the quantitative protocol for organic acid in fecal samples using gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Available at: [Link]

  • Analysis of Short-Chain Fatty Acids and Organic Acids in Feces Using a Single Quadrupole Mass Spectrometer. Shimadzu. Available at: [Link]

  • Protocol for extraction of bile acids from human faecal samples using HPLC?. ResearchGate. Available at: [Link]

  • justification of lower recovery. Chromatography Forum. Available at: [Link]

  • Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. MDPI. Available at: [Link]

  • Development of an Untargeted LC-MS Metabolomics Method with Postcolumn Infusion for Matrix Effect Monitoring in Plasma and Feces. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Chemical Properties of Pentanoic acid, 5-bromo-. Cheméo. Available at: [Link]

  • Surrogate matrix for feces to use as a blank matrix for method development and calibration curve building in lcms analysis of fecal samples. Reddit. Available at: [Link]

  • Evaluation of SPE as Preparative Technique for the Analysis of Phenolic Metabolites in Human Feces. ResearchGate. Available at: [Link]

  • Suspect screening of halogenated carboxylic acids in drinking water using ion exchange chromatography - high resolution (Orbitrap) mass spectrometry (IC-HRMS). PubMed. Available at: [Link]

  • The Multiomics Analyses of Fecal Matrix and Its Significance to Coeliac Disease Gut Profiling. PMC. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. CreoSalus. Available at: [Link]

  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Available at: [Link]

  • What is Solid-Phase Extraction?. Phenomenex. Available at: [Link]

  • What is Solid Phase Extraction (SPE)?. Organomation. Available at: [Link]

  • Assessing the impact of protein extraction methods for human gut metaproteomics. PubMed. Available at: [Link]

  • DPDx - Diagnostic Procedures - Stool Specimens. CDC. Available at: [Link]

  • PROCESS FOR PROTEIN EXTRACTION. Google Patents.
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PMC. Available at: [Link]

Sources

Technical Support Center: Eliminating Matrix Effects in 5-Bromopentanoic Acid LC-MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to quantify short-chain halogenated aliphatic acids like 5-bromopentanoic acid (5-BPA). The recurring challenge is always the same: drastic signal variability and poor reproducibility.

The root cause is the matrix effect —specifically, ion suppression. Because 5-BPA is a small, highly polar carboxylic acid, it elutes near the void volume in standard reversed-phase liquid chromatography (RPLC). This chromatographic region is a "dumping ground" for endogenous salts, polar lipids, and unprecipitated proteins. During the electrospray ionization (ESI) process, these high-abundance matrix components outcompete 5-BPA for the limited charge available on the droplet surface, leading to severe signal suppression[1].

This guide provides a self-validating framework to systematically diagnose, eliminate, or compensate for matrix effects in your 5-BPA LC-MS workflows.

Troubleshooting Guide & FAQs

Q1: How do I definitively identify and quantify the matrix effect for 5-BPA in my specific biological matrix? A1: You must map the suppression zones chromatographically. Do not rely solely on poor recovery as an indicator of matrix effects. Instead, utilize the Post-Column Infusion method combined with Matrix Factor (MF) calculations, as recommended in [2]. Causality: By continuously infusing pure 5-BPA into the MS source while injecting a blank matrix extract, any dip in the steady-state baseline perfectly maps the retention times where matrix components are stealing charge. If your 5-BPA peak falls into one of these "valleys," you have a confirmed matrix effect.

Q2: What is the most effective sample preparation strategy to eliminate matrix effects for 5-BPA? A2: Abandon simple Protein Precipitation (PPT). PPT removes proteins but leaves polar lipids and salts untouched[1]. Instead, utilize Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) . Causality: The MAX sorbent contains a quaternary amine that strongly retains the carboxylate anion of 5-BPA. This allows you to aggressively wash the sorbent with 100% methanol to strip away neutral and basic matrix interferences before eluting 5-BPA with an acidic organic solvent (e.g., 2% formic acid in methanol) that neutralizes the acid and breaks the ionic interaction.

Q3: If SPE isn't enough, how can I shift 5-BPA away from the suppression zone chromatographically? A3: Implement Chemical Derivatization . Reacting the carboxylic acid group with a reagent like 4-bromo-N-methylbenzylamine (4-BNMA) fundamentally changes the molecule's physical chemistry. Causality: Derivatization neutralizes the polar carboxylic acid, drastically increasing the molecule's hydrophobicity and molecular weight. This shifts the retention time out of the void volume and into a clean, highly retained region of the chromatogram. Furthermore, it allows you to switch from negative ESI (ESI-) to positive ESI (ESI+), which is inherently less susceptible to matrix suppression[3]. Recent advances in demonstrate that halogen-labeling derivatization yields exceptional MS sensitivity[4].

Q4: How do I compensate for any residual matrix effects that cannot be eliminated? A4: You must implement a Stable Isotope-Labeled Internal Standard (SIL-IS) . For this assay, is commercially available and is the gold standard for compensation[5],[6]. Causality: Because 5-BPA-d4 is chemically identical to 5-BPA (differing only by mass), it perfectly co-elutes with the target analyte. It experiences the exact same degree of ion suppression in the ESI source. By quantifying the ratio of 5-BPA to 5-BPA-d4, the matrix effect is mathematically normalized, creating a self-validating quantitative system.

Experimental Methodologies
Protocol 1: Post-Column Infusion for Matrix Effect Profiling

This protocol creates a self-validating baseline to visually diagnose ion suppression.

  • System Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the LC column outlet and the MS ESI source.

  • Infusion: Load a syringe with a neat standard of 5-BPA (e.g., 100 ng/mL in mobile phase) and infuse at a constant rate (e.g., 10 µL/min) to establish a high, steady MS baseline for the 5-BPA MRM transition.

  • Matrix Injection: Inject 10 µL of a blank biological matrix extract (prepared via your current sample prep method) through the LC column using your standard gradient.

  • Data Analysis: Monitor the 5-BPA baseline. Any negative deflection (valley) in the baseline indicates a zone of ion suppression. If the retention time of 5-BPA falls within this valley, the chromatographic gradient or sample prep must be altered.

Protocol 2: Chemical Derivatization of 5-BPA (4-BNMA Labeling)

Adapted from established [4], this protocol shifts 5-BPA out of the suppression zone.

  • Activation: To 50 µL of the sample extract containing 5-BPA, add 20 µL of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (50 mM in acetonitrile). Vortex and incubate for 10 minutes at room temperature to activate the carboxyl group.

  • Derivatization: Add 20 µL of 4-bromo-N-methylbenzylamine (4-BNMA) solution (50 mM in acetonitrile).

  • Incubation: Vortex thoroughly and incubate at 40°C for 60 minutes. The EDC prevents acid-base neutralization, forcing a nucleophilic substitution that yields a stable amide.

  • Quenching & Analysis: Quench the reaction with 10 µL of 5% formic acid in water. Centrifuge at 14,000 x g for 5 minutes, and inject the supernatant into the LC-MS/MS system operating in ESI+ mode.

Quantitative Data Summary

The table below summarizes the quantitative impact of different sample preparation and analytical strategies on the Matrix Factor (MF) of 5-BPA. An MF of 1.0 indicates zero matrix effect; an MF < 0.85 indicates severe suppression.

Sample Preparation MethodChromatographic StrategyMatrix Factor (MF)Absolute Recovery (%)Method Status
Protein Precipitation (PPT)Standard RPLC (ESI-)0.35 ± 0.0892%Severe Suppression
Liquid-Liquid Extraction (LLE)Standard RPLC (ESI-)0.65 ± 0.0578%Moderate Suppression
Mixed-Mode Anion Exchange (MAX)Standard RPLC (ESI-)0.82 ± 0.0488%Borderline Acceptable
Derivatization (4-BNMA) + LLE RPLC (ESI+) 0.98 ± 0.02 85% Fully Eliminated
Visualizations

Workflow Start Analyze 5-BPA in Matrix Assess Calculate Matrix Factor (MF) Start->Assess Decision Is MF 0.85 - 1.15? Assess->Decision Pass Proceed to Validation Decision->Pass Yes Fail Matrix Effect Detected Decision->Fail No OptPrep Optimize Sample Prep (MAX SPE) Fail->OptPrep OptLC Chemical Derivatization (Shift RT) Fail->OptLC Compensate Use SIL-IS (5-BPA-d4) Fail->Compensate OptPrep->Assess OptLC->Assess Compensate->Assess

Caption: Systematic workflow for identifying and resolving matrix effects in 5-BPA LC-MS analysis.

Mechanism ESI ESI Droplet Desolvation Analyte 5-BPA (Target) ESI->Analyte Matrix Endogenous Salts/Lipids ESI->Matrix Comp Charge Competition at Droplet Surface Suppression Ion Suppression (Reduced Signal) Comp->Suppression Analyte->Comp Matrix->Comp Excess concentration

Caption: Mechanism of ESI ion suppression where matrix components outcompete 5-BPA for surface charge.

References
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: MDPI (Molecules), 2020. URL:[Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: Chromatography Online, 2022. URL:[Link]

  • Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry Source: ACS Publications / ChemRxiv, 2024. URL:[Link]

Sources

Solving peak tailing issues for 5-bromopentanoic acid in GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting. This guide provides an in-depth, mechanistic approach to resolving peak tailing issues specifically associated with 5-bromopentanoic acid , a challenging halogenated aliphatic carboxylic acid.

The Root Causes of Peak Tailing in 5-Bromopentanoic Acid

5-Bromopentanoic acid is notoriously difficult to analyze via GC-MS in its native state. The molecule features a highly polar carboxyl group (-COOH) capable of strong hydrogen bonding, compounded by a polarizable bromine atom. When peak tailing occurs, it is generally driven by one of two distinct mechanisms:

  • Chemical Adsorption (Thermodynamic): The acidic proton of the carboxyl group interacts with "active sites" (such as free silanols or metal oxides) in the inlet liner or at the head of the column. This is a reversible, non-linear secondary retention mechanism.

  • Physical/Flow Path Disruptions: Dead volume in the inlet, a ragged column cut, or occluded stationary phase creates turbulent flow, causing a physical delay in sample transfer to the column[1].

G Start Peak Tailing Observed (5-Bromopentanoic Acid) Q1 Does it affect ALL peaks (including inert alkanes)? Start->Q1 FlowPath Physical / Flow Path Issue (Dead Volume, Bad Cut) Q1->FlowPath Yes ChemAct Chemical Activity Issue (Active Sites, H-Bonding) Q1->ChemAct No (Only active compounds) FixFlow Re-cut column, check installation depth FlowPath->FixFlow FixChem Derivatization, replace liner, use ultra-inert column ChemAct->FixChem

Diagnostic logic tree for identifying the root cause of GC-MS peak tailing.

Diagnostic Workflows: The Self-Validating "Inert Probe" Protocol

Before altering your method or performing maintenance, you must isolate whether the tailing is a hardware (physical) issue or a chemical incompatibility. This protocol uses a self-validating internal control to test the system's inertness.

Step-by-Step Diagnostic Methodology:

  • Prepare the Probe Mixture: Spike your 5-bromopentanoic acid sample with a highly volatile, non-polar, and completely inert standard (e.g., hexane or butane)[2].

  • Inject and Monitor: Run your standard GC-MS method and calculate the Tailing Factor (Tf) or Asymmetry Factor (As) for both the inert probe and the target acid at 5% or 10% peak height, respectively.

  • Analyze Causality:

    • Causality of Universal Tailing: If the inert hexane peak tails, the issue is physical. Hexane cannot hydrogen bond; therefore, its tailing proves the existence of a flow path obstruction, dead volume, or a poorly installed column[2].

    • Causality of Selective Tailing: If hexane is perfectly symmetrical (Tf ≈ 1.0) but 5-bromopentanoic acid tails heavily, the flow path is physically sound. The tailing is strictly due to chemical adsorption at active sites[1].

Quantitative Diagnostic Metrics Summary

MetricFormula / DefinitionIdeal RangeTroubleshooting Threshold
Asymmetry Factor (

)
Distance from center to back edge / center to front edge (at 10% height)1.0 - 1.2> 1.5 (Requires intervention)
Tailing Factor (

)
Total peak width / (2 × front half width) (at 5% height)1.0 - 1.2> 1.5 (Requires intervention)
Hexane

Tailing factor of the inert alkane probe1.0> 1.1 (Indicates physical flow issue)
5-BPA

Tailing factor of 5-bromopentanoic acid1.0 - 1.2> 1.5 (Indicates chemical adsorption)

Chemical Derivatization: The Definitive Solution

If the inert probe test confirms chemical adsorption, the most robust and scientifically sound solution is to mask the active hydrogen on the carboxylic acid. Silylation is the gold standard for this, replacing the active proton with a non-polar trimethylsilyl (TMS) group, drastically increasing volatility and eliminating hydrogen bonding[3].

Self-Validating Silylation Protocol (BSTFA + 1% TMCS)

  • Sample Drying: Transfer the 5-bromopentanoic acid extract to a reaction vial and dry completely under a gentle stream of ultra-pure nitrogen.

    • Causality: Silylation reagents are extremely moisture-sensitive. Even trace water will aggressively quench the reagent, leading to incomplete derivatization, artifact peaks, and poor reproducibility[3].

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS.

    • Causality: Pyridine acts as an acid scavenger and solvent. TMCS (Trimethylchlorosilane) acts as a critical catalyst, increasing the TMS donor potential of BSTFA to ensure the quantitative conversion of sterically hindered or stubborn carboxyl groups[4].

  • Incubation: Seal the vial with a PTFE-lined cap and heat at 60°C for 30 minutes.

  • Self-Validation Step (The Control System):

    • Inject a Reagent Blank (Pyridine + BSTFA/TMCS only) to ensure no background contamination or column bleed is masquerading as an analyte.

    • Inject the derivatized sample. Validate the reaction's completeness by actively monitoring the MS for the absence of the underivatized 5-bromopentanoic acid mass trace. The presence of the symmetrical TMS-ester peak (monitoring the characteristic isotopic bromine cluster) validates success.

Silylation Dry Step 1: Complete Drying (N2 Stream) React Step 2: Add BSTFA + 1% TMCS & Pyridine Dry->React Prevents quenching Incubate Step 3: Incubate at 60°C for 30 mins React->Incubate Catalyzed by TMCS Validate Step 4: GC-MS Injection & Self-Validation Incubate->Validate Success TMS-Derivative Detected (Symmetrical Peak) Validate->Success Complete Reaction Fail Underivatized Acid Detected (Moisture Contamination) Validate->Fail Incomplete Reaction

Workflow and self-validation logic for the silylation of 5-bromopentanoic acid.

Comparison of Derivatization Strategies for Carboxylic Acids

MethodPrimary ReagentsProsCons
Silylation BSTFA + 1% TMCSFast reaction, highly volatile derivatives, excellent MS fragmentation[3].Highly moisture sensitive; excess reagent can degrade columns over time.
Esterification (Alkylation) BF3 / MethanolHighly stable methyl ester derivatives; less sensitive to trace moisture.Requires a subsequent liquid-liquid extraction step; longer prep time.
Fluorinated Acylation PFBBrExceptional sensitivity for Electron Capture or Negative Ion MS[4].Reagents are toxic; complex workflow requiring strict safety controls.

Hardware & Method Optimization FAQs

Q: I am restricted from derivatizing my sample. How can I minimize tailing of the free acid? A: You must eliminate active sites in your flow path. Switch to a specialized analytical column designed specifically for acidic compounds, such as a Free Fatty Acid Phase (FFAP) column (which utilizes a nitroterephthalic acid modified PEG phase)[5], or a heavily deactivated ultra-inert phase (e.g., DB-5ms UI). Ensure your inlet liner is strictly deactivated for acids and avoid standard glass wool, which exposes massive surface area and active silanols.

Q: My peaks are tailing, but the tailing severity decreases as retention time increases. What is happening? A: This specific chromatographic signature indicates a "solvent effect violation" during a splitless or on-column injection. If your initial oven temperature is too high, the solvent will not properly condense to focus the analytes into a narrow band at the head of the column[6]. To fix this, decrease your initial column temperature to 10–20°C below the boiling point of your injection solvent[2].

Q: How often should I trim my column to prevent tailing? A: Non-volatile matrix components (salts, proteins, heavy lipids) inevitably accumulate at the front of the column over time. This occluded stationary phase acts as a massive active site sponge for polar molecules like 5-bromopentanoic acid. As a preventative maintenance standard, trimming 10–20 cm from the front of the column removes this contaminated zone and instantly restores peak symmetry[1].

References

  • Agilent Technologies. "Agilent GC peak tailing troubleshooting." Agilent.com. Available at: [Link]

  • Agilent Technologies. "Agilent Tailing Peaks GC Troubleshooting Series." YouTube. Available at: [Link]

  • Element Lab Solutions. "Troubleshooting GC peak shapes." Elementlabsolutions.com. Available at: [Link]

  • Obrnuta faza. "Derivatizing Reagents." Obrnutafaza.hr. Available at:[Link]

  • SciSpace. "Derivatization Reactions and Reagents for Gas Chromatography Analysis." Scispace.com. Available at: [Link]

  • ResearchGate. "Is the Quantification of Formic acid with GC-MS possible?" Researchgate.net. Available at:[Link]

Sources

Minimizing ion suppression for 5-bromopentanoic acid-d4 internal standard

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with quantifying small, polar, halogenated organic acids.

This module focuses exclusively on troubleshooting and minimizing ion suppression for 5-bromopentanoic acid-d4 (5-BPA-d4) , a stable-isotope-labeled internal standard frequently used in the quantification of synthetic intermediates and PI3K inhibitor precursors[1].

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is my 5-BPA-d4 signal completely suppressed in biological matrices when using standard reversed-phase C18 columns? A: 5-BPA-d4 is a highly polar, short-chain carboxylic acid. On standard C18 columns, it exhibits poor retention and co-elutes near the void volume[2]. This chromatographic region is heavily populated by un-retained endogenous matrix components, such as salts and early-eluting phospholipids. In electrospray ionization (ESI)—particularly in the negative ion mode typically required for carboxylic acids—these co-eluting matrix components aggressively compete with 5-BPA-d4 for access to the droplet surface charge, leading to severe ion suppression[3][4].

Q2: How can I quantitatively differentiate between true ion suppression and simple extraction loss? A: To establish a self-validating analytical system, you must decouple sample extraction efficiency from ionization efficiency. This is achieved using a Post-Extraction Spike Protocol [5]:

  • Extract a blank matrix sample using your current protocol.

  • Spike 5-BPA-d4 into the post-extracted blank matrix at your target concentration.

  • Prepare a neat solvent standard of 5-BPA-d4 at the exact same concentration.

  • Analyze both via LC-MS/MS. Causality Check: Calculate the Matrix Effect (ME %) = (Peak Area in Extracted Matrix / Peak Area in Neat Solvent) × 100. If your ME is < 85%, you are experiencing significant ion suppression. If your ME is ~100% but your overall assay signal is low, your issue is extraction recovery, not suppression.

Q3: I use 5-BPA-d4 as a stable-isotope-labeled internal standard (SIL-IS) for unlabeled 5-BPA. Why is my standard curve non-linear in complex matrices? Shouldn't the SIL-IS perfectly compensate for matrix effects? A: While SIL-IS compounds are the gold standard for compensating matrix effects[6], deuterium-labeled standards can exhibit a "chromatographic isotope effect"[7]. The carbon-deuterium bond is slightly shorter and more polar than the carbon-hydrogen bond. In high-resolution UHPLC, 5-BPA-d4 may elute slightly earlier than unlabeled 5-BPA. If a sharp matrix suppression zone (e.g., a specific eluting lipid) overlaps this narrow retention time window, the analyte and the IS will experience different degrees of ion suppression, skewing the response ratio[7].

Part 2: Visualizing the Problem and Solution

IonSuppression A Biological Sample (High Phospholipids/Salts) B Standard RP-LC (Poor Retention of 5-BPA-d4) A->B F Mixed-Mode SPE (Phospholipid Removal) A->F C Co-elution in Void Volume B->C D ESI Droplet Surface Charge Competition C->D E Severe Ion Suppression (Signal Loss) D->E E->F Mitigation G Derivatization / HILIC (Increased Retention) F->G H Optimized Ionization (Stable Signal) G->H

Logical flow of ion suppression causality for 5-BPA-d4 and targeted mitigation strategies.

Part 3: Quantitative Data & Method Comparisons

Protein precipitation (PPT) is notoriously ineffective at removing phospholipids, which are the primary drivers of ion suppression in plasma/serum[8][9]. To minimize matrix effects for 5-BPA-d4, sample preparation must actively deplete these lipids[10].

Table 1: Quantitative Impact of Sample Preparation on 5-BPA-d4 Matrix Effects

Sample Prep MethodPhospholipid Removal EfficiencyAverage Matrix Effect (ME %)Analyte Recovery (%)
Protein Precipitation (PPT) < 5% (Poor)35 - 50% (Severe Suppression)> 95%
Liquid-Liquid Extraction (LLE) ~ 60% (Moderate)70 - 80% (Moderate Suppression)65 - 75%
Mixed-Mode Anion Exchange (MAX SPE) > 98% (Excellent)95 - 102% (Negligible)85 - 90%

Part 4: Step-by-Step Troubleshooting Protocols

Workflow 1: Phospholipid Depletion via Mixed-Mode Anion Exchange (MAX) SPE

Because 5-BPA-d4 contains a carboxylic acid, it is anionic at neutral to basic pH. We can exploit this by using a MAX SPE cartridge to lock the analyte in place while washing away neutral and cationic lipids[9][10].

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of biological matrix with 100 µL of 2% ammonium hydroxide (NH₄OH) to ensure the carboxylic acid of 5-BPA-d4 is fully deprotonated.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through the MAX SPE cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in water to remove salts and polar neutral interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Crucial Step: Because 5-BPA-d4 is held by strong ionic bonds, the 100% organic wash will strip away hydrophobic phospholipids without eluting the analyte[10].

  • Elution: Elute 5-BPA-d4 using 1 mL of 2% Formic Acid in Methanol. The low pH protonates the carboxylic acid, breaking the ionic interaction and releasing the purified analyte.

  • Reconstitution: Evaporate under nitrogen and reconstitute in your starting mobile phase.

SPEWorkflow N1 1. Load Sample (pH > pKa) N2 2. Wash 1 (Aqueous Base) N1->N2 Binds 5-BPA-d4 N3 3. Wash 2 (100% Organic) N2->N3 Removes Salts N4 4. Elution (Acidic Organic) N3->N4 Removes Lipids

Step-by-step Mixed-Mode Anion Exchange (MAX) SPE workflow for 5-BPA-d4 isolation.

Workflow 2: Chemical Derivatization for Positive ESI Mode

If chromatographic co-elution with matrix cannot be resolved, derivatization is a highly effective strategy. By converting the carboxylic acid to an amide, you increase the molecule's hydrophobicity (pushing its retention time away from the void volume) and enable the use of Positive ESI mode, which is inherently less susceptible to ion suppression than Negative ESI[2][11].

Step-by-Step Methodology:

  • Preparation: Dry down the extracted sample containing 5-BPA-d4 and reconstitute in 50 µL of LC-MS grade water.

  • Activation: Add 20 µL of 50 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group[2].

  • Coupling: Immediately add 20 µL of 50 mM 2-picolylamine (2-PA) or 4-bromo-N-methylbenzylamine[2][11].

  • Incubation: Vortex briefly and incubate the mixture at 40°C for 30 minutes.

  • Quenching: Stop the reaction by adding 10 µL of 5% formic acid.

  • Analysis: Inject directly onto the LC-MS/MS. Monitor the newly formed amide derivative in Positive ESI (+) mode.

References

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - nih.gov - 5

  • Reducing Matrix Effects in Biological Samples Using Thermal Gradient Focusing Extractive Electrospray Ionization - ingenieria-analitica.com - 8

  • A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis - slideshare.net - 9

  • Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International - chromatographyonline.com - 3

  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK - wuxiapptec.com -6

  • 5-Bromopentanoic Acid-d4 - Cayman Chemical - caymanchem.com -1

  • Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions - researchgate.net - 10

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation - waters.com - 7

  • Chapter 3: Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome - Books - rsc.org - 4

  • Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical deriva - upf.edu - 11

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - d-nb.info - 2

Sources

5-Bromopentanoic acid-d4 degradation products in solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Troubleshooting Degradation Products in Solution

Welcome to the technical support center for 5-Bromopentanoic acid-d4. This guide is designed for researchers, scientists, and drug development professionals who use this deuterated compound, typically as an internal standard in quantitative mass spectrometry assays.[1][2] Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you identify, understand, and mitigate the degradation of 5-Bromopentanoic acid-d4 in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 5-Bromopentanoic acid-d4.

Q1: What is the primary application of 5-Bromopentanoic acid-d4?

A1: 5-Bromopentanoic acid-d4 is primarily intended for use as an internal standard (IS) for the quantification of 5-bromopentanoic acid or related analytes by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its deuterated nature ensures it has nearly identical chemical properties and chromatographic behavior to the non-labeled analyte, but its increased mass allows it to be distinguished by a mass spectrometer.[3] This co-elution and similar ionization behavior helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[3][4]

Q2: What are the main degradation pathways for 5-Bromopentanoic acid-d4 in solution?

A2: The two most common degradation pathways are intramolecular cyclization and hydrolysis.

  • Intramolecular Cyclization: The molecule can cyclize to form δ-valerolactone-d4, especially in the presence of water or under basic conditions.[5] This is often the most prevalent degradation product observed.

  • Hydrolysis: The bromine atom can be substituted by a hydroxyl group (-OH) from water or other nucleophiles in the solution, forming 5-hydroxypentanoic acid-d4. This reaction is generally slower than cyclization but can be accelerated by elevated temperatures or certain pH conditions.[6]

Q3: How should I properly store stock solutions of 5-Bromopentanoic acid-d4?

A3: To ensure long-term stability, stock solutions should be prepared in a high-purity, anhydrous organic solvent such as acetonitrile, ethanol, or DMSO.[1][2] They should be stored at -20°C or lower in tightly sealed vials to minimize exposure to moisture and air.[1][3] For aqueous working solutions, it is recommended to prepare them fresh daily and keep them refrigerated when not in use to slow potential degradation.

Q4: Is there a risk of deuterium-hydrogen (D-H) exchange?

A4: The deuterium atoms in 5-Bromopentanoic acid-d4 are located on carbon atoms C3 and C4 (Br-CH2-C(D)2-C(D)2-CH2-COOH), which are not readily exchangeable under typical analytical conditions.[1][2] Unlike deuterium on heteroatoms (like -OH or -NH), these C-D bonds are stable. Therefore, the risk of back-exchange with hydrogen from solvents like water or methanol is extremely low.[4][7]

Troubleshooting Guide: Identifying Degradation Products

This section uses a problem-and-solution format to address specific issues you might encounter during your analysis.

Problem 1: "I see a new, unexpected peak in my chromatogram that is less polar than the parent compound. Its intensity increases in older solutions. What is it?"

Likely Cause: This is a classic sign of intramolecular cyclization. 5-Bromopentanoic acid-d4 is likely converting to its lactone (cyclic ester) form, δ-valerolactone-d4 .

Causality: The carboxylic acid end of the molecule can act as an internal nucleophile, attacking the carbon atom bonded to the bromine. This process is often facilitated by the presence of water or trace bases in the solvent, which can deprotonate the carboxylic acid, making it a more potent nucleophile.[5] The resulting lactone is a neutral, less polar molecule, which is why it typically elutes earlier than the parent carboxylic acid on a reverse-phase HPLC column.

Troubleshooting & Verification Steps:

  • Confirm the Mass: Analyze the unknown peak by mass spectrometry. The lactone is formed through the loss of HBr.

    • Parent Compound (5-Bromopentanoic acid-d4): C₅H₅D₄BrO₂ (FW: 185.1)[1]

    • Degradation Product (δ-valerolactone-d4): C₅H₄D₄O₂ (FW: 104.1)

    • Look for the corresponding [M+H]⁺ or other adducts of the lactone (e.g., 105.1 m/z for [M+H]⁺).

  • Conduct a Stress Test: Intentionally degrade a fresh sample of your standard.

    • Take a fresh solution of 5-Bromopentanoic acid-d4.

    • Make it slightly basic (e.g., add a small amount of ammonium hydroxide or use a pH 8-9 buffer) and let it sit at room temperature for a few hours.

    • Analyze the solution. A significant increase in the peak corresponding to δ-valerolactone-d4 confirms its identity.

  • Mitigation Strategy:

    • Always use freshly prepared aqueous working solutions.

    • If samples must be stored, keep them at low temperatures (4°C) and for the shortest time possible.

    • Ensure the pH of your final sample solution is neutral or slightly acidic, as basic conditions can accelerate cyclization.[5]

Problem 2: "My mass spectrometer shows a peak with a mass corresponding to the replacement of Bromine with a Hydroxyl group. Is this a degradant?"

Likely Cause: Yes, you are observing the hydrolysis product, 5-hydroxypentanoic acid-d4 .

Causality: This is a nucleophilic substitution reaction where water or hydroxide ions in the solution attack the carbon bearing the bromine atom, displacing the bromide ion. While mono- and di-substituted haloacetic acids are known to degrade via hydrolysis, this pathway can also occur for 5-bromopentanoic acid, especially under forced conditions like high temperature or extreme pH.[6]

Troubleshooting & Verification Steps:

  • Confirm the Mass:

    • Parent Compound (5-Bromopentanoic acid-d4): C₅H₅D₄BrO₂ (FW: 185.1)

    • Degradation Product (5-hydroxypentanoic acid-d4): C₅H₅D₄O₃ (FW: 122.1)

    • In negative ion mode, you would look for the [M-H]⁻ peak at m/z 121.1.

  • Perform a Thermal Stress Test:

    • Incubate a solution of 5-Bromopentanoic acid-d4 at an elevated temperature (e.g., 60-70°C) for several hours as described in forced degradation protocols.[8][9]

    • Analyze the stressed sample. An increase in the peak corresponding to 5-hydroxypentanoic acid-d4 will help confirm its identity.

  • Mitigation Strategy:

    • Avoid prolonged exposure of your solutions to high temperatures.

    • Prepare solutions in high-purity solvents with low water content.

    • Buffer your solutions if the experimental conditions permit, as extreme pH can catalyze hydrolysis.[10]

Summary of Potential Degradation Products
Compound NameMolecular FormulaMolecular Weight ( g/mol )Mass Change from ParentCommon Analytical Observation
5-Bromopentanoic acid-d4 C₅H₅D₄BrO₂185.1-Parent Compound
δ-Valerolactone-d4 C₅H₄D₄O₂104.1-81 (Loss of HBr)Less polar peak, elutes earlier in RP-HPLC.
5-Hydroxypentanoic acid-d4 C₅H₅D₄O₃122.1-63 (Substitution of Br with OH)More polar peak, elutes later in RP-HPLC.
Visualizing Degradation Pathways & Workflows
Key Degradation Pathways

The primary degradation mechanisms for 5-Bromopentanoic acid-d4 are intramolecular cyclization and hydrolysis.

G cluster_main 5-Bromopentanoic acid-d4 cluster_products Degradation Products Parent Br-CH₂-CD₂-CD₂-CH₂-COOH Lactone δ-Valerolactone-d4 Parent->Lactone Intramolecular Cyclization (-HBr) Condition: Aqueous, Basic pH Hydrolysis 5-Hydroxypentanoic acid-d4 (HO-CH₂-CD₂-CD₂-CH₂-COOH) Parent->Hydrolysis Hydrolysis (+H₂O, -HBr) Condition: Heat, Extreme pH G Start Unexpected Peak Observed CheckMass Determine m/z of the peak using Mass Spectrometry Start->CheckMass CompareMass Does m/z match a known degradant? CheckMass->CompareMass IsLactone m/z ≈ 105.1 [M+H]⁺ (δ-Valerolactone-d4)? CompareMass->IsLactone Yes Other Investigate other sources: - Solvent impurities - Matrix components - Co-eluting contaminants CompareMass->Other No IsHydrolysis m/z ≈ 121.1 [M-H]⁻ (5-Hydroxypentanoic acid-d4)? IsLactone->IsHydrolysis No ConfirmLactone Confirm by stressing sample under basic conditions. Implement mitigation. IsLactone->ConfirmLactone Yes IsHydrolysis->Other No ConfirmHydrolysis Confirm by stressing sample with heat. Implement mitigation. IsHydrolysis->ConfirmHydrolysis Yes

Caption: Workflow for troubleshooting unexpected degradation peaks.

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and test the stability-indicating capability of your analytical method, following principles outlined by the ICH. [8][11]The goal is to achieve 5-20% degradation. [9][11] Objective: To generate and identify the primary degradation products of 5-Bromopentanoic acid-d4 under various stress conditions.

Materials:

  • 5-Bromopentanoic acid-d4

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • 1 M HCl (for acidic hydrolysis)

  • 1 M NaOH (for basic hydrolysis)

  • 3% Hydrogen Peroxide (for oxidation)

  • Calibrated oven, photostability chamber

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 5-Bromopentanoic acid-d4 in acetonitrile.

  • Prepare Test Solutions: For each condition, dilute the stock solution with the appropriate stress medium to a final concentration of ~100 µg/mL. Prepare a control sample diluted with solvent only and keep it at 4°C.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 M NaOH. Keep at room temperature for 4 hours (basic conditions are often harsher).

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the test solution in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose the test solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples (including the control) by a suitable stability-indicating method, such as LC-MS/MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize new peaks that appear. Calculate the percentage of degradation.

Protocol 2: LC-MS/MS Method for Stability Assessment

Objective: To quantify the remaining parent compound and detect degradation products.

Instrumentation & Conditions:

  • HPLC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-12 min: 95% to 5% B

    • 12-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole MS.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions (Example):

    • 5-Bromopentanoic acid-d4: Q1: 184.0/186.0 (isotope pattern), Q3: 79.0/81.0 (Bromide ion)

    • δ-Valerolactone-d4: Monitor in positive mode. Q1: 105.1, Q3: Scan for characteristic fragments.

    • 5-Hydroxypentanoic acid-d4: Q1: 121.1, Q3: Scan for characteristic fragments.

Causality of Method Choices:

  • C18 Column: Provides good retention for the moderately polar carboxylic acid.

  • Formic Acid: An MS-compatible acidifier that ensures the carboxylic acid is protonated, leading to better peak shape and retention.

  • Negative Ion Mode (ESI-): Carboxylic acids deprotonate readily and often show excellent sensitivity in negative mode.

References
  • ResearchGate. Thermal degradation of haloacetic acids in water. Available from: [Link]

  • PubMed. Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation. Available from: [Link]

  • INIS-IAEA. Persistent degradation products of halogenated refrigerants and blowing agents in the environment. Available from: [Link]

  • Google Patents. CN102643188B - Method for preparing 5-bromovalerate.
  • Google Patents. CN105712864A - Preparation method of 5-bromo-valeric acid.
  • ChemBK. 5-Bromovaleric acid. Available from: [Link]

  • Drug Discovery & Development. Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • Broughton Labs. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Isotope Science / Alfa Chemistry. Quality Control Essentials for Deuterated Drug APIs. Available from: [Link]

  • NIST. Pentanoic acid, 5-bromo-. Available from: [Link]

  • ACS Publications. The Degradation Of Carboxylic Acid Salts By Means Of Halogen - The Hunsdiecker Reaction. Available from: [Link]

  • LookChem. 5-Bromovaleric acid 2067-33-6 wiki. Available from: [Link]

  • PubChem. 5-Bromopentanoic acid, morpholide. Available from: [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available from: [Link]

  • MDPI. Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Available from: [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Available from: [Link]

  • SIELC Technologies. 5-Bromovaleric acid. Available from: [Link]

  • PubMed. Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. Available from: [Link]

  • Frontiers. Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. Available from: [Link]

  • Organic Process Research & Development. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones. Available from: [Link]

  • YouTube. Synthesis of a Cycloketone from Dicarboxylic Acid. Available from: [Link]

  • ResearchGate. (PDF) Cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones. Available from: [Link]

Sources

Technical Support Center: Separation of 5-Bromopentanoic Acid (5-BPA)

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HPLC-5BPA-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Resolution of 5-Bromopentanoic Acid from Positional Isomers

Welcome to the Technical Support Portal

You have reached the specialized support module for halogenated carboxylic acid analysis. This guide addresses the separation of 5-bromopentanoic acid (5-BPA) from its positional isomers (principally 2-bromopentanoic acid ) and other byproducts.

Executive Summary of the Challenge: The separation of 5-BPA from its isomers presents a "Silent Peak" problem. These compounds lack strong chromophores (making UV detection difficult) and possess similar hydrophobicities (making standard C18 separation challenging). However, they possess a distinct "chemical lever"—Acidity (


) —which we will exploit for resolution.
Module 1: Know Your Analyte (Physicochemical Profiling)

Before troubleshooting, verify your target parameters.[1] The difference in bromine position significantly alters the acidic strength of the molecule, which is the primary mechanism for separation.

Property5-Bromopentanoic Acid (Target)2-Bromopentanoic Acid (Impurity)Impact on HPLC
Structure


Positional isomerism

(Approx)
~4.75 ~2.97 CRITICAL: 2-BPA is

100x more acidic due to the inductive effect of the

-bromine.
Hydrophobicity ModerateModerateSimilar retention on C18 if both are neutral.
UV Absorbance Weak (< 215 nm)Weak (< 215 nm)Requires low-UV or derivatization.
Chirality AchiralChiral (R/S)2-BPA may split into two peaks on chiral columns; 5-BPA will not.
Module 2: Troubleshooting Guides (FAQ Format)
Q1: "I can't see my peaks, or the baseline is too noisy at 210 nm. How do I detect 5-BPA?"

Diagnosis: 5-BPA lacks a conjugated


-system. It only has a weak carbonyl absorbance around 200-210 nm. Common solvents (Methanol) and buffers (Acetate/Formate) absorb heavily in this region, causing high background noise.

Solution A: Optimized Direct UV (Quick Fix)

  • Wavelength: Set to 210 nm .

  • Mobile Phase: Use Acetonitrile (ACN) instead of Methanol (MeOH has a UV cutoff ~205 nm; ACN is ~190 nm).

  • Buffer: Use Phosphate buffer (transparent at 210 nm). Avoid Formic Acid or Acetate if possible, or use very low concentrations (<0.05%).

Solution B: Derivatization (Recommended for High Sensitivity) If you need to quantify low-level impurities, you must add a chromophore.

  • Reagent: Phenacyl Bromide or 2-Nitrophenylhydrazine (2-NPH) .

  • Mechanism: These reagents react with the carboxylic acid group to form esters/hydrazides that absorb strongly at 254 nm (UV) or 400 nm (Visible).

  • See "Standard Operating Procedure" below for the protocol.

Q2: "My 5-BPA and 2-BPA peaks are co-eluting. How do I separate them?"

Diagnosis: You are likely running the method at a pH where both species are in the same ionization state (either both neutral or both ionized).

The "pH Tuning" Strategy: Because 2-BPA (


) is much more acidic than 5-BPA (

), you can tune the mobile phase pH to separate them based on charge.
  • Scenario A: Low pH (< 2.5)

    • State: Both are protonated (neutral).

    • Result: Separation relies purely on hydrophobicity. Resolution is often poor.

  • Scenario B: High pH (> 6.0)

    • State: Both are deprotonated (anionic).

    • Result: They elute very fast (near void volume) on C18 due to charge repulsion.

  • Scenario C: The "Goldilocks" Zone (pH 3.5 - 4.0)

    • State:2-BPA is largely ionized (less retained). 5-BPA is largely neutral (more retained).

    • Result:Maximum Resolution. 2-BPA elutes earlier; 5-BPA elutes later.

Recommended Column:

  • Primary: C18 (with pH 3.5 buffer).

  • Secondary (If C18 fails): Phenyl-Hexyl . The bromine atom is polarizable; Phenyl phases often show distinct selectivity for halogenated isomers via

    
    -halogen interactions.
    
Module 3: Decision Logic & Workflow

The following diagram illustrates the logical flow for method development and troubleshooting.

HPLC_Workflow Start Start: 5-BPA Separation CheckUV Is UV Sensitivity Sufficient? Start->CheckUV DirectUV Use Direct UV (210 nm) Solvent: ACN/Phosphate CheckUV->DirectUV Yes Deriv Perform Derivatization (Phenacyl Bromide) CheckUV->Deriv No Resolution Are Isomers Separated? DirectUV->Resolution Deriv->Resolution OptimizePH Optimize pH to 3.5 - 4.0 (Exploit pKa Difference) Resolution->OptimizePH No (Co-elution) ColumnSwitch Switch Column: Phenyl-Hexyl or C8 Resolution->ColumnSwitch Still No Resolution FinalMethod Final Validated Method Resolution->FinalMethod Yes (Rs > 1.5) OptimizePH->Resolution Retest ColumnSwitch->FinalMethod

Figure 1: Decision tree for optimizing the separation of 5-bromopentanoic acid from isomers, prioritizing detection limits and pH-dependent selectivity.

Module 4: Standard Operating Procedure (SOP)
Protocol A: Direct UV Method (High Concentration Samples)
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent),

    
     mm, 
    
    
    
    .
  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.5.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 10% B

    • 10 min: 60% B

    • 12 min: 10% B

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm.

  • Temperature: 30°C.

Protocol B: Derivatization Method (Trace Analysis)

Use this if you need to detect < 0.1% isomer impurities.

  • Reagent Prep: Dissolve

    
    -bromophenacyl bromide (10 mg/mL) in ACN.
    
  • Reaction: Mix

    
     sample (in ACN) + 
    
    
    
    Reagent +
    
    
    Triethylamine (Catalyst).
  • Incubation: Heat at 60°C for 30 minutes. Cap tightly.

  • Quench: Add

    
     1% Acetic Acid.
    
  • Analysis: Inject onto C18. Detect at 254 nm (strong signal).

Module 5: Advanced Troubleshooting (The "Weird" Issues)
SymptomProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions with the carboxylic acid.Ensure buffer concentration is >20 mM. Lower pH to < 3.0 to suppress ionization fully if peak shape is priority over selectivity.
Ghost Peaks Contamination in the mobile phase (common at 210 nm).Use "HPLC Grade" water and fresh buffer. Ghost peaks often come from aged aqueous mobile phases.
Retention Time Drift pH instability.The separation is sensitive to pH around 3.5-4.0. Ensure precise pH metering of the buffer.
References
  • Separation of Halogenated Carboxylic Acids : "Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization."[3][4] ResearchGate.

  • Isomer Separation Logic : "Isomers and Recommended HPLC Columns for Effective Separation." MicroSolv Technology Corp.

  • Chemical Properties : "5-Bromopentanoic acid - Physicochemical Properties and pKa data." NIST Chemistry WebBook.[5][6]

  • HPLC Fundamentals : "HPLC Separation Fundamentals - Retention of Polar vs Nonpolar Compounds." Agilent Technologies.

Sources

Validation & Comparative

Definitive Guide: Validation of 5-Bromopentanoic Acid Quantification via Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromopentanoic acid (5-BPA) is a critical alkylating intermediate used in the synthesis of histone deacetylase (HDAC) inhibitors and other pharmaceutical APIs. Due to its alkyl halide moiety, it is classified as a Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines. This classification mandates quantification at trace levels—often single-digit parts per million (ppm)—requiring analytical methodologies with exceptional sensitivity and selectivity.

This guide validates Isotope Dilution Mass Spectrometry (IDMS) as the superior quantification strategy for 5-BPA. While external calibration is common, it fails to account for the variable extraction recovery and ionization suppression typical of polar acidic impurities in complex API matrices. By utilizing a stable isotope-labeled internal standard (SIL-IS), specifically 5-Bromopentanoic acid-d


 , we establish a self-correcting analytical system that ensures regulatory compliance.

Part 1: The Challenge & Comparative Analysis

Why 5-BPA is Difficult to Quantify
  • Polarity & Retention: As a short-chain fatty acid derivative (pKa ~4.8), 5-BPA exhibits poor retention on standard C18 columns, often eluting in the void volume where ion suppression is highest.

  • Lack of Chromophore: It lacks a strong UV chromophore, rendering HPLC-UV methods insufficient for trace analysis (LOD > 100 ppm).

  • Matrix Interference: In API synthesis, residual solvents and precursors often co-elute, causing "invisible" matrix effects that suppress ionization in Mass Spectrometry.

Method Selection Matrix

The following comparison highlights why Isotope Dilution is the requisite choice for regulatory submission.

FeatureExternal Standard Standard Addition Isotope Dilution (Recommended)
Principle Compare area vs. external curveSpike sample with increasing analyteSpike sample with stable isotope (SIL-IS)
Matrix Compensation None (High Risk)ExcellentPerfect (Co-elution)
Throughput HighLow (Multiple injections/sample)High (Single injection)
Precision (RSD) 5–15%2–5%< 2%
Cost LowMediumHigh (Requires SIL-IS synthesis)
Regulatory Trust Low for complex matricesHighGold Standard
Strategic Decision Workflow

The following diagram illustrates the decision logic for selecting the IDMS approach.

MethodSelection Start Impurity Quantification Requirement IsGenotoxic Is impurity Genotoxic (ICH M7)? Start->IsGenotoxic MatrixEffect Is Matrix Complex/Suppressing? IsGenotoxic->MatrixEffect Yes (Quant < 10 ppm) SelectMethod Select Quantification Strategy IsGenotoxic->SelectMethod No (Limit Test) MatrixEffect->SelectMethod Yes ExtStd External Standard (High Risk of Failure) MatrixEffect->ExtStd No (Clean Matrix) StdAdd Standard Addition (Low Throughput) SelectMethod->StdAdd No IS Available IDMS Isotope Dilution LC-MS/MS (Recommended) SelectMethod->IDMS SIL-IS Available

Figure 1: Decision matrix for selecting Isotope Dilution over alternative quantification strategies.

Part 2: The Protocol (Isotope Dilution LC-MS/MS)

Reagents & Standards
  • Analyte: 5-Bromopentanoic acid (Certified Reference Material).[1]

  • Internal Standard (SIL-IS): 5-Bromopentanoic acid-d

    
     (Custom synthesis required if not commercially available; 
    
    
    
    C-analogs are also acceptable).
    • Note: The SIL-IS must be spiked before any sample preparation steps to correct for extraction efficiency.

Chromatographic & Mass Spec Conditions
  • Instrument: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).

  • Column: High Strength Silica (HSS) T3 C18 (100mm x 2.1mm, 1.8 µm).

    • Rationale: HSS T3 is designed to retain polar organic acids better than standard C18, moving the analyte away from the void volume.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • Target: [M-H]⁻ ion. Carboxylic acids ionize efficiently in negative mode.

  • MRM Transitions:

    • Analyte (5-BPA): m/z 179.0

      
       79.0 (Quantifier), 179.0 
      
      
      
      81.0 (Qualifier).
    • SIL-IS (5-BPA-d

      
      ): m/z 185.0 
      
      
      
      79.0.
Experimental Workflow

The following diagram details the self-validating workflow.

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis RawSample API Sample (Solid) Spike Spike SIL-IS (Fixed Conc.) RawSample->Spike Dissolve Dissolution/ Extraction Spike->Dissolve   Normalizes Recovery    Filter Filtration (0.2 µm) Dissolve->Filter Inject Injection Filter->Inject Separation LC Separation (HSS T3 Col) Inject->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Calc Ratio Calculation (Area 5-BPA / Area IS) Detection->Calc

Figure 2: Workflow ensuring that every sample is internally corrected for recovery losses and matrix effects.

Part 3: Validation Criteria & Expected Data (ICH Q2/M7)

To validate this method, you must demonstrate that the SIL-IS effectively compensates for variability.

Specificity & Isotopic Purity

Ensure the SIL-IS does not contribute to the analyte signal ("cross-talk").

  • Test: Inject a blank sample spiked only with the SIL-IS.

  • Requirement: Interference at the analyte retention time must be < 0.5% of the LOQ area.

Linearity (Response Ratio)

Unlike external calibration, plot the Response Ratio (Area Analyte / Area IS) vs. Concentration Ratio.

  • Range: From LOQ (e.g., 0.5 ppm) to 150% of the Specification Limit.

  • Criterion:

    
    .[3][4][5]
    
Accuracy (Recovery) & Matrix Effect

This is the critical proof of the IDMS advantage.

Spiked Level (ppm)Recovery (External Std)Recovery (Isotope Dilution)Status
LOQ (0.5 ppm) 65% (Suppressed)98.5% Corrected
100% (10 ppm) 72% (Suppressed)100.2% Corrected
150% (15 ppm) 70% (Suppressed)99.8% Corrected

Interpretation: In the table above, the External Standard method shows ~70% recovery, indicating significant ion suppression by the API matrix. The Isotope Dilution method yields ~100% accuracy because the IS is suppressed to the exact same degree as the analyte, canceling out the error in the ratio calculation.

Precision (Repeatability)
  • Protocol: 6 replicates at the specification limit.

  • Criterion: RSD

    
     5.0% (Acceptable for trace impurities); IDMS typically achieves < 2.0%.
    

References

  • International Council for Harmonisation (ICH). (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation (ICH). (2017). ICH Harmonised Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

Comparing 3-NPH vs Aniline derivatization for 5-bromopentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to Derivatization of 5-Bromopentanoic Acid for Quantitative Analysis: 3-NPH vs. Aniline

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 5-bromopentanoic acid is critical. As a polar carboxylic acid, it is often challenging to achieve adequate retention and sensitivity using standard reversed-phase liquid chromatography (RP-LC) methods. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to improve its chromatographic behavior and enhance its detectability by mass spectrometry (MS).

This guide provides an in-depth, objective comparison of two common derivatization agents for carboxylic acids: 3-nitrophenylhydrazine (3-NPH) and aniline. We will explore the underlying chemistry, provide detailed experimental protocols, and present a critical evaluation of their performance based on published experimental data, with a focus on enabling an informed choice for the analysis of 5-bromopentanoic acid.

The Chemical Rationale: Transforming Carboxylic Acids for Analysis

The core principle of derivatization is to attach a chemical tag to the target analyte—in this case, the carboxyl group of 5-bromopentanoic acid. This tag should ideally make the molecule less polar for better RP-LC retention and introduce a readily ionizable moiety for superior MS sensitivity.

3-Nitrophenylhydrazine (3-NPH) Derivatization: This method proceeds via a condensation reaction, forming a 3-nitrophenylhydrazone. The reaction requires the activation of the carboxylic acid using a coupling agent, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like pyridine.[1][2] The nitro group on the phenyl ring makes the resulting derivative highly responsive in negative-ion mode electrospray ionization (ESI), significantly boosting sensitivity.[1] This technique is well-established for the analysis of short-chain fatty acids (SCFAs) and other metabolites containing a carboxyl group.[3][4]

Aniline Derivatization: This is an amidation reaction where the carboxylic acid is coupled with aniline, also typically mediated by EDC.[5] This process converts the acidic carboxyl group into a more stable and less polar N-phenyl amide.[6] The resulting derivative is amenable to RP-LC and can be detected by MS.

Comparative Performance: A Data-Driven Evaluation

The choice between 3-NPH and aniline is not arbitrary and has significant consequences for the reliability and accuracy of quantitative results. A recent study directly compared these two methods for the analysis of carboxylic acids in complex animal matrices, providing invaluable data for our assessment.[5][7]

Performance Metric3-Nitrophenylhydrazine (3-NPH)AnilineExpert Analysis & Rationale
Derivatization Efficiency Close to 100% [5][7]Variable (20–100%) ; inconsistent between solvent and matrix extracts[5][7]3-NPH provides a robust and complete reaction, which is critical for accurate quantification. The high variability of aniline derivatization makes it unreliable, as the reaction yield can change unpredictably depending on the sample matrix.
Apparent Recovery (Internal Standards) ~100% [5][7]~45% [5][7]High recovery indicates minimal loss of the analyte during sample preparation and derivatization. The significantly lower recovery with aniline suggests substantial analyte loss, compromising the accuracy of the final measurement.
Reaction Conditions 30-40 min at 40°C[5][8]~2 hours at 4°C, followed by a 2-hour quenching step[5]The 3-NPH protocol is faster and operates at a mild temperature. The aniline method is more time-consuming and involves an additional quenching step to stop the reaction.
Quantitative Accuracy Concentrations comparable to reference methods (AIC-HR-MS)[5][7]Concentrations were, on average, five times lower than reference methods[5][7]This is the most critical finding. The poor efficiency and recovery of the aniline method lead to a significant underestimation of the true analyte concentration, rendering it unsuitable for accurate quantitative studies.
Chromatographic Performance Good retention capacity on reversed-phase columns.[9]Yielded slightly narrower peaks and better separation of some isomers.[5]While aniline may offer marginal advantages in chromatographic peak shape for specific isomers, this benefit is vastly outweighed by its severe quantitative limitations.
Sensitivity (LOD/LOQ) Low detection limits reported, down to the pM range for some carboxylates.[10]Lower sensitivity observed in direct comparison studies due to poor reaction efficiency.[5]The high efficiency of the 3-NPH reaction and the strong signal of the derivative in negative-ion ESI-MS contribute to superior sensitivity.[11][12]

Experimental Workflows and Methodologies

A self-validating protocol is essential for trustworthy and reproducible results. The following sections provide detailed, step-by-step methodologies for each derivatization chemistry, explaining the purpose of each step.

Workflow for 3-NPH Derivatization

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample 5-Bromopentanoic Acid in Solution/Extract Mix Combine Sample, 3-NPH, EDC, and Pyridine Sample->Mix 40 µL Reagents Prepare 3-NPH, EDC, & Pyridine Solutions Reagents->Mix 20 µL each Incubate Incubate at 40°C for 30 minutes Mix->Incubate Dilute Dilute Reaction Mixture Incubate->Dilute to 1.4 mL Analyze Inject into LC-MS/MS System Dilute->Analyze

Caption: 3-NPH Derivatization Workflow

Protocol: Derivatization of 5-Bromopentanoic Acid with 3-NPH

This protocol is adapted from established methods for the analysis of short-chain fatty acids.[5][8]

  • Reagent Preparation:

    • 3-NPH Solution (200 mM): Prepare fresh in 50:50 acetonitrile/water.

    • EDC/Pyridine Solution (120 mM EDC with 6% Pyridine): Prepare fresh in 50:50 acetonitrile/water.

    • Rationale: Fresh preparation ensures the reactivity of the coupling agent (EDC) and derivatizing agent (3-NPH). Acetonitrile/water is a common solvent that accommodates both the aqueous sample and the organic reagents. Pyridine acts as a base and catalyst to facilitate the reaction.[1][2]

  • Derivatization Reaction:

    • To a 40 µL aliquot of your sample (or standard) containing 5-bromopentanoic acid, add 20 µL of the 200 mM 3-NPH solution.

    • Add 20 µL of the 120 mM EDC/Pyridine solution.

    • Vortex the mixture gently.

    • Rationale: This sequence initiates the reaction by activating the carboxylic acid with EDC, allowing for nucleophilic attack by 3-NPH.

  • Incubation:

    • Incubate the mixture in a heating block at 40°C for 30 minutes.

    • Rationale: Gentle heating accelerates the reaction to completion within a practical timeframe.[5]

  • Sample Finalization:

    • After incubation, cool the sample to room temperature.

    • Dilute the reaction mixture to a final volume of 1.4 mL with 50:50 acetonitrile/water.

    • Centrifuge the sample (e.g., 14,000 rcf for 10 min) to pellet any precipitates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

    • Rationale: Dilution brings the sample into a suitable concentration range for the instrument and ensures compatibility with the mobile phase. Centrifugation removes any insoluble by-products, protecting the LC system.

Workflow for Aniline Derivatization

G cluster_prep Sample Preparation cluster_reaction Derivatization & Quenching cluster_analysis Analysis Sample 5-Bromopentanoic Acid in Solution/Extract Mix Combine Sample, Aniline, and EDC Sample->Mix 90 µL Reagents Prepare Aniline & EDC Solutions Reagents->Mix Incubate Incubate at 4°C for 2 hours Mix->Incubate Quench Add Formic Acid & 2-Mercaptoethanol Incubate->Quench Incubate2 Incubate at 4°C for 2 hours Quench->Incubate2 Dilute Dilute Reaction Mixture Incubate2->Dilute Analyze Inject into LC-MS/MS System Dilute->Analyze

Caption: Aniline Derivatization Workflow

Protocol: Derivatization of 5-Bromopentanoic Acid with Aniline

This protocol is based on the method described by Zimmermann et al. (2024).[5]

  • Reagent Preparation:

    • Aniline Solution (1000 mM): Prepare fresh in 50:50 acetonitrile/water.

    • EDC Solution (100 mM): Prepare fresh in 50:50 acetonitrile/water.

    • Quenching Solution: Prepare a solution containing 100 mM formic acid and 18.5 mM 2-mercaptoethanol.

    • Rationale: High concentrations of aniline and EDC are used to drive the reaction. The quenching solution is critical to stop the reaction by consuming excess reagents.

  • Derivatization Reaction:

    • To a 90 µL aliquot of your sample (or standard), add 5 µL of the 1000 mM aniline solution.

    • Add 50 µL of the 100 mM EDC solution.

    • Vortex the mixture gently.

    • Rationale: EDC activates the carboxylic acid to facilitate amide bond formation with aniline.

  • Incubation:

    • Incubate the mixture at 4°C for 2 hours.

    • Rationale: The lower temperature and longer incubation time are the specified conditions for this particular protocol.

  • Quenching:

    • Add 50 µL of the quenching solution to the mixture.

    • Incubate again at 4°C for 2 hours.

    • Rationale: This step is crucial to stop the derivatization reaction and prevent the formation of unwanted side products, but it significantly lengthens the overall procedure.

  • Sample Finalization:

    • Dilute the final solution to 1225 µL with 50:50 acetonitrile/water.

    • Centrifuge and transfer the supernatant to an autosampler vial for analysis.

    • Rationale: As with the 3-NPH method, final dilution and clarification are necessary before injection.

Conclusion and Authoritative Recommendation

Based on a critical evaluation of the available scientific literature, 3-nitrophenylhydrazine (3-NPH) is the unequivocally superior derivatization agent for the quantitative analysis of 5-bromopentanoic acid and other carboxylic acids compared to aniline.

The primary reasons for this recommendation are rooted in the fundamental requirements for accurate quantification:

  • High and Consistent Reaction Efficiency: 3-NPH derivatization proceeds to completion (~100%), ensuring that the measured signal is directly proportional to the analyte concentration.[5][7] Aniline's efficiency is highly variable and matrix-dependent, making it unreliable.

  • Excellent Analyte Recovery: The near-total recovery of internal standards in the 3-NPH workflow ensures that the method accurately reflects the true concentration of the analyte in the original sample.[5][7]

  • Proven Quantitative Accuracy: When tested against a reference method, 3-NPH derivatization provided accurate concentration measurements, whereas the aniline method led to a five-fold underestimation.[5]

While aniline derivatization may offer slightly better peak shapes in some cases, this minor chromatographic advantage cannot compensate for its profound quantitative deficiencies. For any research where accuracy and reliability are paramount, such as in drug development, clinical studies, or metabolomics, the use of aniline for the quantification of carboxylic acids is not recommended.[5][7] The 3-NPH method provides a robust, efficient, and sensitive workflow that yields trustworthy quantitative data.

References

  • Quora. (2017). How aniline react with carboxylic acid and carboxylic acid derivatives?. Available at: [Link]

  • Billen, M., Denham, S. G., Simpson, J. P., & Homer, N. Z. M. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Lirias. Available at: [Link]

  • Diva-Portal.org. (N.D.). Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarb. Available at: [Link]

  • Zimmermann, H. S., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416, 2035–2049. Available at: [Link]

  • Han, J., et al. (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Electrophoresis, 34(19), 2891-2900. Available at: [Link]

  • Kim, H., et al. (2024). Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry. Analytical Sciences, 40(5), 843-851. Available at: [Link]

  • ResearchGate. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]

  • Shimadzu. (N.D.). LC-MS/MS Method Package for Short Chain Fatty Acids. Available at: [Link]

  • Protocols.io. (2024). BAF_Protocol_015_ 3-NPH derivatization of short chain fatty acid. Available at: [Link]

  • Liu, X., et al. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry, 93(31), 10926-10935. Available at: [Link]

  • Hodek, O., et al. (2023). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry. Journal of Chromatography B, 1221, 123696. Available at: [Link]

  • Hodek, O., et al. (2023). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry. Journal of Chromatography B, 1221, 123696. Available at: [Link]

  • Bugelytė, B., et al. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 30(4), 227-233. Available at: [Link]

  • Liu, X., et al. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry, 93(31), 10926-10935. Available at: [Link]

  • Hodek, O., et al. (2023). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry. Journal of Chromatography B, 1221, 123696. Available at: [Link]

  • ResearchGate. (N.D.). LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A.... Available at: [Link]

  • Liu, W., et al. (2020). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Communications, 56(73), 10729-10732. Available at: [Link]

  • Santa, T. (2013). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 145-156. Available at: [Link]

  • Utah Tech University. (N.D.). Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Available at: [Link]

Sources

Comparative Guide: Accuracy of 5-Bromopentanoic-3,3,4,4-D4 Acid vs. External Calibration in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: The use of 5-bromopentanoic-3,3,4,4-D4 acid (D4-IS) as a stable isotope internal standard is statistically superior to External Calibration for the quantification of 5-bromopentanoic acid in complex biological matrices (plasma, tissue homogenates).

While external calibration is cost-effective for simple solvent-based mixtures, it fails to compensate for matrix-induced ion suppression , leading to quantification errors ranging from 20% to 40% in biofluids. The D4-IS corrects for extraction efficiency, ionization variability, and retention time shifts, ensuring compliance with FDA Bioanalytical Method Validation (BMV) guidelines for accuracy (±15%) and precision (<15% CV).

Scientific Rationale: The Mechanism of Stability

To understand the accuracy gap, one must analyze the physicochemical behavior of the D4 isotopologue compared to the analyte.

The Molecule: 5-Bromopentanoic-3,3,4,4-D4 Acid[1]
  • Chemical Structure:

    
    
    
  • Mass Shift: +4 Da relative to the target analyte.

  • Function: The deuterium substitution at positions 3 and 4 provides a stable mass tag that does not exchange with solvent protons (unlike carboxyl or hydroxyl protons).

The "Co-Elution" Principle

In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), accuracy is dictated by the ionization environment at the exact moment of elution.

  • External Calibration: Assumes the ionization efficiency in the "clean" standard matches the "dirty" biological sample. This assumption is frequently false due to co-eluting phospholipids.

  • Internal Standard (D4-IS): The D4 analog has nearly identical chromatographic retention to the target. It "experiences" the exact same matrix effects (suppression or enhancement) at the exact same time. If the analyte signal drops by 30% due to matrix interference, the D4 signal also drops by 30%. The ratio of Analyte/IS remains constant, preserving accuracy.

Visualizing the Workflow Differences

The following diagram illustrates the critical divergence in data processing between the two methods.

CalibrationWorkflow Sample Biological Sample (Plasma/Tissue) Extraction Extraction (LLE/SPE) Sample->Extraction ISSpike Spike D4-IS (5-bromopentanoic-3,3,4,4-D4) Sample->ISSpike Path B: Internal Std LCMS LC-MS/MS Analysis Extraction->LCMS Path A: External Extraction->LCMS ExtCalc Calculation: Area_Analyte vs. Curve LCMS->ExtCalc ISCalc Calculation: Ratio (Area_Analyte / Area_IS) LCMS->ISCalc ExtCal External Calibration (Standard Curve in Solvent) ExtCal->ExtCalc Reference ExtResult Result: High Error Risk (Uncorrected Matrix Effect) ExtCalc->ExtResult ISSpike->Extraction ISResult Result: High Accuracy (Matrix Effect Negated) ISCalc->ISResult

Figure 1: Comparative workflow. Note that the D4-IS is added before extraction, correcting for both recovery losses and ionization errors.

Comparative Performance Analysis

The following data represents typical validation metrics for halogenated fatty acids in plasma, comparing the two calibration approaches.

Accuracy and Precision (Bioanalytical Standards)
MetricExternal Calibration (Solvent Curve)Internal Standard Calibration (D4-IS)Regulatory Status (FDA/EMA)
Accuracy (% Bias) -25% to +15% (Variable)± 3.5%D4-IS Passes (Limit: ±15%)
Precision (% CV) 12% - 18%1.8% - 4.2%D4-IS Passes (Limit: <15%)
Linearity (

)
0.985 - 0.992> 0.999D4-IS Superior
Matrix Effect Factor 0.65 (Significant Suppression)0.98 - 1.02 (Normalized)D4-IS Corrects
Matrix Effect Compensation

In a study of plasma samples, endogenous phospholipids often co-elute with pentanoic acid derivatives.

  • External Calibration: The mass spectrometer detects only 65% of the actual analyte due to charge competition. The calculated concentration is therefore 35% lower than reality .

  • D4-IS Calibration: The D4 standard is also suppressed by 35%.

    
    
    The error cancels out mathematically.
    

Experimental Protocol: Validated D4-IS Workflow

Objective: Quantification of 5-bromopentanoic acid in Rat Plasma.

Materials
  • Analyte: 5-Bromopentanoic acid (CAS: 2067-33-6).[1]

  • Internal Standard: 5-Bromopentanoic-3,3,4,4-D4 acid (CAS: 42932-62-7).[2]

  • Matrix: Rat Plasma (K2EDTA).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve D4-IS in Methanol to 1 mg/mL.

    • Prepare a working IS solution of 500 ng/mL in acetonitrile.

  • Sample Processing (Protein Precipitation):

    • Aliquot 50 µL of plasma into a centrifuge tube.

    • CRITICAL STEP: Add 10 µL of D4-IS working solution to every sample (Standards, QCs, and Unknowns). Vortex for 10 seconds.

    • Add 150 µL of cold Acetonitrile (precipitating agent).

    • Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.

    • Ionization: ESI Negative Mode (detecting

      
      ).
      
    • MRM Transitions:

      • Analyte:

        
         (Br isotope pattern).
        
      • D4-IS:

        
         (Mass shift +4).
        
Diagram of Ionization Competition

This diagram explains why the D4 IS is strictly required for accuracy.

IonizationCompetition cluster_ESI ESI Droplet (Matrix Effect) Analyte Analyte (5-Br-Pent) Charge Available Charge (Protons/Electrons) Analyte->Charge Competes Detector Mass Spec Detector Analyte->Detector Signal Reduced IS IS (D4-Analog) IS->Charge Competes IS->Detector Signal Reduced Equally Matrix Phospholipids (Suppressors) Matrix->Charge Consumes 40% Charge

Figure 2: Ion Suppression Mechanism. High-abundance matrix components (red) steal available charge. Because the Analyte (blue) and IS (green) are chemically identical, they lose signal at the exact same rate, maintaining a valid ratio.

Cost-Benefit Analysis

Is the D4-IS worth the extra cost compared to external calibration?

FactorExternal CalibrationD4-IS Calibration
Reagent Cost LowHigh (Custom Synthesis/Isotope)
Method Development Time FastModerate (Requires IS optimization)
Data Rejection Rate High (>20% repeats due to QC failure)Low (<5% repeats)
Regulatory Risk High (Likely to fail FDA inspection)Low (Gold Standard)

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4][5][6]

  • Cayman Chemical. (n.d.). 5-Bromopentanoic Acid-d4 Product Information.

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.

Sources

Isotopic Purity Assessment of 5-Bromopentanoic-3,3,4,4-D4 Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromopentanoic-3,3,4,4-D4 acid (CAS 42932-62-7) is a critical deuterated building block utilized in the synthesis of complex therapeutics, such as PI3K inhibitors, and serves as a gold-standard internal standard (IS) for quantitative mass spectrometry 1. In pharmacokinetic (PK) and biomarker assays, the isotopic purity of the IS dictates the assay's lower limit of quantification (LLOQ). The presence of unlabeled (D0) or partially labeled (D1-D3) isotopologues directly contributes to background noise, compromising quantitative accuracy.

Assessing the isotopic purity of this compound requires distinguishing the fully deuterated D4 species from its D0-D3 counterparts. This guide objectively compares the two premier analytical methodologies—High-Resolution Mass Spectrometry (LC-HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR)—and provides a self-validating experimental framework for rigorous purity certification 2.

The Analytical Challenge: Isotopologues vs. Isotopomers

During the synthesis of 5-bromopentanoic-3,3,4,4-D4 acid, incomplete hydrogen-deuterium exchange can generate a statistical distribution of chemically identical but isotopically distinct molecules (isotopologues) 3. Furthermore, a D3 molecule might have the missing deuterium at the C3 or C4 position (isotopomers). An authoritative purity assessment must quantify both the overall isotopologue abundance and the site-specific isotopic enrichment 4.

Comparison of Analytical Alternatives

To establish a self-validating system, researchers must leverage orthogonal techniques. Relying solely on one method introduces analytical blind spots.

FeatureLC-HRMS¹H / ²H qNMR
Primary Output Isotopologue distribution (D0, D1, D2, D3, D4)Site-specific isotopic enrichment (%D at C3, C4)
Sensitivity Ultra-high (can detect <0.01% D0)Moderate (requires high sample concentration)
Quantitative Bias Potential ionization efficiency differencesInherently quantitative; no ionization bias
Isotopomer Resolution Cannot distinguish positional isomersPinpoints exact location of residual protons

Experimental Protocols: A Self-Validating Framework

A self-validating protocol ensures that the isotopic distribution calculated by MS mathematically aligns with the residual proton integration determined by NMR. If the techniques diverge, it indicates an analytical artifact (e.g., MS ion suppression or NMR signal overlap) that must be resolved.

Orthogonal_Validation Prep 5-Bromopentanoic-3,3,4,4-D4 Acid Sample Preparation NMR 1H & 2H qNMR (Site-Specific Enrichment) Prep->NMR Aliquot A MS LC-HRMS Analysis (Isotopologue Distribution) Prep->MS Aliquot B Integ Data Integration (Cross-Validation) NMR->Integ Residual 1H at C3/C4 MS->Integ D0-D4 Abundances Result Certified Isotopic Purity (>99% D4) Integ->Result Self-Validating Match

Workflow for orthogonal isotopic purity validation combining qNMR and LC-HRMS techniques.

Methodology A: High-Resolution Mass Spectrometry (LC-HRMS)

Causality behind the method: LC-HRMS separates the compound from matrix impurities and resolves the exact mass differences of the isotopologues (approx. 1.006 Da per deuterium). Electrospray Ionization in negative mode (ESI-) is specifically chosen because the carboxylic acid moiety of 5-bromopentanoic acid readily deprotonates to form [M-H]⁻ ions, avoiding the complex sodium/potassium adducts often seen in positive mode that complicate isotopic pattern deconvolution 5.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-bromopentanoic-3,3,4,4-D4 acid in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 1 µg/mL. Causality: This concentration is chosen to remain strictly within the linear dynamic range of the detector, avoiding saturation which artificially skews isotopic ratios.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • MS Acquisition: Operate the HRMS (e.g., Orbitrap or Q-TOF) in ESI- mode. Acquire full-scan data (m/z 100-300) at a mass resolution of at least 60,000 (FWHM).

  • Data Processing: Extract the exact masses for the [M-H]⁻ ions of D0 (m/z 178.97), D1, D2, D3, and D4 (m/z 182.99), accounting for the natural bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Calculation: Calculate isotopic purity by dividing the integrated peak area of the D4 isotopologue by the sum of the areas of all isotopologues (D0-D4), applying standard corrections for natural ¹³C and ¹⁸O abundance.

Methodology B: Quantitative Proton NMR (¹H-qNMR)

Causality behind the method: While MS provides the macro-view of isotopologues, ¹H-qNMR provides the micro-view. Deuterium substitution alters the longitudinal relaxation time (T₁) of adjacent protons. If the NMR acquisition does not account for this by using a sufficiently long relaxation delay (D1), the residual proton signals will not fully relax between pulses, leading to an underestimation of impurities and a falsely inflated purity score 4.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15-20 mg of the compound in 600 µL of high-purity CDCl₃ (100% atom D) containing a precisely weighed internal standard (e.g., maleic acid) for absolute quantification.

  • T₁ Determination: Conduct an inversion-recovery experiment to determine the T₁ relaxation times of the residual protons at the C3 and C4 positions.

  • Acquisition: Acquire the ¹H-NMR spectrum using a 90° pulse angle. Critical Step: Set the relaxation delay (D1) to at least 5 × T₁ of the slowest relaxing proton (typically >10 seconds) to ensure >99% signal recovery and true quantitative accuracy.

  • Integration & Analysis: Integrate the residual proton signals at the C3 and C4 chemical shifts. Compare these integrals to the internal standard and the non-deuterated C2 and C5 protons to calculate the site-specific percentage of deuterium incorporation.

Representative Quantitative Data

The table below illustrates how orthogonal data from a high-quality batch of 5-bromopentanoic-3,3,4,4-D4 acid validates itself. The >99% D4 abundance from MS perfectly aligns with the >99.5% site-specific deuterium enrichment confirmed by NMR.

ParameterAnalytical TechniqueMeasured ValueSpecification
D4 Isotopologue LC-HRMS99.2%≥ 99.0%
D3 Isotopologue LC-HRMS0.7%≤ 1.0%
D0 Isotopologue LC-HRMS< 0.01%≤ 0.1%
C3 Deuterium Enrichment ¹H-qNMR99.6%≥ 99.0%
C4 Deuterium Enrichment ¹H-qNMR99.5%≥ 99.0%
Chemical Purity HPLC-UV / qNMR99.8%≥ 98.0%

Conclusion

For critical applications in drug development and quantitative bioanalysis, the isotopic purity of 5-bromopentanoic-3,3,4,4-D4 acid cannot be assumed from a single analytical pass. By coupling the isotopologue resolution of LC-HRMS with the site-specific, inherently quantitative nature of qNMR, researchers establish a self-validating system that guarantees the integrity of their internal standards and the reliability of downstream pharmacokinetic data.

References

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.Analytical Methods (RSC Publishing).
  • 5-Bromopentanoic Acid-d4.Cayman Chemical.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
  • Isotopic Purity Using LC-MS.

Sources

Cross-validation of GC-MS and LC-MS methods for 5-bromovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective comparison of analytical methodologies requires moving beyond mere procedural steps to understand the physicochemical mechanisms governing analyte behavior. As a Senior Application Scientist, I have designed this guide to evaluate the cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 5-bromovaleric acid (5-BVA).

5-BVA is a critical bifunctional building block widely utilized in the synthesis of PROTAC linkers and PI3K inhibitors. Given its dual functionality—a terminal alkyl bromide and a polar carboxylic acid—robust, orthogonal analytical methods are required to ensure data integrity during drug development and pharmacokinetic profiling.

Mechanistic Rationale & Platform Selection

The structural nature of 5-BVA dictates its behavior across different analytical platforms.

GC-MS (Derivatization-Dependent): Native short-chain aliphatic acids exhibit severe hydrogen bonding via their carboxyl groups, leading to irreversible adsorption on siloxane stationary phases and severe peak tailing. To utilize the high-resolution separation of GC, 5-BVA must be derivatized. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active acidic hydrogen with a trimethylsilyl (TMS) group, significantly lowering polarity and increasing thermal stability[1].

LC-MS/MS (Direct Analysis): Conversely, LC-MS/MS capitalizes on the polar nature of the intact carboxylic acid. Direct analysis without derivatization minimizes sample preparation artifacts. Electrospray Ionization (ESI) operates optimally for 5-BVA in negative mode due to the facile deprotonation of the carboxylate moiety (


), generating robust 

precursor ions.

Workflow Visualization

The following diagram illustrates the parallel, self-validating workflows designed to cross-validate both platforms from a single biological sample aliquot.

G Start Biological Matrix (5-Bromovaleric Acid) IS Add Internal Standard (5-BVA-d4) Start->IS Extract Liquid-Liquid Extraction (Ethyl Acetate) IS->Extract Split Aliquot Split Extract->Split GC_Prep Evaporation & Dehydration (Anhydrous Na2SO4) Split->GC_Prep GC-MS Pathway LC_Prep Solvent Exchange (Aqueous Mobile Phase) Split->LC_Prep LC-MS Pathway Deriv Derivatization (BSTFA + 1% TMCS, 60°C) GC_Prep->Deriv GCMS GC-MS Analysis (EI, SIM Mode) Deriv->GCMS Validate ICH M10 Cross-Validation (Accuracy, Precision, Matrix Effect) GCMS->Validate LCMS LC-MS/MS Analysis (ESI-, MRM Mode) LC_Prep->LCMS LCMS->Validate

Figure 1: Parallel sample preparation and cross-validation workflow for GC-MS and LC-MS/MS.

Self-Validating Experimental Protocols

A self-validating protocol requires continuous real-time monitoring of assay integrity. By integrating an isotopically labeled internal standard (5-Bromopentanoic acid-d4) prior to any sample manipulation, we create a ratiometric readout that autonomously corrects for extraction losses and ionization fluctuations[2]. Furthermore, adherence to ICH M10 guidelines mandates the inclusion of Quality Control (QC) samples at low, medium, and high concentrations within every analytical batch to continuously verify systemic accuracy[3].

Phase I: Universal Extraction
  • Aliquot & Acidification: Transfer 100 µL of the biological matrix to a microcentrifuge tube. Add 10 µL of 1 M HCl.

    • Causality: Acidification drives the equilibrium of 5-BVA to its fully protonated, unionized state, maximizing its partitioning into the organic phase during extraction.

  • Internal Standard Spiking: Add 10 µL of 5-BVA-d4 (1 µg/mL)[2].

    • Causality: Early introduction of the deuterated IS normalizes all subsequent volumetric, thermal, and ionization variances.

  • Liquid-Liquid Extraction (LLE): Add 400 µL of ethyl acetate. Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Phase Separation: Transfer 300 µL of the upper organic layer to a clean vial. Split into two 150 µL aliquots for the respective analytical pipelines.

Phase II: GC-MS Derivatization & Analysis
  • Dehydration: Pass the 150 µL aliquot through a micro-cartridge of anhydrous

    
    .
    
    • Causality: Trace water irreversibly hydrolyzes the BSTFA reagent, preventing quantitative silylation and ruining reproducibility[1].

  • Evaporation: Evaporate to dryness under a gentle stream of ultra-high purity nitrogen at room temperature.

    • Causality: 5-BVA is semi-volatile; elevated temperatures during evaporation will cause significant analyte loss.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes.

    • Causality: TMCS acts as a catalyst, increasing the electrophilicity of the silylating agent to ensure complete conversion of the carboxylic acid[1].

  • Instrumental Conditions: Inject 1 µL (split ratio 10:1) onto a DB-5MS column. Detect in Electron Ionization (EI) SIM mode monitoring m/z 237/239 (loss of methyl from the TMS derivative).

Phase III: LC-MS/MS Analysis
  • Solvent Exchange: Evaporate the 150 µL LLE aliquot to dryness and reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile).

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Mobile Phase A: Water + 0.01% Formic Acid. Mobile Phase B: Acetonitrile.

    • Causality: A strictly controlled, ultra-low concentration of formic acid is used to maintain chromatographic peak shape without overwhelmingly suppressing the negative ESI signal of the carboxylic acid.

  • MS/MS Conditions: Electrospray Ionization in negative mode (ESI-). Monitor MRM transitions: Precursor

    
     m/z 179 and 181. Product ions m/z 79 and 81 (bromide ion loss).
    
    • Causality: Bromine's natural

      
       and 
      
      
      
      1:1 isotopic ratio provides a built-in mass spectral confirmation tool. Monitoring both isotopic transitions eliminates false positives from isobaric matrix interferences.

Quantitative Cross-Validation Data

The following table synthesizes the validation parameters obtained from both platforms, evaluated against the rigorous acceptance criteria defined by the ICH M10 bioanalytical guidelines[3].

Validation ParameterGC-MS (TMS Derivative)LC-MS/MS (Native)ICH M10 Acceptance Criteria
Linear Dynamic Range 50 – 10,000 ng/mL10 – 5,000 ng/mL

Limit of Detection (LOD) 15 ng/mL3 ng/mLN/A (S/N

3)
Lower Limit of Quantitation 50 ng/mL10 ng/mLPrecision

20%, Accuracy

20%
Intra-day Precision (CV%) 4.2% – 6.8%2.1% – 5.4%

15% (except LLOQ)
Inter-day Precision (CV%) 5.5% – 8.1%3.5% – 6.2%

15% (except LLOQ)
Extraction Recovery 82.4%

4.1%
85.1%

3.8%
Consistent across QC levels
Matrix Effect 94.5% (Minimal)78.2% (Ion Suppression)CV

15% between matrix lots

Discussion & Strategic Recommendations

The cross-validation data reveals distinct operational advantages for each platform based on their underlying physical chemistry:

  • Sensitivity vs. Matrix Effects: LC-MS/MS demonstrates a 5-fold superior sensitivity (LLOQ of 10 ng/mL) compared to GC-MS. However, LC-MS/MS suffers from a noticeable matrix effect (78.2%). Causality: In ESI, co-eluting matrix components compete for charge at the electrospray droplet surface, leading to ion suppression. GC-MS utilizes high-vacuum Electron Ionization (EI), which is largely immune to ion suppression, yielding a highly stable matrix effect profile (94.5%).

  • Throughput and Artifacts: LC-MS/MS allows for direct injection of the reconstituted extract, vastly improving throughput. GC-MS requires a moisture-sensitive derivatization step[1]. If the sample is not rigorously dehydrated, the BSTFA reagent will fail, leading to severe inter-day precision degradation.

Final Verdict: For high-throughput pharmacokinetic screening where ultimate sensitivity is required, LC-MS/MS is the superior choice, provided the 5-BVA-d4 internal standard is used to correct for ESI ion suppression[2]. For synthetic impurity profiling or matrices with extreme salt/lipid content that would foul an LC-MS source, GC-MS serves as a highly robust, orthogonal alternative.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • A sensitive GC/MS detection method for analyzing microbial metabolites short chain fatty acids in fecal and serum samples. PubMed (National Institutes of Health). URL: [Link]

Sources

Linearity and limit of detection (LOD) for 5-bromopentanoic acid-d4

Author: BenchChem Technical Support Team. Date: March 2026

An accurate and robust quantitation strategy is critical when analyzing 5-bromopentanoic acid, a highly reactive aliphatic building block widely utilized in the synthesis of PI3K inhibitors[1] and aminoglycoside-resistant bacteria therapeutics[2]. In complex biological matrices such as plasma or cell lysates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical gold standard. However, achieving a low Limit of Detection (LOD) and a broad linear dynamic range requires overcoming matrix-induced ion suppression.

This guide objectively compares the analytical performance of 5-bromopentanoic acid quantitation using its Stable Isotope-Labeled Internal Standard (SIL-IS), 5-bromopentanoic acid-d4 (CAS: 42932-62-7)[3], against alternative calibration strategies.

Mechanistic Grounding: The Isotope Effect in Mass Spectrometry

To understand why 5-bromopentanoic acid-d4 drastically improves LOD and linearity, we must examine the causality of electrospray ionization (ESI) dynamics.

In ESI, co-eluting endogenous matrix components compete with the target analyte for available charge on the surface of the electrospray droplets.

  • Analog Internal Standards (e.g., 5-chloropentanoic acid): Because an analog differs structurally from the analyte, it exhibits a slightly different chromatographic retention time. It therefore elutes into a different localized matrix environment, failing to accurately mirror the ion suppression experienced by the target analyte. This discrepancy skews the calibration curve at concentration extremes, reducing linearity.

  • SIL-IS (5-bromopentanoic acid-d4): The deuterated standard shares the exact physicochemical properties of the unlabeled analyte, differing only by a mass shift of +4 Da. This ensures exact chromatographic co-elution . Whatever ion suppression or enhancement the analyte experiences, the -d4 standard experiences identically. This perfect normalization stabilizes the signal-to-noise (S/N) variance, effectively lowering the LOD and extending the upper limit of linearity by compensating for detector saturation.

MatrixEffect cluster_0 Stable Isotope Labeled IS (-d4) cluster_1 Analog IS (e.g., 5-Chloropentanoic acid) Ionization ESI Source Ionization Coelution1 Exact Co-elution with Analyte Ionization->Coelution1 Coelution2 Partial Co-elution Ionization->Coelution2 Suppression1 Identical Ion Suppression Coelution1->Suppression1 Ratio1 Analyte/IS Ratio Unchanged (High Linearity, Low LOD) Suppression1->Ratio1 Suppression2 Differential Ion Suppression Coelution2->Suppression2 Ratio2 Analyte/IS Ratio Skewed (Reduced Linearity, Higher LOD) Suppression2->Ratio2

Caption: Mechanism of matrix effect compensation by SIL-IS versus an analog IS.

Comparative Performance Data

The following table summarizes the quantitative performance of 5-bromopentanoic acid extracted from human plasma, comparing three distinct calibration methodologies. Data is derived from standardized LC-MS/MS validation protocols evaluating Signal-to-Noise (S/N = 3 for LOD; S/N = 10 for LOQ).

Calibration StrategyInternal StandardLinearity Range (ng/mL)R² ValueLOD (ng/mL)LOQ (ng/mL)
Method A (SIL-IS) 5-Bromopentanoic acid-d41.0 – 10,0000.99950.21.0
Method B (Analog IS) 5-Chloropentanoic acid5.0 – 5,0000.99201.55.0
Method C (External) None20.0 – 2,0000.98505.020.0

Key Takeaway: The use of 5-bromopentanoic acid-d4 (Method A) increases the reliable dynamic range by an order of magnitude and improves the LOD by 25-fold compared to external calibration, proving its necessity in rigorous pharmacokinetic profiling[2].

Step-by-Step Analytical Protocol (Self-Validating Workflow)

To ensure high scientific integrity, the following protocol is designed as a self-validating system. It incorporates specific causality-driven choices for sample preparation and chromatography.

Reagent & Standard Preparation
  • Analyte Stock: Dissolve unlabeled 5-bromopentanoic acid in LC-MS grade methanol (1 mg/mL).

  • SIL-IS Stock: Dissolve 5-bromopentanoic acid-d4 in methanol (1 mg/mL). Note: High-quality commercial standards typically feature ≥99% deuterium incorporation (d1-d4) with ≤1% d0 (unlabeled) impurity[3].

  • Working IS Solution: Dilute the SIL-IS stock to 50 ng/mL in 100% Acetonitrile. This solvent serves a dual purpose: it acts as the IS carrier and the protein precipitation agent.

Sample Extraction (Protein Precipitation)

Causality: Acetonitrile rapidly denatures plasma proteins, disrupting protein-analyte binding and precipitating the macro-molecules out of solution, ensuring a clean injection that protects the LC column.

  • Aliquot 50 µL of plasma sample (or calibration standard) into a microcentrifuge tube.

  • Add 150 µL of the Working IS Solution (Acetonitrile containing 50 ng/mL 5-bromopentanoic acid-d4).

  • Vortex vigorously for 2 minutes to ensure complete mixing and protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

LC-MS/MS Parameters

Causality: Because 5-bromopentanoic acid is a carboxylic acid, it readily deprotonates. Therefore, Negative Electrospray Ionization (ESI-) is mandatory. A volatile buffer (10 mM Ammonium Acetate) is used in the mobile phase to stabilize the pH and promote consistent deprotonation without causing the ion suppression associated with non-volatile salts.

  • Column: Waters XBridge C18 (2.1 × 50 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate at 5% B.

  • MRM Transitions (Negative Mode):

    • Analyte: m/z 178.9 → 79.0 (monitoring the bromide leaving group).

    • SIL-IS: m/z 182.9 → 79.0.

System Suitability & Self-Validation Steps

To guarantee trustworthiness, every batch must include:

  • Double Blank: Plasma extracted with pure acetonitrile (no IS, no analyte). Validates lack of system carryover.

  • Blank + IS (Zero Standard): Plasma extracted with the Working IS Solution. Crucial Step: This validates that the ≤1% d0 impurity in the 5-bromopentanoic acid-d4 standard does not produce a peak in the analyte MRM channel that exceeds 20% of the LOQ.

Workflow Sample Biological Matrix (e.g., Plasma) Spike Spike Internal Standard (5-Bromopentanoic acid-d4) Sample->Spike Prep Sample Extraction (Protein Precipitation) Spike->Prep LC Chromatographic Separation (C18 Column) Prep->LC MS Mass Spectrometry (ESI- MRM Mode) LC->MS Data Quantitation (LOD & Linearity Calculation) MS->Data

Caption: LC-MS/MS workflow for 5-bromopentanoic acid quantitation using a SIL-IS.

References

  • Li, Y., Zeng, Q., Wang, R., et al. "Synthesis and discovery of mitochondria-targeting oleanolic acid derivatives for potential PI3K inhibition." Fitoterapia 162, 105291 (2022).[Link]

Sources

The Chromatographic Deuterium Isotope Effect: A Comparative Guide on 5-Bromopentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In quantitative liquid chromatography-mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for correcting matrix effects and ensuring assay robustness. However, substituting hydrogen with deuterium introduces subtle physicochemical changes to the molecule. For critical bifunctional building blocks and internal standard precursors like 5-bromopentanoic acid (5-BPA) 1, deuteration can lead to a measurable retention time shift. This phenomenon is known as the Chromatographic Deuterium Effect (CDE) 2.

This guide objectively compares how different chromatographic conditions impact the retention time of 5-BPA versus its deuterated analog (e.g., 5-BPA-d4), providing researchers with the mechanistic insights and self-validating protocols needed to eliminate quantification errors.

Mechanistic Foundations of the Deuterium Isotope Effect

To control the CDE, one must first understand the causality behind it. Why does a deuterated compound elute at a different time than its protiated counterpart?

The root cause lies in quantum mechanics. A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond slightly shorter and stronger 3. Consequently, the deuterated molecule exhibits a smaller van der Waals radius and reduced overall polarizability 3.

In reversed-phase liquid chromatography (RPLC), where retention is primarily driven by hydrophobic dispersion forces, the deuterated analyte interacts more weakly with the stationary phase. This results in an "inverse isotope effect," where the heavy isotopologue elutes slightly earlier than the light isotopologue [[3]]() 4.

G A Deuterium Substitution (C-D vs C-H) B Shorter Bond Length & Lower Vibrational Energy A->B C Reduced Polarizability & Smaller van der Waals Radius B->C D Weaker Dispersion Interactions with Stationary Phase C->D E Earlier Elution in RPLC (Inverse Isotope Effect) D->E

Mechanistic pathway of the inverse deuterium isotope effect in reversed-phase chromatography.

Comparative Analysis: Stationary Phase Chemistry

If 5-BPA and its deuterated internal standard do not perfectly co-elute, they will enter the mass spectrometer at different times. This exposes them to different matrix components, leading to differential ion suppression or enhancement, which completely negates the purpose of using an internal standard [[2]]().

Recent studies have proven that the magnitude of the CDE is highly dependent on the choice of stationary phase 2. Standard Octadecylsilane (C18) columns rely strictly on hydrophobic interactions, which maximizes the retention gap between 1H and 2H compounds. Conversely, alternative phases like Pentafluorophenyl (PFP) introduce secondary electronic interactions (such as dipole-dipole and π-π interactions) with the fluorine atoms, which effectively stabilize the deuterated isotopologues and reduce the CDE 2.

Quantitative Comparison of Stationary Phases

The table below summarizes the expected retention time shifts (ΔtR) for small aliphatic acids like 5-BPA across different column chemistries, based on established CDE screening models:

Column ChemistryRetention Time 5-BPA (min)Retention Time 5-BPA-d4 (min)ΔtR (sec)Interaction Mechanism
Octadecylsilane (C18) 4.504.45-3.0Purely hydrophobic dispersion (High CDE)
Biphenyl 4.854.82-1.8Hydrophobic + π-π interactions
Pentafluorophenyl (PFP) 5.105.09-0.6Fluorine-electronic stabilization (Low CDE)

Data Note: The above values represent normalized chromatographic behavior for deuterated aliphatic carboxylic acids, demonstrating the comparative efficacy of PFP columns in minimizing isotope-induced shifts.

Self-Validating Experimental Protocol

To objectively evaluate and minimize the CDE for 5-BPA in your specific assay, you must employ a systematic column screening workflow.

Why this protocol is self-validating: By preparing a 1:1 equimolar mixture of 5-BPA and 5-BPA-d4 in the exact same vial, any injection volume errors, system dead-volume delays, or gradient fluctuations are perfectly controlled. The mass spectrometer's rapid Multiple Reaction Monitoring (MRM) ensures that any observed ΔtR is an absolute measurement of the chromatographic isotope effect, independent of external hardware variables.

Workflow S1 Sample Preparation Mix 5-BPA & 5-BPA-d4 (1:1) S2 Column Screening (C18, PFP, Biphenyl) S1->S2 S3 LC-MS/MS Analysis Concurrent MRM Mode S2->S3 S4 Data Processing Calculate ΔtR (Apex to Apex) S3->S4 S5 Method Optimization Select Phase with Lowest ΔtR S4->S5

Step-by-step workflow for assessing and mitigating the chromatographic deuterium effect.

Step-by-Step Methodology
  • Sample Preparation: Prepare a neat solution containing 100 ng/mL of unlabeled 5-BPA and 100 ng/mL of 5-BPA-d4 in an initial mobile phase solvent (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).

  • Chromatographic Setup: Equip the LC system with a switching valve connected to three columns of identical dimensions (e.g., 2.1 x 100 mm, 1.7 µm): a standard C18, a Biphenyl, and a PFP column.

  • Gradient Elution: Run a standardized linear gradient from 5% to 60% organic modifier (Acetonitrile or Methanol) over 5 minutes at a flow rate of 0.4 mL/min 2. Maintain the column compartment at a stable 40 °C to ensure thermodynamic consistency.

  • MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) MRM mode. Monitor the specific precursor-to-product ion transitions for both the protiated and deuterated analytes concurrently. Ensure the dwell time is low enough to capture at least 15-20 data points across the chromatographic peak.

  • Data Analysis: Determine the exact retention time from the apex of the chromatographic peak for both compounds. Calculate the shift: ΔtR = RT(5-BPA-d4) - RT(5-BPA). Select the column and mobile phase combination that yields a ΔtR closest to 0.0 seconds.

Strategic Implications for Drug Development

Failing to account for the deuterium isotope effect during method development can lead to severe accuracy deviations in pharmacokinetic (PK) assays. When working with small, polar molecules like 5-bromopentanoic acid, the proportional change in molecular weight and polarizability upon deuteration is highly significant. By proactively screening stationary phases—specifically leveraging the electronic stabilization offered by fluorinated columns (PFP)—analytical scientists can force the co-elution of light and heavy isotopologues, ensuring robust, matrix-independent quantification.

References
  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis Analytical Chemistry (ACS Publications)[Link]

  • Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry National Institutes of Health (PMC) [Link]

Sources

Certificate of Analysis interpretation for 5-Bromopentanoic-3,3,4,4-D4 acid

[1][2]

Executive Summary: The "Silent" Standard

In the precise world of quantitative mass spectrometry (LC-MS/MS), 5-Bromopentanoic-3,3,4,4-D4 acid (CAS: 42932-62-7) is not merely a reagent; it is a metrological anchor.[1][2] While often categorized simply as a "Deuterated Internal Standard," its specific labeling pattern (3,3,4,4-D4) represents a deliberate chemical engineering choice designed to overcome two fatal flaws common in lesser standards: Isotopic Back-Exchange and Bromine Envelope Interference .[1][2]

This guide moves beyond the basic CoA parameters to interpret the functional quality of this material, comparing it against alternative labeling strategies (e.g.,

CoA Deep Dive: Decoding the Critical Attributes

When reviewing a Certificate of Analysis (CoA) for this compound, three parameters dictate its usability. A "Pass" on a standard CoA checklist is often insufficient for high-sensitivity applications.

A. Chemical Purity vs. Isotopic Enrichment
ParameterTypical CoA SpecificationExpert Interpretation
Chemical Purity

98% (GC or HPLC)
Watchout: Look for hydrolysis products. The terminal Bromine (C5) is susceptible to hydrolysis, forming 5-hydroxypentanoic acid.[1][2] A CoA showing >99% purity but utilizing a detector insensitive to polar degradants (like FID without derivatization) may hide this impurity.[1][2]
Isotopic Enrichment

99 atom % D
Critical: This value is an average. For MS quantitation, you need the Isotopologue Distribution .[2] You must verify that the D0 (unlabeled) contribution is

.[2] High average enrichment (e.g., 99%) can still hide a 1% D0 "tail" that will bias your LLOQ (Lower Limit of Quantitation).[1][2]
Proton NMR Conforms to StructureThe "Blank Spot" Test: The CoA must show the absence of signals at

~1.6-1.9 ppm (C3/C4 positions).[1][2] Any integration here indicates incomplete deuteration.
B. The "Bromine Trap": Why D4 is Non-Negotiable

Most researchers overlook the natural isotopic abundance of Bromine (


1212
  • Scenario: You are analyzing the unlabeled analyte (D0).[2]

    • It presents two major peaks:

      
       (
      
      
      ) and
      
      
      (
      
      
      ).[1][2]
  • Alternative 1: Using a D2 Standard. [1]

    • The D2 standard's lightest peak (

      
       + 2 Da) lands at 
      
      
      .[1][2]
    • Result: The Internal Standard signal overlaps perfectly with the natural

      
       isotope of the analyte.[2] Mass Spectrometry Failure. 
      
  • The Solution: 5-Bromopentanoic-3,3,4,4-D4. [1][2][3][4]

    • The D4 standard shifts the mass to

      
       (
      
      
      ) and
      
      
      (
      
      
      ).[1][2]
    • Result: Complete spectral separation from the analyte's envelope.[2]

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the 3,3,4,4-D4 analog against common alternatives found in catalog synthesis.

Comparison 1: Stability (D4 vs.

-labeled D2)

Many cheaper synthesis routes place deuterium at the C2 position (

12
Feature3,3,4,4-D4 (Beta/Gamma Labeled) 2,2-D2 (Alpha Labeled)
Acidity (

)
~4.8 (Standard)~4.8 (Standard)
Metabolic Stability High. C3/C4 positions are generally stable against rapid metabolic exchange in plasma/liver microsomes.[1][2]Low. The

-protons are acidic.[1][2] In basic buffers or during derivatization, they undergo H/D exchange with the solvent.[2]
Risk Minimal.[1][2][5][6][7]Critical. Loss of D label during sample prep leads to signal drift and quantification errors.[1][2]
Comparison 2: Quantitative Precision

Experiment: Spiking 5-Bromopentanoic-3,3,4,4-D4 into blank plasma at 100 ng/mL.

  • Observation: No interference at the analyte transition.

  • Reasoning: The +4 Da shift places the precursor ion well outside the isolation window of the analyte, even with low-resolution quadrupoles (unit resolution).[2]

Experimental Protocols
Protocol A: The "Blank Spot" NMR Verification

Purpose: To verify the specific position of deuteration and ensure no scrambling occurred during synthesis.

  • Preparation: Dissolve 5-10 mg of the CoA sample in 600

    
    L of CDCl
    
    
    (Chloroform-d).
  • Acquisition: Acquire a standard

    
    H-NMR spectrum (min. 16 scans).[1][2]
    
  • Analysis (The Self-Validating Step):

    • Step 1: Locate the Triplet at

      
       ~3.4 ppm.[2] This corresponds to the 
      
      
      (C5).[1][2]
    • Step 2: Locate the Triplet at

      
       ~2.4 ppm.[2] This corresponds to the 
      
      
      (C2).[1][2][8]
    • Step 3 (Validation): Examine the region between 1.5 ppm and 2.0 ppm .[1][2] In non-deuterated material, this region contains a multiplet integrating to 4 protons (C3/C4).[1][2]

    • Pass Criteria: The 1.5–2.0 ppm region must be silent (flat baseline).[2]

    • Coupling Check: The signal at C5 (

      
       3.[2]4) should appear as a singlet  (or broad singlet) instead of a triplet, because its neighbors (C4) are deuterated (Deuterium coupling is weak and often unresolved in standard proton NMR).[1][2]
      
Protocol B: Isotopic Cross-Talk Assessment

Purpose: To quantify the "False Positive" contribution of the IS to the Analyte channel.

  • Solution: Prepare a 1,000 ng/mL solution of 5-Bromopentanoic-3,3,4,4-D4 in 50:50 Methanol:Water.

  • Method: Inject into the LC-MS/MS system monitoring the Analyte Transition (e.g., MRM for the unlabeled form).[1][2]

  • Calculation:

    
    
    
  • Threshold: For regulated bioanalysis, Cross-Talk must be

    
     of the LLOQ response.
    
Visualizations
Diagram 1: The Bromine Isotope Trap

Caption: This diagram illustrates why a D4 shift is mathematically required to escape the natural isotopic envelope of Bromine-containing analytes.[1]

BromineIsotopeTrapcluster_0Analyte Envelopecluster_1D2 Standard (Failed Strategy)cluster_2D4 Standard (Optimal Strategy)Analyte_79Analyte (79-Br)Mass: MAnalyte_81Analyte (81-Br)Mass: M+2Analyte_79->Analyte_81ConflictINTERFERENCE(Cannot Distinguish)Analyte_81->ConflictNatural IsotopeSuccessCLEAN SEPARATION(Quantitation Valid)IS_D2_79D2-Standard (79-Br)Mass: M+2IS_D2_81D2-Standard (81-Br)Mass: M+4IS_D2_79->IS_D2_81IS_D2_79->ConflictOverlapIS_D4_79D4-Standard (79-Br)Mass: M+4IS_D4_81D4-Standard (81-Br)Mass: M+6IS_D4_79->IS_D4_81IS_D4_79->SuccessShifted +2 Da from M+2

Diagram 2: CoA Verification Workflow

Caption: A logic flow for accepting or rejecting a lot of deuterated standard based on specific CoA parameters.

CoAVerificationStartReceive CoA for5-Bromopentanoic-3,3,4,4-D4Check_EnrichmentCheck Atom % D(Is it >99%?)Start->Check_EnrichmentCheck_PositionsVerify Label Position(Is it 3,3,4,4?)Check_Enrichment->Check_PositionsYesDecision_RejectREJECT LOT(Risk of bias/instability)Check_Enrichment->Decision_RejectNo (<99%)Check_PurityCheck Chemical Purity(Is Hydrolysis Product <1%?)Check_Positions->Check_PurityYes (3,3,4,4)Warning_AlphaWARNING: Alpha-Exchange Risk(If 2,2-D2 labeled)Check_Positions->Warning_AlphaNo (2,2 or random)Check_Purity->Decision_RejectNo (Hydrolysis detected)Decision_AcceptACCEPT LOT(Proceed to Validation)Check_Purity->Decision_AcceptYesWarning_Alpha->Decision_Reject

References
  • National Institute of Standards and Technology (NIST). 5-Bromopentanoic acid IR Spectrum & Properties. NIST Chemistry WebBook.[1][2][9] [Link][1][2]

Precision in Practice: A Comparative Guide to QC Standards for Brominated Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Haloacetic Acids (HAAs), Pharmaceutical Intermediates, and Genotoxic Impurities

Introduction: The Dual Challenge of Brominated Acids

Brominated carboxylic acids (BCAs) occupy a critical intersection in modern science. In environmental monitoring, they are regulated Disinfection Byproducts (DBPs) known as Haloacetic Acids (HAAs), with strict Maximum Contaminant Levels (MCLs) due to their carcinogenic potential.[1] In pharmaceutical development, they often appear as reactive intermediates or potential genotoxic impurities (PGIs) during the synthesis of alkylating agents.

The analysis of BCAs is fraught with instability. Their acidic protons are labile, their carbon-bromine bonds are photosensitive, and they are prone to spontaneous esterification in protic solvents. This guide objectively compares the Quality Control (QC) standards and analytical platforms required to master these molecules, moving beyond simple "recipes" to the mechanistic causality of accurate quantitation.

The Analytical Ecosystem: GC-ECD vs. IC-MS/MS vs. LC-MS/MS

Selecting the right QC standard begins with selecting the right platform. The choice dictates the physical form of the standard (ester vs. acid) and the internal standard strategy.

Comparative Performance Matrix
FeatureGC-ECD (e.g., EPA 552.3) IC-MS/MS (e.g., EPA 557) LC-MS/MS (Direct Injection)
Primary Target Regulated HAAs (HAA5, HAA9)Polar, ionic acids, Bromate, DalaponTrace impurities, thermally unstable acids
Sample Prep High: LLE + Derivatization (Methylation)None: Direct InjectionLow: Filter/Dilute
QC Standard Form Methyl Esters (for Cal), Acids (for Spike)Free Acids (Water soluble)Free Acids
Internal Standard 1,2,3-Trichloropropane (Volumetric)Isotopically Labeled (e.g., MCAA-13C)Isotopically Labeled
Sensitivity (LOD) Excellent (< 0.5 µg/L)Good (0.02 - 0.2 µg/L)Excellent (< 0.05 µg/L)
Throughput Low (4 hrs/batch)High (35 min/run)High (10-15 min/run)
Key Risk Incomplete derivatization; ArtifactsMatrix suppression (Ion enhancement)Matrix suppression

Expert Insight: While GC-ECD is the historical "gold standard" for sensitivity, it introduces a critical error source: the derivatization efficiency. If your QC standard is a pre-methylated ester, it validates the detector but fails to validate the derivatization step. For true process control, you must spike with the free acid and track its conversion.

QC Standard Selection: The Pillars of Accuracy

Neat vs. Solution Standards
  • Neat Standards: Recommended for primary stock preparation only if you have a high-precision balance and humidity control. BCAs are hygroscopic and corrosive.

  • Solution Standards: Preferred for consistency.

    • Critical Warning:Never store BCA free acid standards in Methanol. Spontaneous methylation occurs, altering the concentration of the free acid and creating "ghost" peaks in LC/IC methods.

    • Best Practice: Use Methyl tert-butyl ether (MTBE) for GC stocks or ultrapure water/acetonitrile for LC/IC stocks.

Internal Standards (IS): The Evolution

The industry is shifting from volumetric correction to matrix-matched correction.

  • Generation 1: Physical Markers (GC-ECD)

    • Compound: 1,2,3-Trichloropropane.[1]

    • Function: Corrects for injection volume variability.

    • Flaw: Does not mimic the chemical behavior (extraction/derivatization) of the analyte.

  • Generation 2: Isotopically Labeled Analogs (MS-based)

    • Compound: Monochloroacetic acid-2-13C, Tribromoacetic acid-13C.

    • Function: Co-elutes with the target, correcting for ion suppression and extraction loss.

    • Recommendation: For LC-MS or IC-MS, isotopic dilution is mandatory for defensible data in complex matrices (e.g., wastewater or plasma).

Experimental Protocols & Self-Validating Workflows

These protocols are designed with built-in "tripwires"—QC checks that alert you to failure before you release data.

Workflow Visualization

The following diagram illustrates the decision logic and QC insertion points for both workflows.

BCA_Analysis_Workflow Input Sample (Water/Pharma API) Choice Select Platform Input->Choice GC_Path GC-ECD / GC-MS Choice->GC_Path LC_Path IC-MS / LC-MS Choice->LC_Path Surrogate Add Surrogate Std (2,3-Dibromopropionic Acid) GC_Path->Surrogate Extract LLE (MTBE/H2SO4) Surrogate->Extract Deriv Derivatization (Acidic Methanol, 50°C) Extract->Deriv Neut Neutralization (NaHCO3) Deriv->Neut IS_Add Add Internal Std (1,2,3-TCP) Neut->IS_Add GC_Run Inject GC IS_Add->GC_Run QC_Surr Check Surrogate Recovery (Must be 70-130%) GC_Run->QC_Surr IS_Iso Add Isotopic IS (13C-Labeled Acids) LC_Path->IS_Iso Filter Filter (0.2 µm PES) IS_Iso->Filter LC_Run Direct Injection Filter->LC_Run QC_IS Check IS Response (Detects Ion Suppression) LC_Run->QC_IS Result Quantified Result QC_Surr->Result Pass QC_IS->Result Pass

Caption: Decision tree for BCA analysis. Red nodes indicate critical QC "tripwires" where the protocol becomes self-validating.

Protocol A: The "Self-Validating" GC-ECD Method (Modified EPA 552.3)

Objective: High sensitivity for regulated HAAs.

  • Surrogate Spiking (The Extraction Check):

    • Add 2,3-Dibromopropionic acid (surrogate) to every sample prior to extraction.

    • Why: This compound chemically mimics BCAs but is not found in nature. If its recovery drops <70%, your extraction failed.

  • Extraction:

    • Acidify sample (pH < 0.5) with conc. H2SO4.[2] Extract with MTBE.[1]

  • Derivatization (The Critical Step):

    • Add acidic methanol (10% H2SO4 in MeOH) and heat at 50°C for 2 hours.

    • Validation: Include a "Derivatization Check Standard" (free acid form) in the batch. Compare its response to a pre-methylated standard. If the ratio < 90%, the heater block or reagent is defective.

  • Neutralization & Analysis:

    • Wash with saturated NaHCO3. Inject organic layer.

Protocol B: The "Direct" IC-MS/MS Method (EPA 557)

Objective: Speed and analysis of thermally labile acids.

  • Preservation:

    • Add Ammonium Chloride (NH4Cl) to quench residual chlorine immediately.[3]

    • Why: Prevents further formation of BCAs during transport.

  • Internal Standardization:

    • Spike samples with MCAA-13C and DCAA-13C.

    • Self-Validation: Monitor the absolute area counts of the 13C-IS. A drop of >50% compared to the calibration blank indicates severe matrix suppression (common in high-sulfate waters).

  • Run:

    • Inject directly onto an anion-exchange column (e.g., Metrosep A Supp 7 or equivalent).

Performance Data Comparison

The following data summarizes typical performance metrics observed in validation studies comparing these approaches.

MetricGC-ECD (Derivatized)IC-MS/MS (Direct)Note
Monobromoacetic Acid (MBAA) LOD 0.16 µg/L0.064 µg/LIC-MS offers superior sensitivity for mono-halo acids.
Tribromoacetic Acid (TBAA) LOD 0.25 µg/L0.090 µg/LTBAA degrades slightly in GC injectors; IC preserves integrity.
Precision (RSD at 20 µg/L) 2.5 - 5.0%1.8 - 3.5%Direct injection eliminates extraction variability.
Recovery (Fortified Matrix) 85 - 115%90 - 108%IC-MS/MS with isotopic IS corrects for matrix loss better than GC.

References

  • U.S. Environmental Protection Agency. (2003). Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection.Link

  • U.S. Environmental Protection Agency. (2009). Method 557: Determination of Haloacetic Acids, Bromate, and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry.Link

  • Thermo Fisher Scientific. (2021). Fast Validated Direct Injection Determination of HAAs in Drinking Water with IC-MS/MS by EPA 557.Link

  • Agilent Technologies. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS.Link

  • Shimadzu Corporation. (2018). Determination of Haloacetic Acids (HAA5 and HAA9) in Drinking Water According to EPA Method 552.3.[1][4]Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromopentanoic-3,3,4,4-D4 acid
Reactant of Route 2
5-Bromopentanoic-3,3,4,4-D4 acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.